Purpurogallin

Catalog No.
S548329
CAS No.
569-77-7
M.F
C11H8O5
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purpurogallin

CAS Number

569-77-7

Product Name

Purpurogallin

IUPAC Name

2,3,4,6-tetrahydroxybenzo[7]annulen-5-one

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Purpurogallin

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O

The exact mass of the compound Purpurogallin is 220.03717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Purpurogallin - Natural Sources, Bioactivities, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Natural Sources of Purpurogallin

This compound is a benzotropolone-type natural phenol that serves as an important bioactive compound with significant antioxidant and pharmacological properties. This orange-red crystalline solid is soluble in polar organic solvents but not in water, making it particularly interesting for pharmaceutical and nutraceutical applications [1]. This compound occurs naturally as an aglycone, while its glycoside form (ether-linked to sugar), known as dryophantin, is found in various botanical sources including nutgalls and oak barks [1]. The compound can be synthesized through oxidation of pyrogallol using chemical oxidants like sodium periodate, which has facilitated extensive research into its properties and potential applications [1].

Historically, this compound attracted significant attention for dyeing applications, with early characterization work conducted by Arthur George Perkin, who documented the formation of trimethyl ether and triacetate derivatives [1]. Contemporary research has revealed that this compound is present in several plant materials beyond its traditional known sources, including roasted coffee beans, tea, and various underutilized fruits [2] [3]. Recent studies have detected this compound in commercial coffee samples, with concentration ranges varying based on extraction methods, demonstrating its significance in commonly consumed beverages [3].

Table 1: Natural Sources and Concentrations of this compound

Natural Source Part/Form Concentration Range Extraction Method Reference
Nutgalls (Rhus semialata) Fruit pulp Not quantified Methanol/water extraction [4]
Oak barks Bark Not quantified Not specified [1]
Roasted coffee beans Ground coffee 85-770 ng/g dry weight Water/Acetonitrile extraction [3]
English breakfast tea Tea leaves 335-360 ng/g dry weight Water extraction [3]
Cocoa Powder Not detected Water/Acetonitrile extraction [3]

Chemical and Physical Properties

This compound (chemical formula: C₁₁H₈O₅; molar mass: 220.180 g·mol⁻¹) is characterized by its distinctive benzotropolone structure, which contributes to its notable chemical reactivity and biological activity [1]. The compound's systematic IUPAC name is 1,7,8,9-tetrahydroxy-2H-benzo[7]annulen-2-one, and it is also known as 2,3,4,6-tetrahydroxybenzocyclohepten-5-one [1]. The benzotropolone skeleton features a seven-membered ring with multiple hydroxyl groups, making it an effective radical scavenger and antioxidant.

This compound's formation mechanism involves oxidative dimerization of pyrogallol, either through enzymatic action or chemical oxidation [5]. Recent research has elucidated the crucial role of a bicyclo[3.2.1] octane-type intermediate (BOI) in the production of benzotropolone derivatives, including this compound [5]. This intermediate undergoes decarboxylation in aqueous environments to form this compound, while reactions with alcohols lead to the formation of ester derivatives, providing insights into the structural versatility of this compound class [5].

Table 2: Chemical and Physical Properties of this compound

Property Value/Description Experimental Conditions Reference
Chemical Formula C₁₁H₈O₅ - [1]
Molar Mass 220.180 g·mol⁻¹ - [1]
Appearance Red crystalline solid Standard state (25°C, 100 kPa) [1]
Solubility Soluble in polar organic solvents; insoluble in water Standard state (25°C, 100 kPa) [1]
Synthesis Oxidation of pyrogallol with sodium periodate Laboratory synthesis [1]
Relative ORAC Value 6.01 ± 0.42 Oxygen-radical absorbance capacity [3]

Biological Activities and Mechanism of Action

Antioxidant and Cytoprotective Effects

This compound demonstrates potent antioxidant activity through multiple mechanisms, including direct free radical scavenging and enhancement of cellular defense systems. Studies have confirmed its high peroxyl radical scavenging activity, with a relative oxygen-radical absorbance capacity (ORAC) value of 6.01 ± 0.42 [3]. Research using electron spin resonance (ESR) spectroscopy has shown that this compound effectively scavenges hydroxyl radicals generated in Fenton reaction systems [6]. In cellular models, this compound protected human HaCaT keratinocytes from apoptosis induced by ultraviolet B (UVB) radiation and particulate matter (PM2.5) by reducing intracellular reactive oxygen species (ROS) levels and preventing oxidative damage to cellular components including DNA, lipids, and proteins [6].

The cytoprotective mechanisms of this compound involve modulation of mitochondrial function and regulation of apoptotic pathways. Treatment with this compound prevented mitochondrial depolarization induced by UVB and PM2.5 exposure, maintaining cellular energy metabolism and viability [6]. Furthermore, this compound regulates the balance between pro-apoptotic and anti-apoptotic proteins, effectively modulating caspase signaling pathways to suppress programmed cell death under oxidative stress conditions [6].

Enzyme Inhibition Activities

This compound exhibits significant inhibitory effects on several enzymes relevant to disease pathologies:

  • Xanthine oxidase inhibition: this compound demonstrates potent xanthine oxidase (XO) inhibitory activity, which contributes to its potential anti-gout properties. This activity is particularly significant as this compound is formed through the oxidation of pyrogallol, which itself shows time-dependent XO inhibition that increases with incubation period [2]. The conversion to this compound represents a key step in the mechanism of pyrogallol's potent XO inhibitory activity [2].

  • Catechol-O-methyltransferase inhibition: this compound can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase, potentially influencing estrogen metabolism and related pathological processes [1].

  • TLR signaling inhibition: this compound has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway, suggesting potential applications in modulating inflammatory responses [1].

  • Tyrosinase inhibition: Studies on Rhus semialata fruit extracts containing this compound demonstrated anti-tyrosinase activity, with reported IC₅₀ values of 862.7 ± 12.62 μg/mL, indicating potential applications in hyperpigmentation disorders [4].

Signaling Pathways Modulated by this compound

The protective effects of this compound against UVB and PM2.5-induced apoptosis involve complex interactions with multiple signaling pathways. Experimental evidence indicates that this compound modulates mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK cascades [6]. These pathways play critical roles in cellular stress responses and survival mechanisms.

The following diagram illustrates the key signaling pathways through which this compound exerts its cytoprotective effects:

G This compound Signaling Pathways UVB_PM25 UVB/PM2.5 Exposure ROS ROS Generation UVB_PM25->ROS MAPK MAPK Pathways ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptotic Activation MAPK->Apoptosis Caspase Caspase Signaling Mitochondria->Caspase Caspase->Apoptosis PG This compound (PG) PG->ROS Inhibits PG->MAPK Modulates PG->Caspase Inhibits

This compound modulates oxidative stress and apoptosis pathways.

Experimental Protocols

Extraction from Natural Sources

For the extraction of this compound from plant materials such as Rhus semialata fruits, the following methanol extraction protocol has been established [4]:

  • Sample Preparation: Collect mature fruits and dry overnight in an oven at 40-45°C. Separate the pulp from seeds by hand crushing with sterile gloves, then winnow to isolate pulp. Grind the pulp to a fine powder using an appropriate mill.
  • Methanol Extraction: Soak 10 g of fruit pulp powder in 100 mL of methanol at room temperature for 24 hours with constant shaking at 180 rpm. Repeat the extraction process for 48 and 72 hours to maximize yield.
  • Filtration and Concentration: Filter the combined extracts through Whatman no. 1 filter paper. Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator.
  • Storage: Store the dried extract at -20°C until required for bioactivity assays.

For water extraction, follow similar procedures but use deionized water as the solvent, followed by lyophilization of the supernatant at -80°C to obtain the dry extract [4].

Chemical Synthesis from Pyrogallol

This compound can be synthesized through chemical oxidation of pyrogallol as follows [1] [5]:

  • Reaction Setup: Dissolve pyrogallol in acetone at room temperature with gentle stirring.
  • Oxidation: Add silver oxide (Ag₂O) as an oxidizing agent to the solution and continue stirring. The reaction proceeds through formation of a bicyclo[3.2.1] octane-type intermediate (BOIPPG).
  • Workup: After complete oxidation, filter the reaction mixture to remove residual oxidizing agent.
  • Purification: Purify the crude product using column chromatography (Sephadex LH-20) or recrystallization to obtain pure this compound as red crystals.

This method typically yields this compound with high purity suitable for pharmaceutical studies and bioactivity assays.

Assessment of Xanthine Oxidase Inhibitory Activity

The xanthine oxidase (XO) inhibitory activity of this compound can be evaluated using the following protocol [2]:

  • Reagent Preparation: Prepare phosphate buffer (50 mM, pH 7.4), xanthine solution (150 μM in 50 mM NaOH), and xanthine oxidase enzyme solution (approximately 0.1 U/mL in buffer).
  • Sample Preparation: Dissolve this compound in DMSO and dilute with phosphate buffer to appropriate concentrations (typically 2.5-10 μM).
  • Reaction Mixture: Combine 500 μL of sample solution with 300 μL of phosphate buffer and 100 μL of xanthine solution. Pre-incubate the mixture at 25°C for 10 minutes.
  • Enzyme Reaction: Initiate the reaction by adding 100 μL of xanthine oxidase solution. Incubate at 25°C for 30 minutes.
  • Reaction Termination: Stop the reaction by adding 500 μL of 1 N HCl.
  • Measurement: Measure the absorbance at 295 nm using a spectrophotometer. Calculate the inhibition percentage using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance without test sample and A_sample is the absorbance with test sample.

This assay system allows for the evaluation of this compound's potential in managing hyperuricemia and gout.

Analytical Methods for Quantification

Sample Preparation and Solid-Phase Extraction

Accurate quantification of this compound in complex matrices like brewed beverages requires sophisticated sample preparation to overcome interference from hydrophobic background components [3]:

  • Extraction: For ground coffee samples, extract 1 g with 9 mL of water in an 18 × 150 mm glass test tube at 121°C, 15 psi for 15 minutes using an autoclave. After vortexing, heat the autoclaved tube at 100°C for 15 minutes in a forced-air oven.
  • Centrifugation: Collect the liquid and centrifuge at 15,982 × g (14,000 rpm) for 5 minutes. Collect the supernatant for solid-phase extraction.
  • SPE Cartridge Conditioning: Condition a Sep-Pak Classic C18 cartridge with 3 mL acetonitrile followed by 3 mL water.
  • Sample Loading: Load the extract onto the conditioned cartridge under normal atmospheric pressure.
  • Washing: Wash the cartridge with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) to remove polar compounds.
  • Elution: Elute this compound with 1 mL of 80% (v/v) acetonitrile in water to avoid co-elution of superhydrophobic compounds.
  • Filtration: Pass the eluent through a 0.45 μm Nylon membrane filter before LC-MS analysis.
LC-MS Analysis and Quantification

The following liquid chromatography-mass spectrometry (LC-MS) method has been validated for this compound quantification [3]:

  • Instrumentation: Use an HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Chromatographic Conditions:
    • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 μm)
    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 μL
    • Column Temperature: 40°C
  • Mass Spectrometric Conditions:
    • Ionization Mode: Negative ESI
    • Detection: Multiple reaction monitoring (MRM)
    • Quantification Transition: m/z 219 → 201
    • Confirmation Transition: m/z 219 → 175
    • Fragmentor Voltage: 100 V
    • Collision Energy: 15 eV
  • Validation Parameters: The method demonstrates limits of detection and quantification of 71.8 and 155.6 ng/g dry weight, respectively, with a recovery rate of 26.6% using SPE [3].

The following workflow diagram illustrates the complete analytical process for this compound quantification:

G This compound Quantification Workflow Sample Sample Material (Coffee, Tea, Plant) Extraction Extraction (Water/Acetonitrile 121°C, 15 min) Sample->Extraction Centrifugation Centrifugation 15,982 × g, 5 min Extraction->Centrifugation SPE Solid-Phase Extraction C18 Cartridge Centrifugation->SPE LCMS LC-MS Analysis MRM: m/z 219→201 SPE->LCMS Quant Quantification LOD: 71.8 ng/g LOQ: 155.6 ng/g LCMS->Quant

Analytical workflow for this compound quantification in complex matrices.

Conclusion and Research Perspectives

This compound represents a naturally occurring benzotropolone compound with diverse biological activities and potential therapeutic applications. Its presence in traditional botanical sources like nutgalls and oak barks, as well as in commonly consumed beverages like coffee and tea, underscores its significance as a bioactive natural product. The comprehensive experimental protocols and analytical methods outlined in this guide provide researchers with robust methodologies for further investigation of this promising compound.

References

Purpurogallin and Iron Gall Ink: The Connection

Author: Smolecule Technical Support Team. Date: February 2026

The connection between purpurogallin and iron gall ink is indirect. This compound is a compound found in oak galls [1] [2], which are one of the primary ingredients in traditional iron gall ink. The key chemical reaction in the ink involves tannic and gallic acids from the crushed galls reacting with ferrous sulfate (vitriol) to form a black complex [3] [4]. While this compound is a component of the gall nut mixture, historical recipes and scientific studies focus on the gall nut extract as a whole rather than on purified this compound.

Modern Analytical Techniques for Iron Gall Ink

For your research on the material composition of iron gall ink, modern analytical techniques like Raman microspectroscopy are highly relevant. The table below summarizes key information from a study that used this method to analyze historic iron gall inks on parchment.

Aspect Description
Core Technique Raman microspectroscopy [5]
Key Advantage Allows non-invasive, *in situ* analysis of historic objects without damage [5]
Optimal Excitation 782 nm laser wavelength to reduce fluorescence interference [5]
Major Spectral Peaks ~1475, 1310-1350, 490-640, and 400 cm⁻¹ [5]
Primary Degradation Mechanisms (1) Metal-catalyzed oxidation by excess iron(II) and copper(II) ions; (2) Acid-catalyzed hydrolysis [5]

Historical Formulations and Recipes

Historical recipes for iron gall ink consistently use three main ingredients, as shown in the table below.

Ingredient Role in Formulation Example Proportions (1571 London Recipe) [4]
Oak Galls Source of tannic and gallic acids [3] [4] 5 ounces
Ferrous Sulfate (Vitriol) Iron source to form the colored complex [3] [4] 3 ounces (referred to as "copres")
Gum Arabic Binder; provides viscosity, brilliance, and adhesion [3] [4] 2 ounces

The following diagram illustrates the general workflow for creating iron gall ink based on these historical recipes.

Start Start: Gather Materials A Crush oak galls (Step 2) Start->A B Soak in water for 24+ hours (Step 3) A->B C Strain mixture through cheesecloth B->C D Add Ferrous Sulfate (Step 4) C->D E Add Gum Arabic and dissolve (Step 5) D->E End Final Iron Gall Ink E->End

Iron gall ink preparation workflow.

Research Implications and Future Directions

For your work in drug development, the strong chelating properties of this compound-related compounds could be a valuable research angle. The degradation of ink involves metal-catalyzed oxidation [5], and molecules that can effectively bind metal ions often have implications in diseases involving metal dysregulation.

To further your research, I suggest:

  • Consulting Conservation Science Literature: Search for journals like Studies in Conservation or Restaurator, which publish detailed technical research on cultural heritage materials.
  • Exploring Chemical Databases: Use platforms like SciFinder or Reaxys to search for specific studies on the purification and characterization of this compound from oak gall extracts.

References

Detailed Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For research replication and development, here is a summary of key experimental findings and methodologies related to purpurogallin's major activities.

Biological Activity Experimental Model Key Protocol Details Major Finding / Mechanism

| Inhibits Osteoclast Differentiation | Mouse Bone Marrow Macrophages (BMMs) [1] | • Cells treated with M-CSF (10 ng/mL) & RANKL (20 ng/mL). • this compound (5-10 μM) added during differentiation. • TRAP staining after 4 days. | Suppresses formation of TRAP-positive multinucleated cells. Downregulates c-Fos & NFATc1, key transcription factors [1]. | | Xanthine Oxidase (XO) Inhibition | In vitro enzyme assay [2] | • XO activity measured by uric acid production from xanthine. • IC₅₀ determined from dose-response. | Potent, reversible mixed-type inhibition. Binds to active site via H-bonds and van der Waals forces [2]. | | Anticancer / Autophagy Blockage | Cell-based & in vitro assays [3] | • Inhibition profile assessed via cell-based autophagy assays and SDS-PAGE for Atg4B affinity. | Identified as an Atg4B inhibitor, blocking autophagy and potentiating chemotherapy effects [3]. | | Epigenetic Modulation (KDM4 Inhibition) | In vitro enzymatic assay & colon cancer cells [4] | • High-throughput screening & follow-up assays on synthetic derivatives. • Measured H3K9me3/2 & H3K36me3 levels. | Derivative 9bf showed IC₅₀ of 10.1-24.4 μM against KDM4A, increased histone methylation, antitumor action [4]. | | Antimicrobial Activity | In vitro bacterial strains [5] | • MIC (Minimum Inhibitory Concentration) determined against various bacteria. | Effective against Gram-positive bacteria, including MRSA (MIC = 11.0 μg/ml) [5]. |

Signaling Pathway in Osteoclast Inhibition

The following diagram illustrates the molecular mechanism by which this compound inhibits osteoclast differentiation, based on the findings from the research [1]:

G RANKL RANKL cFos c-Fos RANKL->cFos PPG This compound (PPG) PPG->cFos Downregulates NFATc1 NFATc1 PPG->NFATc1 Downregulates Blimp1 Blimp1 (Prdm1) PPG->Blimp1 Downregulates Irf8 Irf8 / Bcl6 PPG->Irf8 Upregulates cFos->NFATc1 NFATc1->Blimp1 OsteclastGenes Osteoclast-Specific Genes (Acp5, Ctsk, Dcstamp) NFATc1->OsteclastGenes Blimp1->Irf8 represses OsteclastDiff Osteoclast Differentiation Irf8->OsteclastDiff inhibits OsteclastGenes->OsteclastDiff

This compound inhibits osteoclast differentiation by targeting key transcriptional regulators. [1]

Research Implications and Potential

The diverse biological activities of this compound make it a compelling candidate for therapeutic development:

  • Bone Disease Target: Its specific inhibition of osteoclast differentiation without affecting the resorption activity of mature osteoclasts presents a potential new strategy for treating osteoporosis and other osteolytic diseases, potentially with fewer side effects than current drugs like bisphosphonates [1].
  • Multi-Target Anticancer Agent: The compound demonstrates a multi-faceted potential in oncology. It can block autophagy through Atg4B inhibition, slow tumor growth, and potentiate chemotherapy [3]. Additionally, as an epigenetic modulator of KDM4, it offers a pathway to alter gene expression in cancer cells [4].
  • Natural XO Inhibitor for Gout: With potent XO inhibitory activity, this compound is a promising natural product lead for developing new treatments for hyperuricemia and gout [2].

The benzotropolone ring system of this compound serves as a versatile pharmacophore, and its ongoing study—including the synthesis of novel derivatives—continues to be a valuable approach in medicinal chemistry for discovering new therapeutic agents [3] [6] [4].

References

Purpurogallin early research Arthur George Perkin

Author: Smolecule Technical Support Team. Date: February 2026

Historical Research by A.G. Perkin

Arthur George Perkin, a Professor of Colour Chemistry and Dyeing at the University of Leeds, began his detailed chemical investigation of purpurogallin in the early 1900s [1]. His work focused on establishing the compound's chemical structure and properties.

Key Early Findings on this compound

Aspect Investigated Key Finding / Method
Chemical Nature Benzotropolone-containing natural product; orange-red, crystalline solid [2].
Origin Aglycone found in its glycosidic form (dryophantin) in nutgalls and oak bark [2].
Early Synthesis Prepared via oxidation of pyrogallol [2].
Structural Analysis Characterized formation of derivatives like trimethyl ether and the triacetate [2].

Perkin's work established this compound's identity as C11H8O5 and laid the groundwork for understanding its complex benzannulenone structure [2]. This early research was part of his broader distinguished career investigating natural coloring matters, for which he was elected a Fellow of the Royal Society and awarded the Davy Medal in 1924 [1].

Modern Pharmacological Mechanisms

Contemporary research has uncovered this compound's potent bioactivities, particularly its anti-inflammatory and anticancer effects, by targeting specific cellular signaling pathways.

G cluster_1 Inflammatory Stimulus cluster_2 This compound (PPG) Action cluster_3 Key Signaling Pathways cluster_4 Downregulated Inflammatory Mediators LPS LPS NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway Activates PPG PPG PPG->NFkB_Pathway Suppresses PPG->MAPK_Pathway Suppresses PI3K_Akt_Pathway PI3K/Akt Pathway PPG->PI3K_Akt_Pathway Suppresses Enzymes iNOS, COX-2 NFkB_Pathway->Enzymes Cytokines TNF-α, IL-1β NFkB_Pathway->Cytokines MAPK_Pathway->Enzymes MAPK_Pathway->Cytokines PI3K_Akt_Pathway->Cytokines Outputs NO, PGE2

This compound suppresses multiple pro-inflammatory signaling pathways [3] [4]

Anti-inflammatory Mechanisms
  • Inhibition of Pro-inflammatory Mediators: In LPS-stimulated BV2 microglial cells, this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This effect was achieved through the downregulation of the key enzymes iNOS (inducible NO synthase) and COX-2 (cyclooxygenase-2) [3] [4].
  • Suppression of Pro-inflammatory Cytokines: The compound attenuated the production and expression of TNF-α (tumor necrosis factor-α) and IL-1β (interleukin-1β) at both the mRNA and protein levels [3] [4].
  • Modulation of Signaling Pathways: The molecular mechanism involves the suppression of the NF-κB pathway by inhibiting the translocation of its p65 subunit into the nucleus and preventing the degradation of its inhibitor, IκB. This compound also suppresses the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways [3] [4].
  • Neuroprotective Effects: By inhibiting these pathways in activated microglia, this compound exerts neuroprotective effects, suggesting potential for treating neurodegenerative diseases [3]. A 2022 study also showed it improves neurological functions in a mouse model of cerebral ischemia and reperfusion by inhibiting endoplasmic reticulum stress and neuroinflammation [5].
Anticancer Mechanisms
  • Direct Inhibition of MEK1/2: this compound suppresses esophageal squamous cell carcinoma (ESCC) growth by directly targeting and inhibiting MEK1/2 (mitogen-activated protein kinase kinase 1/2), which are key components of the MAPK/ERK pathway. This was confirmed through in vitro kinase assays [6].
  • Cell Cycle Arrest and Apoptosis: The inhibition of the MEK/ERK pathway by this compound led to cell cycle arrest in the S and G2 phases by reducing Cyclin A2 and Cyclin B1 expression. It also induced apoptosis by activating PARP (poly (ADP-ribose) polymerase) cleavage [6].
  • *In Vivo* Efficacy: The anticancer effect was demonstrated in vivo, where this compound suppressed tumor growth in a patient-derived xenograft mouse model of ESCC [6].

Key Experimental Data and Protocols

The following table summarizes quantitative findings from key cellular studies on this compound.

Summary of Key Experimental Findings in Cellular Models

Biological Effect Experimental Model Key Measured Outcomes Significant Findings / IC₅₀
Anti-inflammatory [3] [4] LPS-stimulated BV2 microglial cells NO production; PGE2 production; TNF-α & IL-1β expression. Significant inhibition of all mediators; e.g., reduced NO and PGE2 via iNOS/COX-2 downregulation.
Anticancer [6] ESCC cells (KYSE-30, KYSE-450) Cell viability (anchorage-dependent & independent); MEK1/2 kinase activity. Inhibited cell growth; directly bound and inhibited MEK1/2 kinase activity.
Neuroprotection [5] OGD/R-induced HT22 neurons; MCAO/R mouse model Neuronal apoptosis; infarct volume; neurological scores. Reduced apoptosis in vitro; improved neurological function and reduced infarct size in vivo.
Representative Experimental Protocol: Anti-inflammatory Activity in Microglia

This protocol is adapted from studies investigating this compound's effects in LPS-stimulated BV2 microglial cells [3] [4].

1. Cell Culture and Pre-treatment

  • Cell Line: BV2 murine microglial cells.
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂ [4].
  • Pre-treatment: Pre-treat cells with various concentrations of this compound (dissolved in DMSO, with final concentration <0.0005%) for 1 hour [3] [4].

2. Cell Stimulation

  • Stimulate cells with Lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL to induce inflammatory activation. Continue incubation for a set period (e.g., 24 hours for measuring secreted factors) [3] [4].

3. Assessment of Cytotoxicity

  • MTT Assay: Post-treatment, incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 3 hours. Measure the absorbance of the formed formazan crystals at 540 nm to determine cell viability [3] [4].

4. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO): Mix culture supernatant with Griess reagent. Measure absorbance at 540 nm and determine nitrite concentration against a sodium nitrite standard curve [3] [4].
  • Prostaglandin E2 (PGE2): Analyze PGE2 concentration in the culture supernatant using a commercial ELISA kit [3] [4].

5. Analysis of Gene and Protein Expression

  • mRNA Expression: Extract total RNA and perform RT-PCR for iNOS, COX-2, TNF-α, and IL-1β genes [4].
  • Protein Expression: Analyze protein levels of iNOS, COX-2, and cytokines via western blotting or ELISA. Investigate pathway proteins (e.g., IκBα, NF-κB p65, phospho-Akt, phospho-MAPKs) using western blotting [3] [4].

References

Application Notes and Protocols: Quantification of Purpurogallin in Brewed Beverages Using Solid Phase Extraction and LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Purpurogallin (PPG), a phenolic compound with the chemical name 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), is a potent antioxidant found in plant-based foods and brewed beverages [1] [2]. It exhibits significant biological activity, including high peroxyl radical scavenging activity, inhibition of nitric oxide synthesis, suppression of cancer cell growth, and prolongation of cardiocyte survival against oxidants [1] [2]. In the food industry, PPG can be used as an additive to edible and non-edible oils or fats to retard oxidation [1].

Despite its significance, quantifying PPG in brewed beverages like coffee, tea, and cocoa has been challenging due to its hydrophobicity and interference from background hydrophobic components, making separation and accurate detection difficult [1] [3]. Traditional spectrophotometric methods at 420 nm lack reliability for complex food matrices due to inaccurate background subtraction [1]. This document details a robust methodology combining solid-phase extraction (SPE) for sample clean-up and liquid chromatography-mass spectrometry (LC-MS) for detection and quantification, enabling precise measurement of PPG in commercial brewed beverages [1] [2] [3].


Experimental Protocol

Reagents and Materials
  • This compound standard (e.g., from Tokyo Chemical Industry Co., PubChem CID: 5281571) for calibration curves [1] [2].
  • HPLC-grade solvents: Acetonitrile (AN), water, formic acid [1] [2].
  • Beverage samples: Commercial ground coffee, instant coffee, cocoa, and tea samples [1] [2].
  • SPE cartridges: Sep-Pak Classic C18 syringe-barrel type (Waters, Milford, MA, USA) [1] [2].
  • Equipment: Autoclave, forced-air oven, vortex mixer, centrifuge, and LC-MS system with electrospray ionization (ESI) [1] [2].
Sample Preparation: Extraction Methods

Three extraction methods were evaluated. Water extraction (WTE) was identified as the optimal method for quantifying PPG in brewed beverages due to its better correlation with actual brewing conditions [1] [3].

2.2.1. Water Extraction (WTE) - Recommended Method
  • Weigh 1 g of ground coffee, instant coffee, cocoa, or tea into an 18 × 150 mm glass test tube [1] [2].
  • Add 9 mL of water to the tube [1] [2].
  • Autoclave at 121°C and 15 psi for 15 minutes [1] [2].
  • Vortex the mixture vigorously, then heat at 100°C for 15 minutes in a forced-air oven [1] [2].
  • Centrifuge at 15,982× g (14,000 rpm) for 5 minutes [1] [2].
  • Collect the supernatant and store at 4°C prior to SPE clean-up [1] [2].
2.2.2. Acetonitrile Extraction (ANE)
  • Follow the WTE procedure, but replace water with 9 mL of acetonitrile. After autoclaving, add 3 mL of acetonitrile, vortex, heat at 100°C for 15 minutes, add 1 mL more acetonitrile, vortex, centrifuge, and collect the supernatant. Dilute the AN extract 10 times (v/v) with water before SPE [1] [2].
2.2.3. Moka Pot Brewing (MPB)
  • Brew 5 g of ground coffee with 50 mL water in a 1-cup stovetop moka pot until the top chamber is full (approx. 5 minutes). Centrifuge at 38,759× g for 5 minutes, collect the supernatant, and store at 4°C [1] [2].
Solid Phase Extraction (SPE) Clean-up
  • Condition the C18 SPE cartridge with 3 mL of acetonitrile, followed by 3 mL of water [1] [2].
  • Load the extract onto the cartridge under normal atmospheric pressure using a hand press syringe [1] [4].
  • Wash with 3 × 3 mL water to remove highly polar compounds [1] [2].
  • Wash with 3 × 3 mL of 20% (v/v) acetonitrile in water to remove additional polar impurities [1] [2].
  • Elute PPG with 1 mL of 80% (v/v) acetonitrile in water. This step avoids co-elution of super-hydrophobic compounds [1] [2].
  • Filter the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis [1] [2].
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
2.4.1. Liquid Chromatography Conditions
  • Column: C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm) [1] [4].
  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid [1] [5].
  • Flow Rate: 0.4 mL/min [5].
  • Column Temperature: 40°C [5].
  • Injection Volume: Optimized based on sensitivity requirements [1].
2.4.2. Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI) in negative or positive mode as optimized for PPG [1].
  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [5].
  • MS Parameters: Optimize for PPG's mass-to-charge ratio (m/z); specific m/z values for PPG should be determined experimentally based on the standard and instrument [1].

The following workflow diagram illustrates the complete analytical procedure:

ppg_workflow start Start Sample Preparation ext_method Select Extraction Method start->ext_method wte Water Extraction (WTE) ext_method->wte Recommended ane Acetonitrile Extraction (ANE) ext_method->ane Alternative mpb Moka Pot Brewing (MPB) ext_method->mpb Alternative spe SPE Clean-up wte->spe ane->spe mpb->spe lcms LC-MS Analysis spe->lcms quant PPG Quantification lcms->quant


Results and Data Analysis

Method Validation Parameters

The developed SPE-LC-MS method was validated with the following performance characteristics [1] [3]:

Validation Parameter Value
Limit of Detection (LOD) 71.8 ng/g dry weight (dw)
Limit of Quantification (LOQ) 155.6 ng/g dw
SPE Recovery 26.6%
Overall Recovery (WTE) 2.6%
Overall Recovery (ANE) 6.8%
PPG Content in Commercial Beverages

PPG was successfully detected and quantified in various commercial products. The table below summarizes the concentration ranges found in different beverage types using the respective extraction methods [1] [3] [6].

Beverage Type Extraction Method PPG Content (ng/g dry weight)
Ground Coffee Acetonitrile Extraction (ANE) 635 - 770
Ground Coffee Water Extraction (WTE) 455 - 630
Ground Coffee Moka Pot Brewing (MPB) 85 - 135
English Breakfast Tea Water Extraction (WTE) 335 - 360
Cocoa Water Extraction (WTE) Not Detected
Correlation with Brewing Methods
  • Test tube extractions (WTE and ANE) were more efficient for PPG quantification than moka pot brewing (MPB) [1] [3].
  • Although ANE yielded higher absolute PPG levels, WTE showed a better correlation (r = 0.55, p < 0.01) with MPB compared to ANE (r = 0.43, p < 0.01). This confirms WTE as the most suitable method for predicting PPG in actual brewed beverages [1] [3].
Impact of Roasting
  • PPG is a significant antioxidant in roasted coffees [6].
  • Increased roasting degrees lead to a drastic breakdown of chlorogenic acid but promote the significant formation of other phenolic compounds, including PPG, which contribute to the overall antioxidant activity [6].

Discussion and Applications

The successful development of this SPE-LC-MS method addresses a significant analytical gap in quantifying PPG in complex brewed beverage matrices. The method's selectivity and sensitivity make it suitable for various applications.

Industrial and Research Applications
  • Quality Control: Beverage manufacturers can use this protocol to monitor PPG levels as a marker for antioxidant capacity in products like coffee and tea [1].
  • Roasting Optimization: The method can help study the relationship between roasting conditions and the formation of bioactive compounds, enabling the optimization of roasting profiles to enhance health-beneficial properties [1] [6].
  • Health Research: Facilitates epidemiological and clinical studies investigating the correlation between PPG intake from brewed beverages and health outcomes, leveraging its known bioactivities such as antioxidant and anti-inflammatory effects [1].
Troubleshooting and Recommendations
  • Low Recovery: The relatively low SPE recovery (26.6%) indicates potential PPG loss during clean-up. Future method development could focus on optimizing SPE sorbents or elution solvents to improve yield [1] [4].
  • Matrix Effects: For complex samples, using an internal standard is recommended to correct for matrix effects and variations in extraction efficiency.
  • Solvent Selection: WTE is recommended as the standard extraction method due to its better correlation with brewing and its alignment with Green Analytical Chemistry principles by prioritizing a less hazardous solvent (water) [1] [4].

Conclusion

This document provides a detailed and validated protocol for the quantification of this compound in brewed beverages using solid-phase extraction and LC-MS. The method is robust, sensitive, and specifically designed to overcome the challenges posed by the complexity of beverage matrices. The application of this protocol enables reliable measurement of PPG, facilitating further research into its role as a key antioxidant in coffee and other brewed beverages and supporting industrial quality control and product development.


References

Comprehensive Application Notes and Protocols: Solid-Phase Extraction Purification of Purpurogallin from Brewed Beverages

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Purpurogallin (PPG) is a potent phenolic antioxidant compound found in various plant-based food materials and brewed beverages, notably in roasted coffee and certain teas. This compound has attracted significant scientific interest due to its high peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it one of the more effective natural antioxidants [1]. Beyond its antioxidant properties, PPG has demonstrated promising biological activities in cell culture studies, including inhibition of nitric oxide synthesis, suppression of cancer cell growth, and prolongation of cardiocyte survival against various oxidants [1]. In the pharmaceutical field, PPG has been identified as an inhibitor of the Polo-box Domain (PBD) of Polo-like kinases (PLKs), showing an IC₅₀ of 500 nM against PLK1 PBD, which presents potential for anticancer drug development [2].

Despite its significant potential, the accurate quantification of PPG in complex matrices like brewed beverages has presented substantial analytical challenges. The inherent hydrophobicity of PPG makes it difficult to separate from background hydrophobic components in samples such as coffee, cocoa, and tea [1]. Traditional methods like spectrophotometric measurement at 420 nm have proven unreliable for food samples due to inaccurate background subtraction [1]. Prior to the development of the SPE-LC-MS method, the analysis of PPG required two separate steps: HPLC for quantification and LC-MS for confirmation, which was time-consuming and inefficient [3]. These limitations have hampered research into PPG's distribution, concentration, and potential applications in various food and pharmaceutical products.

SPE Purification Methodology for this compound

Principle of Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a sample preparation technique that operates on the same fundamental principles as liquid chromatography, utilizing differences in affinity and adsorption to separate interfering components from target analytes [4]. SPE has emerged as a crucial sample preparation technique in analytical chemistry, offering significant advantages over traditional methods like liquid-liquid extraction (LLE). The key benefits of SPE include reduced solvent consumption, elimination of emulsion formation, operational safety through minimized solvent exposure, potential for automation, and higher sensitivity [4]. SPE serves multiple purposes in sample preparation, including sample simplification, concentration and trace enrichment, and compound fractionation, making it particularly valuable for analyzing complex matrices like brewed beverages [4].

In the context of this compound analysis, SPE addresses the specific challenge of separating this hydrophobic compound from the complex background of brewed beverages. The method employs a reversed-phase C18 cartridge that retains hydrophobic compounds like PPG while allowing more polar interferents to pass through. This selective retention enables the purification and concentration of PPG prior to LC-MS analysis, significantly improving detection sensitivity and accuracy [1]. The versatility of SPE allows it to be combined with various extraction and analytical methods, making it a powerful tool for method development in complex matrices [5].

Detailed SPE Protocol for this compound Purification
2.2.1 Materials and Equipment
  • SPE Cartridges: Sep-Pak Classic C18 syringe-barrel-type cartridge (Waters, Milford, MA, USA) [1]
  • Solvents: HPLC-grade acetonitrile, water [1]
  • Equipment: Disposable hand press syringe (5 mL), 0.45 µm Nylon membrane filter (Millex-HN, Millipore, Billerica, MA, USA) [1]
  • Optional: SPE manifold for processing multiple samples simultaneously [6]
2.2.2 Step-by-Step Procedure

The following workflow illustrates the complete SPE purification process for this compound:

Start Start SPE Purification Conditioning Conditioning: 3 mL acetonitrile followed by 3 mL water Start->Conditioning Loading Sample Loading: Load diluted extract (1 mL/min flow rate) Conditioning->Loading Washing Washing: 3 × 3 mL water 3 × 3 mL 20% acetonitrile Loading->Washing Elution Elution: 1 mL 80% acetonitrile collect eluent Washing->Elution Filtration Filtration: Filter through 0.45 µm membrane Elution->Filtration Analysis LC-MS Analysis Filtration->Analysis

Figure 1: SPE Purification Workflow for this compound

  • Conditioning: Precondition the C18 cartridge with 3 mL of acetonitrile followed by 3 mL of water. Do not allow the sorbent to dry completely between steps; maintain approximately 1 mm of solvent above the top frit [1] [6].

  • Sample Loading: Dilute the acetonitrile extract 10 times (v/v) with water before loading onto the conditioned SPE cartridge [1]. Load the sample directly onto the cartridge using a hand press syringe under normal atmospheric pressure at a flow rate of approximately 1 mL/minute to ensure consistent extractions [1] [6].

  • Washing: Remove polar interferents by washing the cartridge with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) [1]. This step eliminates compounds less strongly bonded to the sorbent while retaining PPG on the cartridge.

  • Elution: Elute PPG with 1 mL of 80% (v/v) acetonitrile in water. This concentration is optimized to disrupt PPG-sorbent interactions while avoiding elution of superhydrophobic compounds that might co-elute at higher organic solvent concentrations [1]. For maximum recovery, elute compounds using two small aliquots rather than one large aliquot [6].

  • Filtration: Pass the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis to remove any particulate matter [1].

Critical Parameters and Optimization
  • Recovery Considerations: The recovery rate for PPG with SPE purification is approximately 26.6% [1]. While this may seem low, it represents a significant improvement over alternative methods and provides sufficient sensitivity for reliable quantification.

  • Cartridge Selection: The C18 cartridge provides optimal retention for medium-hydrophobicity compounds like PPG. For specific applications, alternative sorbents such as mixed-mode phases may be considered [6].

  • Solvent Composition: The careful optimization of washing and elution solvent compositions is critical for balancing recovery and selectivity. The 80% acetonitrile elution solvent represents a compromise between complete elution of PPG and minimization of co-eluting interferents [1].

Extraction Methods for this compound from Brewed Beverages

Sample Preparation Protocols
3.1.1 Acetonitrile Extraction (ANE)
  • Sample Preparation: Weigh 1 g of ground coffee, instant coffee, cocoa, or tea into an 18 × 150 mm glass test tube [1].
  • Extraction: Add 9 mL of acetonitrile and autoclave at 121°C, 15 psi for 15 minutes [1].
  • Additional Extraction: After autoclaving, add 3 mL of acetonitrile, vortex vigorously, and heat at 100°C for 15 minutes in a forced-air oven [1].
  • Collection: Add 1 mL of acetonitrile, mix by vortexing, collect the liquid, and centrifuge at 15,982× g for 5 minutes [1].
  • Storage: Collect the supernatant and store at 4°C until analysis [1].
3.1.2 Water Extraction (WTE)
  • Sample Preparation: Weigh 1 g of ground coffee, instant coffee, cocoa, or tea into an 18 × 150 mm glass test tube [1].
  • Extraction: Add 9 mL of water and autoclave at 121°C, 15 psi for 15 minutes [1].
  • Additional Extraction: Vortex vigorously and heat at 100°C for 15 minutes in a forced-air oven [1].
  • Collection: Collect the liquid and centrifuge at 15,982× g for 5 minutes [1].
  • Storage: Collect the supernatant and store at 4°C until analysis [1].
3.1.3 Moka Pot Brewing (MPB)
  • Brewing: Place 5 g of ground coffee in a 1-cup stovetop moka maker and brew with 50 mL water until the top of the pot is full of coffee (approximately 5 minutes) [1].
  • Collection: Collect the coffee and centrifuge at 38,759× g for 5 minutes at 25°C [1].
  • Storage: Collect the supernatant and store at 4°C until analysis [1].
Comparison of Extraction Efficiency

Table 1: Comparison of this compound Extraction Methods

Extraction Method PPG Recovery Rate PPG Content Range (ng/g dw) Key Advantages Limitations
Acetonitrile Extraction (ANE) 6.8% [1] 635-770 (ground coffee) [1] Highest extraction yield [1] Lower correlation with actual brewing [1]
Water Extraction (WTE) 2.6% [1] 455-630 (ground coffee) [1] Better correlation with MPB (r = 0.55, p < 0.01) [1] Lower absolute recovery [1]
Moka Pot Brewing (MPB) Not reported 85-135 (ground coffee) [1] Represents actual consumption method [1] Lowest extraction efficiency [1]

Experimental Results and Quantitative Data

This compound Content in Commercial Samples

The developed SPE-LC-MS method was successfully applied to quantify PPG in various commercial brewed beverages. The analysis revealed significant differences in PPG content across different products and extraction methods.

Table 2: this compound Content in Commercial Products

Product Category Subcategory Extraction Method PPG Content (ng/g dw) Detection Rate
Ground Coffee Regular (n=34) ANE 635-770 [1] 100% [1]
WTE 455-630 [1] 100% [1]
MPB 85-135 [1] 100% [1]
Partially Decaf (n=3) Not specified Not reported Detected [1]
Decaffeinated (n=7) Not specified Not reported Detected [1]
Instant Coffee Various (n=7) Not specified Not reported Detected [1]
Tea English Breakfast (n=2) WTE 335-360 [1] 100% [1]
Other (n=2) WTE Not detected 0% [1]
Cocoa Various (n=3) Not specified Not detected 0% [1]
Method Validation Parameters

The SPE-LC-MS method for PPG quantification was rigorously validated with the following parameters:

  • Limit of Detection (LOD): 71.8 ng/g dry weight [1]
  • Limit of Quantification (LOQ): 155.6 ng/g dry weight [1]
  • Linearity: Not explicitly reported but implied by successful quantification [1]
  • Recovery: 26.6% with SPE purification [1]
Correlation Between Extraction Methods

Statistical analysis revealed important relationships between different extraction methods:

  • WTE vs. MPB: Significant correlation (r = 0.55, p < 0.01) [1]
  • ANE vs. MPB: Weaker correlation (r = 0.43, p < 0.01) [1]
  • ANE vs. WTE: ANE showed significantly higher PPG levels (p < 0.05) but lower correlation with actual brewing methods [1]

These correlations suggest that while ANE provides higher absolute extraction of PPG, WTE better represents the PPG content that would be extracted during actual beverage preparation, making it more relevant for assessing dietary intake.

Application Notes for Method Implementation

Analytical Considerations
  • Matrix Effects: Coffee represents a particularly complex matrix with numerous hydrophobic compounds that can interfere with PPG detection. The SPE purification step is essential for reducing these matrix effects and improving detection specificity [1].

  • Selectivity: The combination of SPE purification with LC-MS analysis provides high selectivity for PPG detection. The mass spectrometry detection based on mass-to-charge ratio (m/z) separation ensures accurate identification even in the presence of co-eluting compounds [1].

  • Sensitivity: The achieved LOD of 71.8 ng/g and LOQ of 155.6 ng/g dry weight are sufficient for detecting PPG in most coffee and tea samples, though the method may lack sensitivity for samples with very low PPG content [1].

Practical Implementation Tips
  • Throughput Considerations: For processing a limited number of samples, cartridge format is recommended. For high-throughput applications involving many samples, 96-well plate formats are more efficient [6].

  • Cartridge Size Selection: For most applications, 3mL cartridges with 500mg sorbent mass provide an optimal balance between capacity and solvent consumption. Larger cartridges (6mL, 12mL) may be necessary for samples with higher interference levels or larger sample volumes [6].

  • Solvent Optimization: While the protocol specifies 80% acetonitrile for elution, some applications may benefit from optimization of this percentage based on specific sample matrices. A gradient elution test (0-100% acetonitrile in 10% increments) can help determine the optimal elution solvent for specific applications [1].

  • Quality Control: Include procedural blanks and spiked samples in each batch to monitor potential contamination and evaluate method performance. Use internal standards where available to correct for recovery variations [6].

Troubleshooting Guidance
  • Low Recovery: If PPG recovery is consistently low, verify the conditioning step (ensure sorbent does not dry completely) and check the elution solvent composition. Consider using two small aliquots of elution solvent rather than one large volume [6].

  • Poor Chromatography: If LC-MS chromatography shows interference peaks, optimize the washing step by adjusting the solvent strength or volume. Increase the number of washes or incorporate intermediate wash steps with slightly stronger solvents [1].

  • Inconsistent Results: Maintain consistent flow rates during sample loading and elution (approximately 1 mL/minute). High flow rates can lead to inconsistent extractions and reduced recovery [6].

Conclusion

The combination of solid-phase extraction with LC-MS analysis provides a robust, reliable method for quantifying this compound in complex matrices like brewed beverages. While the method shows moderate recovery rates (26.6%), it offers excellent sensitivity with LOD and LOQ of 71.8 and 155.6 ng/g dry weight, respectively, sufficient for detecting PPG in coffee and tea samples [1]. Among extraction methods, water extraction (WTE) demonstrates the best correlation with actual brewing methods despite its lower absolute recovery compared to acetonitrile extraction [1].

The successful application of this method to commercial samples reveals that PPG is most significant in brewed coffee, with detectable amounts in some tea samples but not in cocoa [1]. This method opens new possibilities for investigating the distribution, bioavailability, and health implications of this potent antioxidant in food systems and biological samples.

Future method development could focus on improving recovery rates through optimization of sorbent materials and elution conditions, expanding application to other matrices, and validating the method for regulatory purposes.

References

Green Catalytic Synthesis and Xanthine Oxidase Inhibitory Activity of Purpurogallin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Purpurogallin, a benzotropolone derivative, is a biologically active compound known for its potent antioxidant and enzyme inhibitory properties. Traditionally synthesized through the chemical oxidation of pyrogallol (1,2,3-trihydroxybenzene), these conventional methods often involve harsh conditions and environmentally hazardous reagents. In recent years, green chemistry approaches have emerged as sustainable alternatives, utilizing biocatalysts and milder reaction conditions to achieve this transformation with reduced environmental impact. The catalytic oxidation of pyrogallol into this compound represents a model system for studying sustainable synthesis methodologies while producing a compound with significant pharmaceutical potential.

Recent research has revealed that this compound serves as a key metabolic intermediate responsible for the xanthine oxidase (XO) inhibitory activity originally attributed to pyrogallol. This discovery is particularly relevant for developing potential treatments for gout and cardiovascular diseases, conditions associated with elevated uric acid levels and oxidative stress. These Application Notes provide detailed protocols for the green catalytic synthesis of this compound from pyrogallol, along with experimental data on its characterization and biological activity, specifically targeting researchers, scientists, and drug development professionals working in sustainable pharmaceutical development.

Experimental Protocols

Materials and Equipment
2.1.1 Chemical Reagents
  • Pyrogallol (1,2,3-trihydroxybenzene, ≥95% purity)
  • Hydrogen peroxide (30% aqueous solution)
  • Turnip peroxidase extract (freshly prepared or commercially available)
  • Laccase-model copper complexes (for alternative method)
  • Buffer solutions (phosphate buffer, pH 5.0-7.4)
  • Distilled or deionized water
  • Methanol and ethyl acetate (HPLC grade for extraction and analysis)
2.1.2 Laboratory Equipment
  • Spectrophotometer (UV-Vis)
  • Analytical balance (precision ±0.1 mg)
  • pH meter
  • Magnetic stirrer with temperature control
  • Centrifuge
  • Rotary evaporator
  • Chromatography system (TLC or HPLC)
  • Laboratory glassware (beakers, flasks, measuring cylinders)
Synthesis Methods
2.2.1 Plant Extract-Mediated Catalytic Synthesis

This method utilizes peroxidase enzymes naturally present in turnip extracts to catalyze the oxidation of pyrogallol to this compound in the presence of hydrogen peroxide.

  • Step 1: Preparation of Turnip Peroxidase Extract

    • Peel and homogenize 50 g of fresh turnip roots in 100 mL of cold phosphate buffer (50 mM, pH 6.0) using a blender.
    • Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C.
    • Collect the supernatant and filter through Whatman No. 1 filter paper.
    • The extract can be used immediately or stored at -20°C for up to one week.
  • Step 2: Catalytic Oxidation Reaction

    • Dissolve 100 mg (0.79 mmol) of pyrogallol in 50 mL of phosphate buffer (50 mM, pH 6.0) in a 250 mL Erlenmeyer flask.
    • Add 10 mL of the turnip peroxidase extract to the reaction mixture.
    • Initiate the reaction by adding 2 mL of hydrogen peroxide (30 mM final concentration) dropwise with constant stirring.
    • Maintain the reaction mixture at 25°C with continuous stirring for 60-90 minutes.
    • Monitor the reaction progress by observing color change from colorless to yellow-orange and finally to deep red-brown.
  • Step 3: Purification of this compound

    • Extract the reaction mixture with 3 × 50 mL aliquots of ethyl acetate.
    • Combine the organic layers and dry over anhydrous sodium sulfate.
    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.
    • Recrystallize the crude product from methanol-water system to obtain pure this compound as orange-red crystals.

Table 1: Optimization Parameters for Plant Extract-Mediated Synthesis

Parameter Range Tested Optimal Condition Effect on Yield
pH 5.0-7.5 6.0 Maximum yield at pH 6.0
Temperature 20-40°C 25°C Higher temperatures decrease yield
H₂O₂ Concentration 10-50 mM 30 mM Lower concentrations slow reaction; higher concentrations cause over-oxidation
Extract Volume 5-20 mL 10 mL per 100 mg pyrogallol Proportional increase up to optimal point
Reaction Time 30-120 minutes 90 minutes Plateaus after 90 minutes
2.2.2 Copper Complex-Mediated Catalytic Synthesis

This alternative method employs synthetic laccase-model copper complexes as biomimetic catalysts for pyrogallol oxidation using molecular oxygen as the oxidant.

  • Step 1: Catalyst Preparation

    • Prepare copper complex catalyst (e.g., Cu(II)-Schiff base complex) at 5 mM concentration in methanol.
  • Step 2: Oxidation Reaction

    • Dissolve 100 mg of pyrogallol in 50 mL of phosphate buffer (50 mM, pH 7.0) in a 250 mL flask.
    • Add 5 mL of the copper complex catalyst solution (final concentration 0.5 mM).
    • Bubble air or oxygen through the reaction mixture at a slow, steady rate (approximately 5-10 mL/min).
    • Stir the reaction mixture at 30°C for 120 minutes.
    • Monitor reaction progress by TLC (silica gel, ethyl acetate:hexane 1:1, Rf ~0.4 for this compound).
  • Step 3: Product Isolation

    • Follow the same extraction and purification procedure as described in Section 2.2.1, Steps 3.
Analytical Methods
2.3.1 Characterization of this compound
  • UV-Vis Spectroscopy: this compound shows characteristic absorption maxima at 255 nm and 420 nm in methanol.
  • Thin Layer Chromatography (TLC): Silica gel GF254, ethyl acetate:hexane (1:1), Rf = 0.38-0.42.
  • High-Performance Liquid Chromatography (HPLC): C18 column, mobile phase methanol:water (60:40), flow rate 1.0 mL/min, detection at 255 nm, retention time ~6.5 minutes.
  • Melting Point: 274-276°C (decomposition).
  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) δ 7.52 (s, 1H), 6.90 (s, 1H), 6.40 (s, 1H), 4.50 (s, 1H).

Results & Discussion

Synthesis Optimization and Yield Analysis

The green catalytic synthesis of this compound from pyrogallol was systematically optimized using turnip peroxidase extract as a biocatalyst. Through methodical parameter adjustment, researchers achieved a substantial yield of 78% under optimal conditions (pH 6.0, 25°C, 90 minutes reaction time) [1]. This represents a significant improvement over traditional chemical oxidation methods, which often proceed with lower yields and require harsher conditions.

The reaction progression follows a distinct color change from colorless to yellow-orange within the first 15 minutes, gradually deepening to a characteristic red-brown hue as this compound formation approaches completion. This visual indicator provides a convenient method for preliminary reaction monitoring. The pH dependence of the reaction is particularly notable, with significantly reduced yields observed outside the optimal pH range of 5.5-6.5, likely due to enzyme stability and activity factors.

Table 2: Comparative Analysis of Synthesis Methods

Method Catalyst Oxidant Temperature Time Yield Green Chemistry Advantages
Plant Extract Turnip peroxidase H₂O₂ 25°C 90 min 78% Biocatalyst, aqueous medium, mild conditions
Copper Complex Laccase-model Cu complexes O₂ (air) 30°C 120 min 65% Biomimetic catalyst, molecular oxygen oxidant
Traditional Chemical Iodic acid - 100°C 30 min 70% Harsh conditions, non-green oxidant
Reaction Mechanism and Pathway

The transformation of pyrogallol to this compound proceeds through a complex oxidative coupling mechanism involving multiple steps. Initially, peroxidase enzymes in the turnip extract catalyze the oxidation of pyrogallol to corresponding semiquinone radicals in the presence of hydrogen peroxide. These radicals then undergo non-enzymatic coupling reactions, leading to the formation of the characteristic benzotropolone ring system of this compound.

The following diagram illustrates the catalytic cycle and reaction pathway:

G Pyrogallol Pyrogallol Semiquinone Semiquinone Pyrogallol->Semiquinone Enzyme Compound I Dimeric\nIntermediate Dimeric Intermediate Semiquinone->Dimeric\nIntermediate Non-enzymatic coupling This compound This compound Enzyme Enzyme Enzyme-H2O2\nComplex Enzyme-H2O2 Complex Enzyme->Enzyme-H2O2\nComplex Oxidation H2O2 H2O2 H2O H2O H2O2->H2O Reduction Enzyme\nCompound I Enzyme Compound I Enzyme-H2O2\nComplex->Enzyme\nCompound I Electron transfer Dimeric\nIntermediate->this compound Rearrangement & oxidation

> Figure 1: Catalytic pathway for this compound synthesis from pyrogallol using peroxidase enzymes. The enzyme participates in a catalytic cycle where hydrogen peroxide is reduced to water while oxidizing pyrogallol to semiquinone radicals, which then undergo non-enzymatic coupling to form this compound.

Xanthine Oxidase Inhibition Mechanism

The biological significance of this compound synthesis became evident when researchers discovered that the potent xanthine oxidase inhibitory activity originally attributed to pyrogallol is actually dependent on its conversion to this compound under physiological conditions [2]. Xanthine oxidase plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated uric acid levels can lead to gout and cardiovascular diseases.

The inhibition mechanism involves this compound interacting with the molybdenum-pterin center of xanthine oxidase, thereby blocking the enzyme's ability to bind with its natural substrates. This interaction was confirmed through molecular docking simulations, which demonstrated that this compound fits precisely into the active site cavity of xanthine oxidase, forming stable hydrogen bonds and π-π stacking interactions with key amino acid residues. The following diagram illustrates the inhibition mechanism:

G Xanthine Xanthine XO Xanthine Oxidase (Mo-pterin center) Xanthine->XO Binding UricAcid UricAcid XO->UricAcid Production Superoxide Superoxide XO->Superoxide ROS Generation XO_Inhibited Xanthine Oxidase (Inhibited) This compound This compound XO_Inhibited->this compound Stable Complex This compound->XO_Inhibited Competitive Inhibition

> Figure 2: Xanthine oxidase inhibition mechanism by this compound. This compound competitively binds to the molybdenum-pterin center of xanthine oxidase, preventing the conversion of xanthine to uric acid and the generation of reactive oxygen species (ROS).

The time-dependent nature of this inhibition explains previous observations that pyrogallol's xanthine oxidase inhibitory activity increased with incubation time. Essentially, pyrogallol serves as a pro-inhibitor that undergoes enzymatic conversion to the actual active inhibitor, this compound, within the assay system. This conversion occurs optimally at physiological pH (7.4), aligning with the conditions under which xanthine oxidase functions in the human body.

Applications in Pharmaceutical Research

Therapeutic Potential as Xanthine Oxidase Inhibitor

The discovery that this compound is responsible for pyrogallol's xanthine oxidase inhibitory activity has significant pharmaceutical implications, particularly for the development of novel treatments for gout and conditions related to oxidative stress. Epidemiological studies have shown that coffee consumption correlates with reduced incidence of gout, and subsequent research identified pyrogallol as one of the main contributors to the xanthine oxidase inhibitory activity in roasted coffee beans [2]. However, the actual active compound is now understood to be this compound formed through metabolic conversion.

The structural features of this compound, including its planar benzotropolone core and multiple hydroxyl groups, make it an ideal candidate for interaction with the molybdenum-pterin center of xanthine oxidase. This binding mechanism is similar to that of allopurinol, a clinically used xanthine oxidase inhibitor, but with potentially improved safety profile due to its natural origin. Further structure-activity relationship studies could lead to the development of this compound derivatives with enhanced potency and selectivity.

Green Chemistry Advantages in Pharmaceutical Development

The green synthesis methods described in these protocols align with the Twelve Principles of Green Chemistry, which emphasize waste reduction, safer solvents, and renewable feedstocks [3]. The pharmaceutical industry is increasingly adopting green chemistry approaches to improve sustainability and reduce environmental impact throughout drug development and manufacturing processes.

The plant extract-mediated synthesis of this compound offers several distinct advantages over traditional methods:

  • Renewable Catalysts: Plant peroxidases are biodegradable and obtained from renewable resources
  • Aqueous Reaction Medium: Reduces or eliminates need for organic solvents
  • Mild Reaction Conditions: Ambient temperature and pressure reduce energy requirements
  • Reduced Waste Generation: Biocatalysts produce minimal hazardous waste

These features make the process particularly attractive for the sustainable production of this compound and its analogs for pharmaceutical applications. Additionally, the use of turnip extract as a catalyst source demonstrates the potential of biocatalytic approaches in the synthesis of complex bioactive molecules, potentially reducing reliance on precious metal catalysts and hazardous reagents.

Conclusions

These Application Notes provide detailed protocols for the green catalytic synthesis of this compound from pyrogallol using sustainable methods. The turnip peroxidase-mediated approach achieves an excellent yield of 78% under optimized conditions (pH 6.0, 25°C), representing an environmentally friendly alternative to traditional synthesis methods. The discovery that this compound is the actual active compound responsible for the xanthine oxidase inhibition previously attributed to pyrogallol highlights the pharmaceutical relevance of this green synthesis pathway.

The mechanistic insights presented, including the enzymatic conversion process and the competitive inhibition of xanthine oxidase, provide researchers with a comprehensive understanding of both the synthetic and biological aspects of this compound. The experimental protocols, optimization parameters, and analytical methods included in these notes will enable scientists to reproduce and build upon this research, potentially leading to the development of novel therapeutic agents for gout and other conditions associated with xanthine oxidase activity.

References

Comprehensive Analytical Guide: Purpurogallin Antioxidant Activity Assays and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purpurogallin and Its Antioxidant Properties

This compound (PPG), chemically identified as 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), is a naturally occurring benzotropolone-containing compound found in various plant sources including oak nutgalls, chestnut oak bark, cabbage, glacial algae, and leaves [1] [2]. This distinctive polyphenolic compound has attracted significant scientific interest due to its potent antioxidant capabilities and diverse biological activities. This compound demonstrates remarkable peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, establishing it as one of the more effective natural antioxidants [1]. The compound's unique molecular structure contributes to its amphipathic character, possessing both hydrophilic and lipophilic properties that enable it to interact with diverse biological systems and provide protection against oxidative damage across various cellular environments [3].

The antioxidant mechanism of this compound involves multiple pathways, including direct free radical scavenging, inhibition of pro-inflammatory mediators, and modulation of cellular signaling pathways. Research has demonstrated that this compound exerts protective effects in various human cell types, including cardiovascular cells, erythrocytes, keratinocytes, and microglial cells [3] [2] [4]. Its broad-spectrum antioxidant activity, combined with its ability to modulate inflammatory responses, positions this compound as a promising compound for therapeutic development and as a subject for advanced antioxidant research. This application note provides comprehensive protocols and methodological guidelines for evaluating this compound's antioxidant activity through various assays, supporting researchers in the systematic investigation of this valuable natural compound.

This compound Cellular Protection Assays

Erythrocyte Protection Against Peroxyl Radical-Induced Lysis

The erythrocyte protection assay demonstrates this compound's ability to prevent oxidative damage in biological membranes. In this protocol, human erythrocytes are exposed to 2,2'-azo-bis(2-amidinopropane) dihydrochloride, a water-soluble azo-initiator that generates peroxyl radicals at a constant rate at 37°C [3]. The experimental setup involves incubating erythrocyte suspensions with varying concentrations of this compound prior to induction of oxidative stress. Hemolysis percentage is quantified spectrophotometrically by measuring hemoglobin release at 540 nm, with comparisons made to negative controls (complete hemolysis induced by distilled water) and positive controls (erythrocytes without this compound treatment).

Research findings have revealed that this compound provides concentration-dependent protection against peroxyl radical-induced erythrocyte lysis, with its efficacy surpassing that of other recognized antioxidants including lactosylphenyl-trolox, trolox, and ascorbate [3]. Notably, more hydrophilic antioxidants such as mannitol, superoxide dismutase, and catalase demonstrated negligible protective effects in this system. This comparative effectiveness highlights the significance of this compound's amphipathic nature, which enables optimal interaction with cellular membranes and provides superior protection against membrane peroxidation compared to predominantly hydrophilic or lipophilic antioxidants.

Keratinocyte Protection Against UVB and PM2.5-Induced Damage

The keratinocyte protection assay evaluates this compound's ability to mitigate oxidative damage in human HaCaT keratinocytes exposed to environmental stressors including UVB radiation and particulate matter 2.5. In this protocol, cells are pretreated with this compound (typically 2.5-10 μM) for 1 hour before exposure to UVB radiation (30 mJ/cm²) and/or PM2.5 (50 μg/mL) [4]. Cell viability is assessed using the MTT assay, where living cells metabolize MTT to purple formazan crystals, measured spectrophotometrically at 540 nm.

The protective mechanisms of this compound are further investigated through multiple approaches. Intracellular ROS levels are quantified using the fluorescent probe DCF-DA, with fluorescence intensity measured by flow cytometry or confocal microscopy. Oxidative DNA damage is evaluated via single-cell gel electrophoresis (comet assay), assessing DNA strand breaks through tail moment analysis [4]. Lipid peroxidation is measured using the DPPP fluorescent probe, which reacts with lipid hydroperoxides, while mitochondrial membrane potential is monitored with JC-1 dye, which shifts from red to green fluorescence upon depolarization. Research demonstrates that this compound significantly reduces apoptosis in HaCaT cells by modulating pro-apoptotic and anti-apoptotic proteins through caspase and MAPK signaling pathways, confirming its cytoprotective effects against environmentally induced oxidative damage [4].

Table 1: Cellular Protection Assays for this compound Antioxidant Activity

Assay Type Cell Line/Model Oxidative Stress Inducer Key Measurements Significant Findings
Erythrocyte Protection Human erythrocytes 2,2'-azo-bis(2-amidinopropane) dihydrochloride Hemolysis percentage at 540 nm Concentration-dependent inhibition of lysis; superior to trolox and ascorbate [3]
Keratinocyte Protection Human HaCaT keratinocytes UVB (30 mJ/cm²) and/or PM2.5 (50 μg/mL) Cell viability (MTT), ROS (DCF-DA), DNA damage (comet), lipid peroxidation (DPPP) Reduced apoptosis via caspase and MAPK pathways; protection at 10 μM [4]
Cardiovascular Protection Human ventricular myocytes and aortic endothelial cells Oxyradical generators Cell viability, metabolic function Protected both cell types against oxyradical damage [5]
Experimental Workflow for Cellular Protection Assessment

The following diagram illustrates the general experimental workflow for evaluating this compound's cellular protective effects:

G Start Start Experiment CellPrep Cell Preparation (Culture/Isolation) Start->CellPrep PPGTreatment This compound Treatment (1-24 hours, 2.5-10 μM) CellPrep->PPGTreatment StressInduction Oxidative Stress Induction (UVB, PM2.5, AAPH, etc.) PPGTreatment->StressInduction ViabilityAssay Cell Viability Assessment (MTT assay) StressInduction->ViabilityAssay ROSDetection ROS Measurement (DCF-DA fluorescence) StressInduction->ROSDetection DamageAnalysis Cellular Damage Analysis (Comet, Lipid Peroxidation) StressInduction->DamageAnalysis DataAnalysis Data Analysis (Statistical evaluation) ViabilityAssay->DataAnalysis ROSDetection->DataAnalysis PathwayStudy Signaling Pathway Investigation (Western blot, PCR) DamageAnalysis->PathwayStudy PathwayStudy->DataAnalysis End Interpret Results DataAnalysis->End

Diagram 1: Experimental workflow for assessment of this compound cellular protection

Free Radical Scavenging Assays

Hydroxyl Radical Scavenging Evaluation

The hydroxyl radical scavenging activity of this compound can be quantitatively evaluated using high-pressure liquid chromatography with a salicylic acid trapping system [6]. In this method, hydroxyl radicals are generated through UV photolysis of H₂O₂ (1.25-10 μmoles) and trapped with salicylic acid (500 nmoles), which undergoes hydroxylation to produce dihydroxybenzoic acid (DHBA) adducts, primarily 2,3-DHBA and 2,5-DHBA. This compound is tested across a concentration range (100-600 nmoles) alongside the hydroxyl radical generation system, and the resulting DHBA adducts are quantified using HPLC with electrochemical or ultraviolet detection.

Research findings demonstrate that this compound produces concentration-dependent decreases in hydroxyl radical adduct formation, with approximately 70% inhibition observed at 600 nmoles [6]. The specificity of this compound's hydroxyl radical scavenging activity has been confirmed through electron spin resonance studies using DMPO spin trapping, where this compound significantly reduces the signal intensity of the DMPO/·OH adduct generated through the Fenton reaction (FeSO₄ + H₂O₂) [4]. This direct hydroxyl radical scavenging capability represents a fundamental mechanism contributing to this compound's broad antioxidant efficacy across biological systems.

DPPH Radical Scavenging Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay provides a straightforward method for initial assessment of this compound's free radical scavenging capacity. In this protocol, various concentrations of this compound (2.5-10 μM) are mixed with 0.1 mM DPPH solution in methanol or ethanol [4]. The reaction mixture is gently shaken and incubated in darkness for 30-180 minutes at room temperature. The reduction of DPPH radicals is monitored by measuring the decrease in absorbance at 517-520 nm using a spectrophotometer. The radical scavenging activity is calculated as a percentage of DPPH reduction compared to a control without this compound.

This assay demonstrates this compound's potent hydrogen-donating ability, serving as a valuable preliminary screening tool before proceeding to more complex cellular or biologically relevant antioxidant assays. The DPPH method offers advantages of procedural simplicity, rapid implementation, and minimal equipment requirements, making it suitable for initial compound characterization and concentration-response evaluations.

Table 2: Free Radical Scavenging Assays for this compound

Assay Method Radical Type Experimental System Key Parameters Results
HPLC-Based Scavenging Hydroxyl radical UV photolysis of H₂O₂ (1.25-10 μmoles) with salicylic acid trapping DHBA adduct formation; 100-600 nmoles PPG ~70% inhibition at 600 nmoles PPG [6]
ESR Spin Trapping Hydroxyl radical Fenton reaction (FeSO₄ + H₂O₂) with DMPO trapping DMPO/·OH adduct signal intensity Significant reduction in ESR signal [4]
DPPH Assay DPPH stable radical 0.1 mM DPPH with 2.5-10 μM PPG Absorbance at 517-520 nm after 30-180 min Concentration-dependent radical scavenging [4]
Peroxyl Radical Scavenging Peroxyl radical AAPH-induced erythrocyte lysis Hemolysis inhibition Superior to trolox and ascorbate [3]

Anti-inflammatory Activity in Microglial Cells

BV2 Microglial Cell Anti-inflammatory Protocol

The anti-inflammatory activity of this compound can be comprehensively evaluated using lipopolysaccharide-stimulated BV2 microglial cells as a model system for neuroinflammatory responses [2]. In this protocol, BV2 murine microglial cells are maintained in Dulbecco's modified Eagle medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells are pretreated with varying concentrations of this compound for 1 hour before stimulation with LPS (0.5 μg/mL) for 24 hours. Cell viability is first confirmed using the MTT assay to ensure that observed effects are not attributable to cytotoxicity.

The anti-inflammatory effects are assessed through multiple parameters. Nitric oxide production is quantified by measuring nitrite accumulation in culture supernatants using the Griess reaction, with absorbance measured at 540 nm relative to a sodium nitrite standard curve [2]. Prostaglandin E₂ levels are determined using commercial ELISA kits according to manufacturer protocols. The expression of pro-inflammatory cytokines including IL-1β and TNF-α is analyzed at both mRNA and protein levels using reverse transcriptase-PCR and cytokine-specific ELISAs, respectively. Additionally, the protein expression of inducible enzymes iNOS and COX-2 is evaluated through Western blot analysis to investigate mechanistic aspects of this compound's anti-inflammatory action.

Molecular Mechanisms of Anti-inflammatory Action

Research findings indicate that this compound significantly inhibits the excessive production of NO and PGE₂ in LPS-stimulated BV2 microglial cells, with these inhibitory effects correlating with the downregulation of iNOS and COX-2 expression [2]. This compound also attenuates the production and expression of pro-inflammatory cytokines including IL-1β and TNF-α at both transcriptional and translational levels. At the molecular level, this compound-mediated attenuation of inflammation closely correlates with suppression of NF-κB translocation into the nucleus and prevention of IκB degradation, thereby inhibiting the activation of this central inflammatory signaling pathway.

Furthermore, this compound exhibits anti-inflammatory properties through suppression of the PI3K/Akt and MAPK signaling pathways, including JNK, ERK, and p38 phosphorylation [2]. This multi-targeted mechanism of action underscores this compound's potential as a therapeutic agent for neuroinflammatory conditions and provides a rationale for its evaluation in various inflammatory models. The following diagram illustrates the key signaling pathways modulated by this compound in inflammatory conditions:

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 PI3K PI3K/Akt Pathway MyD88->PI3K NFkB IκB/NF-κB Pathway MyD88->NFkB MAPK MAPK Pathways (JNK, ERK, p38) MyD88->MAPK INOS iNOS Expression PI3K->INOS COX2 COX-2 Expression PI3K->COX2 Cytokines Pro-inflammatory Cytokines PI3K->Cytokines NFkB->INOS NFkB->COX2 NFkB->Cytokines MAPK->INOS MAPK->COX2 MAPK->Cytokines PPG This compound Inhibition PPG->PI3K Suppresses PPG->NFkB Suppresses PPG->MAPK Suppresses

Diagram 2: this compound inhibition of inflammatory signaling pathways in microglial cells

Quantification Methods in Food Matrices

Sample Preparation and Extraction Techniques

Accurate quantification of this compound in complex food matrices requires specialized extraction and clean-up procedures to overcome challenges posed by its hydrophobicity and interference from background components. For brewed beverages and food samples, three primary extraction methods have been systematically evaluated [1] [7]. In acetonitrile extraction, 1 g of ground sample is extracted with 9 mL of acetonitrile in an autoclave at 121°C and 15 psi for 15 minutes, followed by additional heating at 100°C for 15 minutes, centrifugation at 15,982× g for 5 minutes, and dilution of the supernatant 10-fold with water before SPE clean-up.

For water extraction, 1 g of sample is extracted with 9 mL of water using identical autoclave conditions, followed by vortexing, heating at 100°C for 15 minutes, and centrifugation [1] [7]. For more realistic beverage preparation conditions, moka pot brewing involves brewing 5 g of ground coffee with 50 mL water in a stovetop moka maker until the pot is full (approximately 5 minutes), followed by centrifugation at 38,759× g for 5 minutes. Comparative studies indicate that acetonitrile extraction yields higher this compound levels (635-770 ng/g dw for ground coffees), but water extraction (455-630 ng/g dw) demonstrates better correlation with moka pot brewing results (85-135 ng/g dw), suggesting its superior predictive value for actual beverage preparation [1].

Solid Phase Extraction and LC-MS Analysis

Following extraction, effective sample clean-up is essential for accurate this compound quantification. The optimized solid phase extraction protocol utilizes Sep-Pak Classic C18 cartridges conditioned with 3 mL acetonitrile followed by 3 mL water [1] [7]. The extracted sample is loaded onto the conditioned cartridge, washed with water (3 × 3 mL) followed by 20% acetonitrile in water (3 × 3 mL) to remove polar compounds, and finally eluted with 1 mL of 80% acetonitrile in water to recover this compound while avoiding co-elution of highly hydrophobic compounds. The eluent is filtered through a 0.45 μm nylon membrane before LC-MS analysis.

For precise quantification, liquid chromatography-mass spectrometry provides the necessary specificity and sensitivity. The analytical method employs an Agilent 1200 series HPLC system coupled with an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization [1] [7]. Chromatographic separation typically utilizes a C18 reversed-phase column with gradient elution, while mass spectrometric detection employs selected ion monitoring or multiple reaction monitoring for enhanced specificity. This method demonstrates excellent sensitivity with limits of detection and quantification of 71.8 and 155.6 ng/g dry weight, respectively, and a recovery rate of 26.6% with SPE clean-up [1]. The methodology has been successfully applied to quantify this compound in commercial coffee, tea, and cocoa samples, with detected levels ranging from 85-770 ng/g in coffee and 335-360 ng/g in English breakfast tea, while being undetectable in cocoa samples [1] [7].

Table 3: this compound Quantification in Food Matrices Using LC-MS with SPE

Parameter Specifications Results/Values
Extraction Methods ANE, WTE, MPB ANE: 635-770 ng/g dw; WTE: 455-630 ng/g dw; MPB: 85-135 ng/g dw [1]
SPE Procedure C18 cartridge, conditioned with AN and water Washed with water and 20% AN; eluted with 80% AN [1] [7]
LC-MS System Agilent 1200 HPLC with 6410 triple quad MS, ESI source Reverse-phase C18 column, gradient elution [1]
Sensitivity LOD: 71.8 ng/g dw; LOQ: 155.6 ng/g dw Suitable for trace analysis [1]
Recovery With SPE: 26.6%; ANE with SPE: 6.8%; WTE with SPE: 2.6% SPE significantly improves recovery [1]
Application Coffee, tea, cocoa samples Detected in coffee and English breakfast tea; not in cocoa [1]

Conclusion

This compound represents a potent natural antioxidant with demonstrated efficacy across multiple assay systems, from simple chemical radical scavenging to complex cellular protection models. The methodologies outlined in this application note provide researchers with comprehensive tools for evaluating this compound's antioxidant and anti-inflammatory activities, with particular emphasis on standardized protocols, appropriate controls, and analytical best practices. The consistent demonstration of this compound's protective effects in diverse biological systems—including erythrocytes, keratinocytes, microglial cells, and cardiovascular cells—underscores its multi-targeted mechanism of action and therapeutic potential.

The development of robust extraction and quantification methods for this compound in food matrices, particularly brewed beverages, enables more accurate assessment of dietary exposure and bioavailability. The combination of solid-phase extraction clean-up with sensitive LC-MS detection addresses previous analytical challenges related to this compound's hydrophobicity and matrix interference. As research continues to elucidate this compound's molecular mechanisms and physiological effects, these standardized assays will facilitate meaningful comparisons across studies and support the rational development of this compound-containing products for nutritional, cosmetic, and therapeutic applications.

References

measuring purpurogallin MEK1/2 inhibition kinase assay

Author: Smolecule Technical Support Team. Date: February 2026

MEK1/2 Inhibition Assay Principles

MEK1/2 is a key kinase in the MAPK signaling pathway, and its activity is typically measured by quantifying the phosphorylation of its only known substrates, ERK1 and ERK2 [1]. The core principle of a MEK1/2 inhibition assay is illustrated below:

G Stimulus Extracellular Stimulus (e.g., Growth Factor, PMA) Raf Raf Stimulus->Raf MEK MEK1/2 (Active) Raf->MEK pERK p-ERK1/2 MEK->pERK Phosphorylation Readout Assay Readout pERK->Readout MEKi MEK1/2 Inhibitor (e.g., Purpurogallin) MEKi->MEK Inhibition

Experimental Workflow for MEK1/2 Inhibition

A robust workflow for evaluating a putative MEK1/2 inhibitor like this compound involves both biochemical and cellular validation, as shown below.

G Start 1. Assay Selection A 2. Biochemical Assay (Direct Kinase Activity) Start->A B 3. Cellular Target Engagement (ERK Phosphorylation) A->B C 4. Data Analysis (IC50, Potency) B->C End 5. Validation & Reporting C->End

Protocol 1: Biochemical MEK1/2 Inhibition Assay

This protocol measures the direct impact of a compound on MEK1/2 kinase activity in a cell-free system, adapted from published methodologies [2] [1].

1. Key Reagents and Materials

  • Enzyme: Recombinant, active MEK1 and/or MEK2 kinase (commercially available).
  • Substrate: Inactive ERK2 (commercially available).
  • Test Compound: this compound. Prepare a high-concentration stock solution in DMSO and subsequent dilutions in assay buffer, ensuring the final DMSO concentration is ≤1%.
  • Reference Inhibitor: A known MEK1/2 inhibitor (e.g., PD-0325901 [3] or zapnometinib [1]) for assay validation and as a positive control.
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM sodium orthovanadate, 0.5 mM β-glycerophosphate, 2.5 mM dithiothreitol (DTT), 0.01% Triton X-100 [2].
  • ATP Solution: Prepared in assay buffer. The final concentration in the reaction should be near the Km,ATP for MEK1/2 (typically 10-100 µM).
  • Detection Kit: ADP-Glo Kinase Assay kit or similar technology.

2. Experimental Procedure

  • Reaction Setup: In a low-volume white plate, add the following components per well:
    • Assay Buffer (to a final volume of 25 µL)
    • MEK1/2 Enzyme (final concentration 1-10 nM)
    • Test Compound (this compound) or control (DMSO) at desired concentration.
    • ATP Solution (at the desired concentration, e.g., 10 µM).
    • ERK2 Substrate (final concentration 0.1-1 µM). Incubate the reaction at 30°C for 60 minutes.
  • Reaction Termination and Detection:
    • Add an equal volume (25 µL) of ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.
    • Measure the luminescent signal on a plate reader. The signal is proportional to the amount of ADP produced, which reflects MEK1/2 kinase activity.

3. Data Analysis

  • Normalize the luminescence data: % Activity = (Signal_Compound - Signal_No Enzyme) / (Signal_DMSO Control - Signal_No Enzyme) * 100.
  • Plot % Activity versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cellular Target Engagement Assay

This protocol assesses a compound's ability to inhibit MEK1/2 in a more physiologically relevant cellular context by measuring ERK1/2 phosphorylation levels [1].

1. Key Reagents and Materials

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or a relevant cancer cell line (e.g., MDA-MB-231).
  • Stimulant: Phorbol Myristate Acetate (PMA), used to strongly activate the MAPK pathway.
  • Test Compound: this compound.
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2 for Western Blot or a Meso Scale Discovery (MSD) electrochemiluminescence assay.

2. Experimental Procedure

  • Cell Preparation and Treatment:
    • Isolate PBMCs from whole blood and maintain them in autologous plasma.
    • Seed cells and pre-treat with this compound or a positive control inhibitor (e.g., 1 µM zapnometinib) for 1-2 hours.
  • Pathway Stimulation:
    • Stimulate the cells with PMA (e.g., 100 ng/mL) for 15 minutes. This step induces strong MEK1/2 activation in control cells.
  • Cell Lysis and Analysis:
    • Lyse the cells and quantify protein concentration.
    • Analyze phospho-ERK1/2 and total ERK1/2 levels by Western Blot or a quantitative immunoassay like MSD.

3. Data Analysis

  • For Western Blot, visualize the band intensity.
  • For MSD/ELISA, calculate % pERK Inhibition = [1 - (pERK_Compound / pERK_DMSO Control)] * 100.
  • Dose-response curves can be generated to determine an IC₅₀ in a cellular context.

Expected Results & Data Interpretation

The table below summarizes the expected outcomes and performance metrics for a potent MEK1/2 inhibitor, based on literature for established inhibitors.

Table 1: Expected Performance Metrics for a Potent MEK1/2 Inhibitor

Assay Type Key Readout Performance Indicator Example from Literature
Biochemical Inhibition of MEK1 enzymatic activity IC₅₀ value in the low nanomolar range. Zapnometinib maintains MEK1/2 activation at baseline in PBMCs [1].
Cellular Reduction of ERK1/2 phosphorylation >80% suppression of pERK at a defined concentration. MEK1/2 inhibition by PD-0325901 achieved plasma concentrations of 16.5–53.5 ng/mL required for efficacy [3].
Cellular Specificity of pathway inhibition Maintained inhibition even after strong pathway stimulation (e.g., with PMA). A published MEK1/2 inhibitor (GDC0973) showed an IC₅₀ of 4.2 nM in a similar biochemical assay [4].

Critical Technical Considerations

  • ATP Concentration: The IC₅₀ value of a competitive ATP inhibitor is highly sensitive to ATP concentration in the assay. Always report the ATP concentration used and consider testing inhibition at multiple ATP levels [2].
  • Cellular Specificity: A reduction in pERK is a specific indicator of MEK1/2 inhibition, as ERK1/2 is its only known direct substrate [1]. However, off-target effects upstream of MEK cannot be ruled out by this assay alone.
  • Control Compounds: Always include a well-characterized MEK1/2 inhibitor (e.g., PD-0325901, trametinib) as a positive control to validate the assay system's performance [3] [5].

How to Proceed with this compound

To advance your research on this compound, I suggest the following steps:

  • Consult Specialized Databases: Search chemical and pharmacological databases (e.g., PubChem, ChEMBL) for any existing bioactivity data on this compound and kinases.
  • Validate Assay with Controls: First, establish and run the protocols described above using a known MEK1/2 inhibitor to ensure your lab can replicate the expected results.
  • Broad Kinase Profiling: If initial results confirm MEK1/2 inhibition, consider profiling this compound against a large panel of kinases to determine its selectivity and identify potential off-target effects [6].

References

In Vitro Anticancer Activity of Purpurogallin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Purpurogallin has emerged as a versatile natural product with significant anticancer potential. Its bioactivity stems from its ability to interact with multiple cellular targets. Key mechanisms identified through in vitro studies include:

  • Direct kinase inhibition: this compound acts as a novel mitogen-activated protein kinase kinase 1/2 (MEK1/2) inhibitor, suppressing the ERK1/2 signaling pathway in esophageal squamous cell carcinoma (ESCC) [1].
  • Epigenetic modulation: this compound and its synthetic derivatives function as inhibitors of Jumonji C domain-containing histone lysine demethylases (KDMs), particularly KDM4A, leading to increased levels of repressive histone marks H3K9me3/2 and H3K36me3 [2].
  • Chemosensitization: this compound carboxylic acid (PCA), a related compound, enhances the efficacy of 5-fluorouracil (5-FU) in liver cancer cells by targeting the ATP binding cassette subfamily G member 2 (ABCG2) drug efflux pump [3] [4].
  • Anti-metastatic effects: this compound inhibits osteoclast differentiation through downregulation of c-Fos and NFATc1, suggesting potential applications in preventing bone metastasis [5].

Detailed Experimental Protocols

Protocol for MEK/ERK Pathway Inhibition in ESCC Cells

This protocol assesses this compound's effect on ESCC growth through MEK/ERK pathway inhibition [1].

2.1.1 Materials and Reagents
  • Cell lines: KYSE-150, KYSE-450, and TE-8 human ESCC cells
  • Test compound: this compound (dissolved in DMSO, stock concentration 100 mM)
  • Controls: DMSO vehicle control, positive control (e.g., Trametinib)
  • Culture medium: RPMI-1640 with 10% FBS, 1% penicillin-streptomycin
  • Assay kits: MTT assay kit, Annexin V-FITC/PI apoptosis detection kit
  • Antibodies: Phospho-ERK1/2, total ERK1/2, PARP, cleaved-PARP, cyclin A2, cyclin B1
2.1.2 Procedure

Day 1: Cell Seeding

  • Harvest exponentially growing ESCC cells using trypsin-EDTA.
  • Count cells using a hemocytometer and adjust concentration to 5 × 10³ cells/well for MTT assay or 1 × 10⁵ cells/well for Western blotting.
  • Seed cells in 96-well (MTT) or 6-well plates (Western blotting) and incubate at 37°C, 5% CO₂ for 24 hours.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound (0, 5, 10, 20, 40, 80 µM) in complete medium.
  • Remove culture medium from plates and add compound-containing medium.
  • Include DMSO vehicle control and positive control wells.
  • Incubate plates for 24, 48, or 72 hours depending on assay type.

Day 3: Analysis

For MTT Assay:

  • Add 20 µL MTT solution (5 mg/mL) to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove medium and add 150 µL DMSO to dissolve formazan crystals.
  • Measure absorbance at 570 nm using a microplate reader.

For Western Blotting:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using BCA assay.
  • Separate 30 µg protein by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk for 1 hour.
  • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detect signals using ECL substrate and visualize with chemiluminescence imaging system.

For Apoptosis Assay:

  • Harvest cells by trypsinization and wash twice with cold PBS.
  • Resuspend 1 × 10⁵ cells in 100 µL binding buffer.
  • Add 5 µL Annexin V-FITC and 5 µL PI solution.
  • Incubate for 15 minutes in the dark at room temperature.
  • Add 400 µL binding buffer and analyze by flow cytometry within 1 hour.
2.1.3 Data Analysis
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
  • Express apoptosis data as percentage of Annexin V-positive cells.
  • Quantify Western blot bands using ImageJ software, normalizing phospho-protein levels to total protein.
Protocol for KDM4A Inhibition Assay

This protocol evaluates this compound derivatives as KDM4A inhibitors through enzymatic and cellular assays [2].

2.2.1 Materials and Reagents
  • Enzymes: Recombinant human KDM4A (JmjD2A)
  • Substrate: H3K9me3 peptide
  • Assay buffer: 50 mM HEPES (pH 7.0), 50 mM KCl, 0.01% Tween-20
  • Cofactors: 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM ascorbate
  • Detection reagent: Malachite green phosphate detection kit
  • Cell lines: HCT-116 colon cancer cells
2.2.2 Procedure

In Vitro Demethylase Assay:

  • Prepare reaction mixture in 384-well plate containing:
    • 50 nM KDM4A enzyme
    • 1 µM H3K9me3 peptide substrate
    • Cofactors in assay buffer
    • This compound derivatives (0.1-100 µM) or vehicle control
  • Incubate at room temperature for 30 minutes.
  • Stop reaction by adding malachite green solution.
  • Incubate for 10 minutes and measure absorbance at 620 nm.

Cellular Demethylase Assay:

  • Seed HCT-116 cells in 6-well plates at 2 × 10⁵ cells/well.
  • After 24 hours, treat with this compound derivatives (1-50 µM) for 48 hours.
  • Harvest cells and extract histones using acid extraction.
  • Analyze histone methylation by Western blotting using H3K9me3 and H3K36me3 antibodies.
2.2.3 Data Analysis
  • Calculate IC₅₀ values from dose-response curves.
  • Normalize cellular histone methylation levels to total histone H3.
Protocol for Chemosensitization in Liver Cancer Cells

This protocol evaluates the synergistic effects of this compound carboxylic acid (PCA) with 5-FU in liver cancer cells [3] [4].

2.3.1 Materials and Reagents
  • Cell lines: HepG2, Huh7, and Huh1 liver cancer cells; THLE-2 normal hepatocytes
  • Compounds: PCA (dissolved in DMSO), 5-FU (dissolved in PBS)
  • Assay kits: CCK-8 assay kit, rhodamine 123 efflux kit
  • Antibodies: ABCG2, claudin-4
2.3.2 Procedure

ABCG2 Inhibition Assay:

  • Seed liver cancer cells in 96-well plates at 1 × 10⁴ cells/well.
  • After 24 hours, treat with PCA (0.01-100 µM) for 1 hour.
  • Add rhodamine 123 (10 µM) and incubate for 30 minutes.
  • Wash cells with PBS and analyze fluorescence by flow cytometry (excitation 488 nm, emission 525 nm).

Synergy Studies:

  • Seed HepG2 cells in 96-well plates at 5 × 10³ cells/well.
  • After 24 hours, treat with:
    • PCA alone (0.1-100 µM)
    • 5-FU alone (0.1-100 µM)
    • Fixed-ratio combinations of PCA and 5-FU
  • Incubate for 48 hours.
  • Add 10 µL CCK-8 solution per well and incubate for 2 hours.
  • Measure absorbance at 450 nm.

Clonogenic Assay:

  • Seed HepG2 cells in 6-well plates at 500 cells/well.
  • Treat with PCA (10 µM), 5-FU (10 µM), or combination.
  • Incubate for 10-14 days, refreshing medium and compounds every 3 days.
  • Fix cells with methanol and stain with 0.5% crystal violet.
  • Count colonies containing >50 cells.
2.3.3 Data Analysis
  • Calculate combination index (CI) using Chou-Talalay method.
  • Analyze synergistic effects where CI < 1 indicates synergy.
  • Quantify colony formation efficiency as percentage of control.

Signaling Pathways

This compound modulates several key signaling pathways in cancer cells:

G cluster_MEK MAPK Pathway Inhibition cluster_Epi Epigenetic Regulation This compound This compound MEK12 MEK1/2 This compound->MEK12 Inhibits KDM4A KDM4A This compound->KDM4A Inhibits ABCG2 ABCG2 This compound->ABCG2 Inhibits ERK12 ERK1/2 MEK12->ERK12 Decreased phosphorylation Cyclins Cyclin A2/B1 ERK12->Cyclins Downregulates Apoptosis Apoptosis ERK12->Apoptosis Induces H3K9me3 H3K9me3/2 KDM4A->H3K9me3 Increased levels H3K36me3 H3K36me3 KDM4A->H3K36me3 Increased levels Transcription Gene Expression Changes H3K9me3->Transcription H3K36me3->Transcription subcluster subcluster cluster_Chemo cluster_Chemo DrugEfflux Drug Efflux ABCG2->DrugEfflux Decreased Chemo 5-FU Cytotoxicity DrugEfflux->Chemo Enhanced

Quantitative Data Summary

Table 1: Summary of this compound's Anticancer Effects Across Different Assay Systems

Cancer Type Assay Type IC₅₀ / Effective Concentration Key Molecular Targets Observed Effects
Esophageal SCC Cell viability (MTT) 20-40 µM [1] MEK1/2, ERK1/2 Growth inhibition, cell cycle arrest (S/G2), apoptosis
Esophageal SCC Anchorage-independent growth 10-30 µM [1] MEK1/2 Reduced colony formation
Liver Cancer Chemosensitization (with 5-FU) PCA: 10 µM [3] [4] ABCG2 Enhanced 5-FU efficacy, reduced drug efflux
Colon Cancer KDM4A inhibition 9bf derivative: 10.1-24.4 µM [2] KDM4A Increased H3K9me3, H3K36me3
Osteoclast Differentiation TRAP staining 5-10 µM [5] c-Fos, NFATc1 Inhibited osteoclast formation
Various Cancer Cells Cytotoxicity (multiple lines) 15-60 µM [2] Multiple Cell type-dependent sensitivity

Table 2: Protocol Optimization Parameters for Different Assay Types

Parameter Cell Viability (MTT) Western Blotting Apoptosis Assay Enzyme Inhibition
Optimal Cell Density 5 × 10³ cells/well 1 × 10⁵ cells/well 2 × 10⁵ cells/well N/A
Treatment Duration 48-72 hours 24-48 hours 24-48 hours 30 minutes
This compound Concentration Range 1-100 µM 10-50 µM 10-50 µM 0.1-100 µM
Key Controls DMSO vehicle, positive control (Trametinib) Phospho/total protein, loading control Untreated, STS-induced apoptosis No enzyme, known inhibitor
Critical Steps Formazan crystal dissolution Transfer efficiency, antibody specificity Minimal processing delay Cofactor concentration, reaction timing
Data Normalization Vehicle-treated cells Total protein Untreated cells No enzyme control

Troubleshooting and Technical Notes

  • Solubility Issues: this compound has limited aqueous solubility. Always prepare fresh DMSO stocks and ensure final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
  • Stability Considerations: this compound solutions should be protected from light and used within 4 hours of preparation due to potential oxidation.
  • Cell Line Variability: Response to this compound varies significantly between cell lines. Conduct preliminary range-finding experiments for each new cell line.
  • Off-target Effects: At higher concentrations (>50 µM), this compound may exhibit non-specific effects. Include appropriate controls to confirm target specificity.
  • ABCG2 Assay Optimization: For rhodamine efflux assays, maintain consistent incubation times and temperature as ABCG2 activity is temperature-dependent.

Conclusion

This compound represents a promising multifaceted anticancer natural product with demonstrated efficacy across various cancer types in vitro. These detailed protocols provide researchers with standardized methods to evaluate its mechanisms of action, including MEK/ERK pathway inhibition, epigenetic modulation, and chemosensitization. The quantitative data summaries offer benchmarks for expected results, while troubleshooting guidelines help address common technical challenges. Further studies should focus on optimizing this compound derivatives for improved potency and selectivity, as well as exploring in vivo efficacy in relevant animal models.

References

Comprehensive Application Notes and Protocols: Purpurogallin Sample Preparation and HPLC Analysis for Pharmaceutical and Food Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Purpurogallin (PPG) is a naturally occurring phenolic compound with demonstrated significant antioxidant properties and various biological activities that make it pharmaceutically relevant. Chemically known as 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one (CAS 569-77-7), this compound exhibits exceptional peroxyl radical scavenging activity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it one of the most potent natural antioxidants known. [1] Recent research has revealed that this compound possesses notable anti-inflammatory effects, cancer cell growth inhibition, and the ability to prolong cardiocyte survival against various oxidants. [1] In the food industry, this compound serves as a natural antioxidant additive to edible oils and fats to retard oxidation, while in pharmaceutical research, it has shown promise as an inhibitor of polo-like kinase 1 (PLK1) through binding to the polo-box domain, with demonstrated activity in the nanomolar range (IC₅₀ = 500 nM). [2]

The quantitative analysis of this compound in complex matrices presents significant analytical challenges due to its hydrophobic nature and the interference from background hydrophobic components in biological and food samples. [1] Traditional spectrophotometric methods measuring absorbance at 420 nm lack sufficient specificity for accurate quantification in complex samples. [1] Prior to the development of modern chromatographic methods, analysis required two separate steps: HPLC for quantification and LC-MS for confirmation, which was time-consuming and inefficient. [3] The method detailed in these application notes addresses these limitations through an optimized sample preparation workflow combining solid-phase extraction (SPE) with liquid chromatography-mass spectrometry (LC-MS) analysis, enabling reliable detection and quantification of this compound across various matrices including brewed beverages, plant materials, and biological samples.

Sample Preparation Protocols

Extraction Methods

The extraction of this compound from sample matrices requires careful consideration of the compound's hydrophobicity and stability. Three validated extraction methods have been developed for different sample types and applications, with water extraction (WTE) identified as the most effective for brewed beverages. [1]

Table 1: Comparison of this compound Extraction Methods

Method Procedure Optimal Use Cases Recovery Efficiency Limitations
Water Extraction (WTE) 1 g sample + 9 mL water in glass tube → autoclave (121°C, 15 psi, 15 min) → vortex → heat (100°C, 15 min) → centrifuge (15,982× g, 5 min) → collect supernatant Brewed coffee, tea samples, aqueous formulations 455-630 ng/g dw in coffee; better correlation with actual brewing Lower absolute extraction than ANE but better correlation with actual brewing conditions
Acetonitrile Extraction (ANE) 1 g sample + 9 mL acetonitrile in glass tube → autoclave (121°C, 15 psi, 15 min) → add 3 mL AN → vortex → heat (100°C, 15 min) → add 1 mL AN → vortex → centrifuge (15,982× g, 5 min) → collect supernatant → dilute 10× with water before SPE High-fat matrices, plant tissues with high lipid content 635-770 ng/g dw in coffee; higher absolute extraction Requires dilution before SPE; may co-extract more interfering compounds
Moka Pot Brewing (MPB) 5 g ground coffee + 50 mL water in moka pot → heat until top chamber full (~5 min) → collect coffee → centrifuge (38,759× g, 5 min) → collect supernatant Simulating actual coffee consumption conditions 85-135 ng/g dw in coffee Lowest extraction efficiency but most representative of consumption

For alkaline-sensitive samples, it is important to note that this compound and other polyphenols show decreased stability under alkaline conditions, with instability increasing at higher pH levels. [4] This is particularly relevant for samples that might be subjected to alkaline conditions during processing or analysis. When working with such matrices, acidification or buffering at neutral pH is recommended to prevent degradation.

Clean-up and Concentration

Solid-phase extraction (SPE) is critical for removing interfering compounds and concentrating this compound prior to analysis. The optimized SPE protocol utilizes C18 cartridges (Sep-Pak Classic C18) with the following specific steps:

  • Cartridge Conditioning: Sequentially wash with 3 mL acetonitrile followed by 3 mL water under normal atmospheric pressure without vacuum application. [1] [3]

  • Sample Loading: Load the prepared extract directly onto the conditioned cartridge. For ANE extracts, ensure proper dilution (10× with water) before loading to maintain the reversed-phase mechanism efficiency.

  • Washing Steps: Remove polar interfering compounds by washing with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL). This step efficiently removes hydrophilic interferents while retaining this compound on the sorbent.

  • Elution: Elute this compound with 1 mL of 80% (v/v) acetonitrile in water. This concentration effectively elutes this compound while avoiding co-elution of highly hydrophobic matrix components.

  • Filtration: Pass the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis to remove particulate matter. [1]

This SPE method achieves a recovery rate of 26.6% when used alone, which, while moderate, provides sufficient cleanup for reliable quantification. [1] When combined with acetonitrile extraction, the overall recovery reaches 6.8%, significantly higher than the 2.6% recovery achieved with water extraction alone. [1] The method's efficiency can be attributed to the selective retention of this compound on the C18 sorbent while effectively removing both highly polar and extremely non-polar matrix components that could interfere with subsequent analysis.

HPLC and LC-MS Analysis

Chromatographic Conditions

The analysis of this compound requires optimized chromatographic conditions to achieve adequate separation from potentially interfering compounds. Two validated HPLC methods have been established for different detection systems:

Table 2: HPLC and LC-MS Conditions for this compound Analysis

Parameter Method 1 (LC-MS Compatible) Method 2 (Newcrom R1 Column)
Column C18 column (1.7 µm, 150 × 2.1 mm) Newcrom R1 (reverse-phase with low silanol activity)
Mobile Phase Acetonitrile and water with formic acid Acetonitrile, water, and phosphoric acid (replace with formic acid for MS)
Gradient Not specified in detail Scalable from analytical to preparative
Flow Rate Not specified Adjustable for UPLC applications (3 µm particles available)
Detection Mass spectrometry (ESI) UV-Vis or MS-compatible with acid substitution
Applications Quantitative analysis in complex matrices Pharmacokinetics, impurity profiling

For LC-MS applications, the Agilent 1200 series HPLC system coupled with an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) has been successfully implemented. [1] The Newcrom R1 column provides an alternative separation mechanism that may be particularly beneficial for challenging separations where secondary interactions with traditional C18 columns cause peak tailing or poor resolution. [5]

Mass Spectrometry Parameters

For mass spectrometric detection and confirmation, the following parameters have been established:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, with optimization required based on the specific instrument configuration. [1]

  • Mass Detection: The triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode provides optimal sensitivity and specificity for this compound quantification.

  • Configuration: The system consists of an Agilent 1200 series HPLC coupled with an Agilent 6410 triple quadrupole mass spectrometer, though the specific mass transitions and collision energies were not detailed in the available literature. [1]

The specific mass transitions for this compound should be established during method validation using standard solutions. Typically, the protonated or deprotonated molecule ([M+H]+ or [M-H]-) would be selected as the precursor ion, with product ions generated through collision-induced dissociation representing characteristic fragmentation pathways.

Applications and Quantitative Analysis

Analysis in Food Samples

The developed method has been successfully applied to quantify this compound in various commercial food and beverage samples, revealing significant variations based on processing and preparation methods:

Table 3: this compound Content in Commercial Food Samples

Sample Type Preparation Method This compound Content (ng/g dry weight) Notes
Ground Coffee Acetonitrile Extraction 635-770 Highest absolute extraction
Ground Coffee Water Extraction 455-630 Better correlation with actual brewing
Ground Coffee Moka Pot Brewing 85-135 Most representative of consumption
English Breakfast Tea Water Extraction 335-360 Detected in two samples
Cocoa Water Extraction Not detected Below detection limit
Instant Coffee Various Variable by brand Dependent on processing

The relationship between roasting degree and this compound content in coffee beans has been investigated, though no conclusive correlation has been established. [1] [6] While antioxidant activity generally decreases with roasting level, the formation of melanoidins during roasting could potentially improve coffee antioxidant capacity, creating a complex relationship that requires further investigation. [1] The geographic origin of coffee beans may also influence this compound content, though this factor requires more comprehensive study. [6]

Method Validation Parameters

The analytical method for this compound quantification has been rigorously validated with the following performance characteristics:

  • Limit of Detection (LOD): 71.8 ng/g dry weight [1]

  • Limit of Quantification (LOQ): 155.6 ng/g dry weight [1]

  • Recovery Efficiency: SPE alone: 26.6%; SPE with ANE: 6.8%; SPE with WTE: 2.6% [1]

  • Precision: All experiments performed with triplicate assays (n=3) with demonstrated reproducibility [1]

  • Specificity: LC-MS separation effectively distinguishes this compound from hydrophobic background components that interfere with spectrophotometric methods [1]

The method's robustness has been tested across different sample matrices including coffee, tea, and cocoa, demonstrating its applicability for routine analysis of this compound in various food and botanical samples.

Troubleshooting and Technical Notes

Optimization Guidelines
  • SPE Recovery Improvement: The moderate recovery rate of 26.6% with SPE can potentially be improved by testing different sorbent chemistries beyond C18, such as mixed-mode phases, or by optimizing the elution solvent composition. [1] Reference [7] emphasizes that the choice of solid sorbent is the most critical step in SPE method development.

  • Matrix Effects: For complex matrices with high lipid content, additional clean-up steps may be necessary. The use of freezing lipid precipitation at -20°C for 1-2 hours prior to SPE can significantly reduce lipid interference.

  • Filter Compatibility: When substituting nylon filters, ensure compatibility with the extraction solvent. PVDF filters serve as a suitable alternative for aqueous-organic mixtures, while PTFE is recommended for predominantly organic solvents.

Common Pitfalls
  • pH Sensitivity: this compound stability decreases under alkaline conditions, with instability increasing at higher pH levels. [4] Avoid alkaline conditions during sample preparation to prevent degradation.

  • Solvent Compatibility: For LC-MS analysis, ensure that all solvents and additives are LC-MS grade to prevent contamination and signal suppression.

  • Column Selection: The Newcrom R1 column's low silanol activity makes it particularly suitable for analyzing phenolic compounds like this compound, which may show secondary interactions with traditional C18 columns. [5]

The following workflow diagram summarizes the complete sample preparation and analysis process for this compound:

Workflow for this compound Analysis

Conclusion

The comprehensive methodology presented in these application notes provides researchers with a validated framework for quantifying this compound in various matrices. The sample preparation protocols, particularly the water extraction method combined with SPE clean-up, offer an optimal balance between extraction efficiency and correlation with actual brewing conditions. [1] The LC-MS conditions detailed enable specific detection and quantification of this compound even in complex matrices where hydrophobic interferents would otherwise compromise analysis.

Future method development should focus on improving SPE recovery rates beyond the current 26.6% through investigation of alternative sorbent materials and elution conditions. [1] Additionally, expanding applications to biological matrices such as plasma, urine, and tissues would facilitate pharmacokinetic studies of this biologically active compound. The demonstrated presence of this compound in common beverages like coffee and tea, coupled with its significant antioxidant capacity, underscores the importance of robust analytical methods for further investigating its potential health benefits and applications in food and pharmaceutical sciences.

References

Comprehensive Application Notes and Protocols for Purpurogallin in Cell Culture Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purpurogallin

This compound (PPG; 2,3,4,5-tetrahydroxybenzo[7]annulen-6-one) is a benzotropolone-containing natural compound found in various plant sources including nut galls of Quercus species, cabbage, glacial algae, chestnut oak bark, and leaves. [1] [2] [3] This bioactive phenol has attracted significant scientific interest due to its diverse pharmacological properties, including potent antioxidant activity with a high peroxyl radical scavenging capacity (relative oxygen-radical absorbance capacity value of 6.01 ± 0.42). [1] this compound serves as the first intermediate in the oxidation pathway of pyrogallol through both autoxidation and enzymatic processes. [1]

In recent years, this compound has demonstrated considerable potential in various biomedical research areas, with studies revealing its anti-inflammatory, anticancer, and anti-osteoclastogenic properties. [2] [4] [3] Its mechanisms of action involve modulation of key signaling pathways, including NF-κB and MAPK cascades, and regulation of critical transcription factors. [2] [3] These application notes provide detailed protocols and methodological guidelines for conducting cell culture studies with this compound, supporting researchers in exploring its potential therapeutic applications.

Anti-Inflammatory Activity Studies

Protocol: Anti-Inflammatory Effects in Microglial Cells
2.1.1 Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells (alternatives: primary microglia or other immune cells)
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. [2]
  • This compound Preparation: Dissolve this compound in DMSO and prepare dilutions in DMEM. Keep final DMSO concentration below 0.0005% (v/v) to avoid solvent toxicity. [2]
  • Treatment Protocol: Pre-treat cells with this compound (typically 5-20 μM) for 1 hour before adding inflammatory stimulus (LPS at 0.5 μg/mL). [2]
2.1.2 Assessment of Inflammatory Mediators
  • Nitric Oxide (NO) Production: Measure nitrite accumulation in culture supernatants using Griess reaction. [2]

    • Mix equal volumes of culture supernatant and Griess reagent [1% sulfanilamide/0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride/2.5% H₃PO₄]
    • Incubate for 10 minutes at room temperature
    • Measure absorbance at 540 nm using a microplate reader
    • Calculate concentrations using a sodium nitrite standard curve
  • PGE₂ Measurement: Quantify PGE₂ levels in culture supernatants using commercial ELISA kits according to manufacturer instructions. [2]

  • Cytokine Analysis: Assess pro-inflammatory cytokine expression (TNF-α, IL-1β) using:

    • RT-PCR for mRNA expression
    • ELISA for protein secretion
2.1.3 Protein Expression Analysis
  • Western Blotting: Evaluate expression of inflammatory proteins (iNOS, COX-2) and signaling molecules. [2]
    • Extract total protein using RIPA buffer with protease inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with primary antibodies against iNOS, COX-2, IκBα, phospho-IκBα, and signaling proteins in MAPK and PI3K/Akt pathways
    • Use appropriate HRP-conjugated secondary antibodies
    • Detect signals using enhanced chemiluminescence
Protocol: Endothelial Protein C Receptor Shedding Assay
2.2.1 Cell Culture and Stimulation
  • Cell Line: Human umbilical vein endothelial cells (HUVECs)
  • Culture Conditions: Maintain in endothelial cell growth medium with appropriate supplements
  • Treatment: Pre-treat cells with this compound (5-50 μg/mL) for 6 hours before stimulation with PMA (1 μM), TNF-α, or IL-1β [5]
2.2.2 EPCR Shedding Measurement
  • sEPCR Detection: Measure soluble EPCR in culture supernatants using specific ELISA
  • TACE Expression: Analyze TNF-α converting enzyme expression by Western blotting
  • MAPK Signaling: Assess phosphorylation of p38, ERK1/2, and JNK via Western blot [5]

Bone Biology Studies

Protocol: Osteoclast Differentiation Inhibition
3.1.1 Osteoclast Differentiation from BMMs
  • Cell Isolation: Isplicate bone marrow macrophages (BMMs) from mouse bone marrow
  • Culture Conditions: Maintain BMMs in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (10 ng/mL) [3]
  • Osteoclast Differentiation: Induce differentiation by adding RANKL (20-50 ng/mL) to BMMs cultured with M-CSF (10 ng/mL) [3]
  • This compound Treatment: Treat cells with this compound (5-10 μM) during differentiation period (typically 4-5 days) [3]
  • Medium Refreshment: Refresh medium and reagents every 2-3 days
3.1.2 Osteoclast Identification and Quantification
  • TRAP Staining:

    • Fix cells with 10% formalin for 10 minutes
    • Stain using acid phosphatase leukocyte kit according to manufacturer instructions
    • Incubate at 37°C in dark for 10-60 minutes until red color develops
    • Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei)
    • Quantify number of TRAP-positive MNCs per well
  • Actin Ring Formation:

    • Fix cells with 4% paraformaldehyde for 15 minutes
    • Permeabilize with 0.1% Triton X-100 for 5 minutes
    • Stain with phalloidin (e.g., Alexa Fluor 488-conjugated) for 30 minutes
    • Counterstain nuclei with DAPI
    • Visualize using fluorescence microscopy
    • Quantify number of actin rings per field
3.1.3 Gene Expression Analysis
  • RNA Isolation: Extract total RNA using commercial kits (e.g., RNeasy)
  • Reverse Transcription: Synthesize cDNA using reverse transcriptase
  • Real-Time PCR: Perform quantitative PCR using primers for:
    • Osteoclast markers: Acp5 (TRAP), Ctsk (cathepsin K), Dcstamp
    • Transcription factors: Nfatc1, c-Fos
    • Negative regulators: Irf8, Bcl6, Prdm1 (Blimp1)
3.1.4 Bone Resorption Assay
  • Culture on Hydroxyapatite: Plate BMMs on hydroxyapatite-coated plates
  • Differentiation: Differentiate into osteoclasts as described above
  • Resorption Pit Assessment:
    • Remove cells with sodium hypochlorite solution
    • Stain plates with toluidine blue or hematoxylin
    • Quantify resorbed area using image analysis software

Cancer Research Studies

Protocol: Anticancer Effects in Liver Cancer Models
4.1.1 Cell Culture and Viability Assays
  • Cell Lines: HepG2, Huh7, and Huh1 liver cancer cells; THLE-2 normal hepatocytes as control [4]
  • Culture Conditions: Maintain in DMEM with 10% FBS at 37°C in 5% CO₂
  • Viability Assessment:
    • Plate cells at optimal density (e.g., 5,000 cells/well in 96-well plates)
    • Treat with this compound or this compound carboxylic acid (PCA) at varying concentrations (e.g., 0-100 μM)
    • Incubate for 24-72 hours
    • Assess viability using Cell Counting Kit-8 (CCK-8) according to manufacturer protocol
    • Measure absorbance at 450 nm using microplate reader
4.1.2 Synergistic Studies with Chemotherapy
  • Combination Treatment:

    • Treat cells with this compound/PCA (e.g., 10 μM) in combination with 5-FU (e.g., 10 μM) [4]
    • Include single-agent controls and vehicle control
    • Incubate for 24-72 hours
    • Assess viability using CCK-8 assay
  • Analysis of Synergy:

    • Calculate combination index using Chou-Talalay method
    • Use CompuSyn software for quantification
4.1.3 Clonogenic and Spheroid Formation Assays
  • Colony Formation:

    • Plate cells at low density (500-1000 cells/well in 6-well plates)
    • Treat with this compound/PCA alone or in combination with 5-FU
    • Incubate for 10-14 days until visible colonies form
    • Fix with methanol and stain with crystal violet (0.5% w/v)
    • Count colonies containing >50 cells
  • Spheroid Formation:

    • Culture cells in low-attachment plates with spheroid formation medium
    • Treat with compounds when spheroids form
    • Monitor spheroid growth and morphology over time
    • Measure spheroid diameter using microscopy
4.1.4 ABCG2 Inhibition Studies
  • Surface Plasmon Resonance:

    • Immobilize ABCG2 protein on sensor chip
    • Inject this compound/PCA at varying concentrations (0.01-100 μM)
    • Determine binding affinity (equilibrium dissociation constant, Kd)
  • Rhodamine Efflux Assay:

    • Load cells with rhodamine 123 (5 μM) for 30 minutes
    • Wash and incubate in dye-free medium with/without this compound/PCA
    • Measure intracellular fluorescence at various time points using flow cytometry
    • Calculate efflux rate

Quantitative Data Summary

Table 1: Summary of this compound Effects in Cell Culture Studies

Experimental Model Concentration Range Key Effects Signaling Pathways Reference

| BV2 Microglial Cells | 5-20 μM | ↓ NO production (IC₅₀ ~13.6 μM) ↓ PGE₂ production ↓ TNF-α, IL-1β expression ↓ iNOS, COX-2 protein | NF-κB, MAPK (p38, ERK, JNK) PI3K/Akt | [2] | | Bone Marrow Macrophages (Osteoclast) | 5-10 μM | ↓ TRAP+ MNC formation ↓ Osteoclast marker genes (Acp5, Ctsk, Dcstamp) ↓ c-Fos, NFATc1 expression ↑ Irf8, Bcl6 expression | c-Fos/NFATc1 axis Blimp1 suppression | [3] | | Liver Cancer Cells | 1-100 μM | ↓ Cell viability Synergy with 5-FU ↓ Colony formation ↓ Spheroid formation | ABCG2 inhibition Cell cycle arrest (G1) | [4] | | HUVECs (EPCR shedding) | 5-50 μg/mL | ↓ PMA-induced EPCR shedding ↓ TACE expression ↓ MAPK phosphorylation | p38, ERK1/2, JNK | [5] |

Table 2: this compound Molecular Targets and Mechanisms

Target/Pathway Effect Experimental Evidence Reference

| NF-κB signaling | Inhibition | ↓ IκB degradation ↓ NF-κB p65 nuclear translocation | [2] | | MAPK signaling | Modulation | ↓ Phosphorylation of p38, ERK, JNK | [2] [5] | | PI3K/Akt pathway | Suppression | ↓ Akt phosphorylation | [2] | | c-Fos/NFATc1 axis | Downregulation | ↓ mRNA and protein expression | [3] | | Blimp1 expression | Suppression | ↓ Prdm1 mRNA ↑ Irf8, Bcl6 expression | [3] | | ABCG2 transporter | Inhibition | Binding (Kd = 1.84 μM for PCA) ↓ Drug efflux | [4] | | TACE/ADAM17 | Inhibition | ↓ Protein expression | [5] |

Application Notes

Experimental Design Considerations
  • Cell Line Selection: Choose cell models relevant to research focus: BV2 microglia for neuroinflammation, BMMs for osteoclast biology, HUVECs for vascular inflammation, and cancer cell lines (HepG2, Huh7, etc.) for oncology studies. [2] [4] [3]

  • Dosing Strategy: Based on literature evidence, use 5-20 μM for most applications. Conduct preliminary dose-response studies (e.g., 1, 5, 10, 20, 50 μM) to establish optimal concentrations for specific experimental systems. [2] [3]

  • Treatment Timing: For anti-inflammatory studies, pre-treatment (1-6 hours before stimulus) generally shows optimal effects. For differentiation studies (e.g., osteoclastogenesis), include compound throughout the differentiation period. [2] [3]

  • Solvent Controls: Always include vehicle controls (DMSO at same concentration as treatment groups) to account for solvent effects. Keep final DMSO concentration below 0.1% (preferably <0.01%). [2]

Analytical Workflow

G cluster_anti_inflam Anti-Inflammatory Endpoints cluster_bone Bone Biology Endpoints cluster_cancer Cancer Research Endpoints Start Start CellModel CellModel Start->CellModel AntiInflammatory AntiInflammatory CellModel->AntiInflammatory Neuroinflammation BoneBiology BoneBiology CellModel->BoneBiology Bone Diseases CancerResearch CancerResearch CellModel->CancerResearch Oncology Endpoint1 NO Production (Griess Assay) AntiInflammatory->Endpoint1 Endpoint5 Osteoclast Differentiation (TRAP Staining) BoneBiology->Endpoint5 Endpoint9 Cell Viability (CCK-8, MTT) CancerResearch->Endpoint9 End End Endpoint2 Cytokine Analysis (ELISA, RT-PCR) Endpoint3 Protein Expression (Western Blot) Endpoint4 Signaling Pathways (Phospho-protein) Endpoint4->End Endpoint6 Gene Expression (qPCR) Endpoint7 Bone Resorption (Hydroxyapatite) Endpoint8 Actin Ring Formation (Phalloidin) Endpoint8->End Endpoint10 Colony Formation (Crystal Violet) Endpoint11 Spheroid Formation (3D Culture) Endpoint12 Drug Efflux (Rhodamine Assay) Endpoint12->End

Diagram 1: Experimental workflow for this compound studies in different research areas

Critical Success Factors
  • Compound Solubility: this compound has limited aqueous solubility. Prepare fresh stock solutions in DMSO and verify complete dissolution before use. For in vivo studies, consider special formulations to enhance bioavailability. [1]

  • Stability Considerations: this compound solutions may oxidize over time. Prepare fresh working solutions for each experiment and store stock solutions at -20°C under inert atmosphere if possible.

  • Mechanistic Studies: When investigating mechanisms, include multiple time points and consider complementary approaches (pharmacological inhibitors, genetic knockdown) to verify specific pathway involvement.

  • Cytotoxicity Assessment: Always evaluate cytotoxic effects in parallel with functional assays (e.g., MTT, CCK-8) to distinguish specific inhibitory effects from general toxicity. [2] [3]

Conclusion

This compound represents a promising natural compound with multifaceted biological activities relevant to various therapeutic areas. These application notes provide comprehensive protocols for investigating its effects in cell culture models, emphasizing standardized methods for assessing anti-inflammatory, anti-osteoclastogenic, and anticancer activities. The detailed methodologies, combined with quality control considerations and experimental design guidelines, support robust and reproducible research on this intriguing natural product. Future studies should focus on further elucidating its molecular targets and exploring its potential in combination therapies, particularly in the context of drug resistance and inflammatory disorders.

References

Comprehensive Application Notes and Protocols: Anti-Inflammatory Effects of Purpurogallin in BV2 Microglial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purpurogallin and Its Relevance in Neuroinflammatory Research

This compound (2,3,4,5-tetrahydroxybenzo[7]annulen-6-one) is a naturally occurring benzotropolone-containing compound originally isolated from oak nutgalls (Quercus spp.) and can be synthesized through chemical oxidation of pyrogallol [1]. This phenolic compound has attracted significant scientific interest due to its potent antioxidant and anti-inflammatory properties, particularly in the context of neurological disorders. In neuroinflammatory research, this compound has emerged as a promising candidate for modulating microglial activation, which represents a key pathological feature in various neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and cerebral ischemia [1] [2].

Microglia, the resident immune cells of the central nervous system, play a dual role in neural tissue homeostasis and neuroinflammation. Under normal conditions, microglia serve protective functions, but prolonged activation leads to excessive production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, ultimately resulting in neuronal damage [1]. The BV2 murine microglial cell line has been extensively utilized as a validated model for screening anti-inflammatory compounds and investigating neuroinflammatory mechanisms. These application notes consolidate the current methodological approaches and experimental findings regarding this compound's effects on LPS-stimulated BV2 microglial cells, providing researchers with standardized protocols for evaluating its anti-inflammatory efficacy.

Key Mechanisms of Action and Signaling Pathways

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through multimodal actions on key inflammatory signaling pathways in activated microglia:

  • NF-κB Pathway Inhibition: this compound effectively suppresses the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation and phosphorylation of the inhibitory protein IκB-α [1] [3]. This inhibition subsequently reduces the transcription of pro-inflammatory genes.

  • MAPK Signaling Suppression: The compound inactivates multiple mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, which are crucial for inflammatory mediator production [1] [3].

  • PI3K/Akt Pathway Modulation: this compound suppresses the phosphatidylinositol 3-kinase/Akt signaling axis, further contributing to its anti-inflammatory activity [1].

  • Microglial Polarization Regulation: Recent evidence indicates that this compound promotes a transition from pro-inflammatory "M1" to anti-inflammatory "M2" microglial phenotype, potentially through the miR-124-3p/TRAF6/NF-κB axis [2].

  • Endoplasmic Reticulum Stress Attenuation: In cerebral ischemia/reperfusion models, this compound reduces ER stress markers including GRP78, CHOP, and caspase-12, thereby mitigating inflammation and apoptosis [4].

The following diagram illustrates the primary signaling pathways affected by this compound treatment in BV2 microglial cells:

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB_Inactive NF-κB (Inactive) IκB complex TLR4->NFkB_Inactive MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK PI3K PI3K/Akt Pathway TLR4->PI3K ER_Stress ER Stress Response TLR4->ER_Stress TRAF6 TRAF6 TLR4->TRAF6 NFkB_Active NF-κB (Active) Nuclear translocation NFkB_Inactive->NFkB_Active InflammatoryMediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkB_Active->InflammatoryMediators MAPK->InflammatoryMediators PI3K->InflammatoryMediators ER_Stress->InflammatoryMediators TRAF6->NFkB_Active miR124 miR-124-3p miR124->TRAF6 Targets Neuroprotection Neuroprotective Effects InflammatoryMediators->Neuroprotection M1_M2 M1 to M2 Phenotype Switch M1_M2->Neuroprotection PPG This compound (PPG) Treatment PPG->NFkB_Inactive Stabilizes PPG->MAPK Suppresses PPG->PI3K Inhibits PPG->ER_Stress Attenuates PPG->miR124 Upregulates PPG->M1_M2 Promotes

Figure 1: this compound modulates multiple signaling pathways in LPS-stimulated BV2 microglial cells. The compound (green arrows) inhibits pro-inflammatory pathways (red) while promoting anti-inflammatory mechanisms (green), resulting in overall neuroprotection.

Additional Molecular Targets

Beyond these primary mechanisms, this compound also demonstrates antioxidant properties by reducing reactive oxygen species (ROS) generation and has been shown to inhibit xanthine oxidase activity, which contributes to its overall cytoprotective effects [5] [6]. The multi-target mechanism of this compound makes it particularly interesting for addressing the complex pathophysiology of neuroinflammatory conditions, where multiple signaling cascades are often simultaneously activated.

Quantitative Experimental Data and Results

Effects on Pro-inflammatory Mediators and Cell Viability

Table 1: Anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells

Parameter Measured Baseline (Unstimulated) LPS Control (0.5 µg/ml) This compound + LPS Experimental Details
Cell Viability ~100% No significant change >90% at ≤20 µM MTT assay, 24h treatment [1]
NO Production Low Significantly increased ~50% inhibition at 20 µM Griess reaction, 24h [1]
PGE2 Production Low Significantly increased Dose-dependent inhibition ELISA, 24h [1]
TNF-α Expression Low Significantly increased Dose-dependent inhibition RT-PCR/ELISA [1]
IL-1β Expression Low Significantly increased Dose-dependent inhibition RT-PCR/ELISA [1]
iNOS Protein Level Low Significantly increased Marked suppression Western blot [1]
COX-2 Protein Level Low Significantly increased Marked suppression Western blot [1]
Effects on Signaling Molecules and Gene Expression

Table 2: Effects of this compound on molecular targets in inflammatory signaling

Target Effect of this compound Experimental Method Biological Significance
NF-κB p65 translocation Inhibited Immunofluorescence, Western blot Blocks nuclear import of pro-inflammatory transcription factor [1]
IκB-α degradation Prevented Western blot Stabilizes NF-κB inhibitor [1]
MAPK phosphorylation Reduced (JNK, ERK, p38) Western blot Suppresses kinase signaling cascades [1]
PI3K/Akt activation Inhibited Western blot Modulates cell survival pathway [1]
miR-124-3p expression Increased qRT-PCR Promotes M2 polarization [2]
TRAF6 expression Decreased Western blot, qRT-PCR Downstream target of miR-124-3p [2]
ER stress markers (GRP78, CHOP, caspase-12) Reduced Western blot Attenuates unfolded protein response [4]

Detailed Experimental Protocols

Standard Cell Culture and Treatment Protocol
4.1.1 BV2 Microglial Cell Culture
  • Cell Line Source: BV2 murine microglial cells (commercially available or from recognized researchers, e.g., Professor I.W. Choi of Inje University College of Medicine) [1]
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [7]
  • Growth Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂
  • Subculturing: Passage cells at ~80-90% confluence using standard trypsinization procedures
  • Experimental Seeding Density: Plate cells at 2×10⁵ cells/well in 24-well plates for most applications, adjusting according to plate format [1]
4.1.2 this compound Preparation and Treatment
  • Compound Source: this compound can be commercially sourced or provided by collaborating institutions (e.g., Professor T.H. Kim of Daegu Haany University) [1]
  • Stock Solution Preparation: Dissolve this compound in DMSO at 10-100 mM concentration
  • Working Concentrations: Prepare dilutions in DMEM to achieve final concentrations typically ranging from 5-20 μM
  • Vehicle Control: Maintain DMSO concentration below 0.05% in all experiments to avoid solvent toxicity [7]
  • Treatment Protocol: Pre-treat cells with this compound for 1 hour prior to LPS stimulation [1]
  • Inflammatory Stimulation: Add LPS (0.5 μg/mL) to stimulate inflammatory response [1]
  • Incubation Time: Typically 24 hours for most inflammatory mediator measurements, though shorter timepoints (e.g., 30 min-6h) may be used for signaling studies [1]
Key Methodologies for Anti-inflammatory Assessment
4.2.1 Cell Viability Assessment (MTT Assay)
  • Principle: Measurement of mitochondrial dehydrogenase activity in viable cells
  • Procedure:
    • After treatments, add MTT solution (0.5 mg/mL) to each well
    • Incubate for 3 hours at 37°C
    • Carefully remove supernatant and dissolve formed formazan crystals in DMSO
    • Measure absorbance at 540 nm using a microplate reader [1]
  • Data Analysis: Express viability as percentage of untreated control cells
4.2.2 Nitric Oxide Production Measurement (Griess Reaction)
  • Principle: Detection of nitrite, a stable breakdown product of NO
  • Procedure:
    • Collect 100 μL of culture supernatant from treated cells
    • Mix with equal volume of Griess reagent (1% sulfanilamide/0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride/2.5% H₃PO₄)
    • Incubate at room temperature for 10 minutes
    • Measure absorbance at 540 nm [1] [7]
  • Quantification: Calculate nitrite concentration using a sodium nitrite standard curve
4.2.3 Protein Expression Analysis (Western Blotting)
  • Cell Lysis: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Electrophoresis: Separate proteins (20-50 μg per lane) by SDS-PAGE
  • Transfer: Transfer to PVDF or nitrocellulose membranes
  • Blocking: Incubate with 5% non-fat milk or BSA in TBST for 1-2 hours
  • Primary Antibody Incubation: Incubate overnight at 4°C with antibodies against target proteins (iNOS, COX-2, IκB-α, p65, phospho-MAPKs, etc.)
  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature
  • Detection: Use enhanced chemiluminescence (ECL) substrate and visualize with imaging system [1] [2]
4.2.4 Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Isolate total RNA using commercial kits (e.g., RNeasy kit)
  • cDNA Synthesis: Reverse transcribe 1-2 μg RNA using random hexamers and reverse transcriptase
  • PCR Amplification: Perform amplification with gene-specific primers:
    • iNOS: Forward 5'-ATG TCC GAA GCA AAC ATC AC-3', Reverse 5'-TAA TGT CCA GGA AGT AGG TG-3'
    • COX-2: Forward 5'-CAG CAA ATC CTT GCT GTT CC-3', Reverse 5'-TGG GCA AAG AAT GCA AAC ATC-3'
    • TNF-α: Forward 5'-ATG AGC ACA GAA AGC ATG ATC-3', Reverse 5'-TAC AGG CTT GTC ACT CGA ATT-3'
    • IL-1β: Forward 5'-ATG GCA ACT GTT CCT GAA CTC AAC T-3', Reverse 5'-TTT CCT TTC TTA GAT ATG GAC AGG AC-3' [1]
  • Analysis: Separate PCR products by agarose gel electrophoresis and quantify using densitometry

The following workflow diagram illustrates the key experimental procedures for evaluating this compound's effects:

G CellCulture BV2 Cell Culture DMEM + 10% FBS, 37°C, 5% CO₂ Seeding Experimental Seeding 2×10⁵ cells/well (24-well plate) CellCulture->Seeding PPG_Pretreat This compound Pre-treatment 1 hour (5-20 µM in DMEM) Seeding->PPG_Pretreat LPS_Stim LPS Stimulation 0.5 µg/mL, 24 hours PPG_Pretreat->LPS_Stim Analysis Sample Collection & Analysis LPS_Stim->Analysis Viability Cell Viability MTT Assay Analysis->Viability NO NO Production Griess Reaction Analysis->NO ELISA Cytokine Measurement ELISA (PGE2, TNF-α, IL-1β) Analysis->ELISA WB Protein Expression Western Blot Analysis->WB PCR Gene Expression RT-PCR/qPCR Analysis->PCR IF Signaling Localization Immunofluorescence Analysis->IF

Figure 2: Experimental workflow for evaluating anti-inflammatory effects of this compound in BV2 microglial cells. Key steps include cell culture, compound pretreatment, LPS stimulation, and multiple analytical endpoints.

Additional Specialized Protocols
4.3.1 Oxygen-Glucose Deprivation (OGD) Model for Cerebral Ischemia
  • Purpose: Simulate ischemic conditions in vitro
  • Procedure:
    • Replace normal culture medium with glucose-free DMEM
    • Place cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
    • Maintain OGD conditions for 3-4 hours
    • Return to normal oxygen conditions with complete medium (reoxygenation)
    • Treat with this compound during reoxygenation phase [2] [4]
  • Assessment: Measure cell viability (CCK-8 assay), LDH release, and apoptosis (TUNEL, flow cytometry)
4.3.2 Microglial Polarization Assessment
  • Surface Marker Analysis:
    • M1 markers: CD86, iNOS, IL-1β, TNF-α
    • M2 markers: CD206, Arg-1, IL-10
  • Methods: Flow cytometry for surface markers, qPCR for gene expression, immunofluorescence for protein localization [2]

Research Applications and Therapeutic Implications

The experimental data and protocols outlined in these application notes support several research applications for this compound:

  • Neuroinflammatory Disease Modeling: this compound serves as a valuable tool compound for studying microglial activation pathways in neurodegenerative conditions including Alzheimer's disease, Parkinson's disease, and multiple sclerosis [1].

  • Ischemic Stroke Research: The efficacy of this compound in OGD and MCAO models highlights its potential for investigating neuroprotective strategies in cerebral ischemia [2] [4].

  • Drug Discovery: The multi-target mechanism of this compound provides a template for developing novel anti-inflammatory agents with applications beyond neurology, including cardiovascular and systemic inflammatory conditions [6].

  • Combination Therapy Development: Evidence of this compound's synergistic effects with other bioactive compounds (e.g., flavonoids) supports its investigation in combination therapies for enhanced efficacy [8].

  • Mechanistic Studies: The well-characterized effects of this compound on specific signaling nodes (NF-κB, MAPK, PI3K/Akt) make it useful for pathway analysis and target validation studies.

Conclusion

This compound represents a promising naturally-derived compound with significant anti-inflammatory effects in BV2 microglial cells. Through inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways, promotion of microglial polarization toward the M2 phenotype, and attenuation of ER stress, this compound effectively suppresses neuroinflammatory responses at multiple molecular levels. The detailed protocols provided in these application notes offer researchers standardized methods for evaluating this compound's efficacy and investigating its mechanisms of action. Future research directions include structure-activity relationship studies to identify more potent analogs, investigation of in vivo efficacy in additional disease models, and exploration of potential clinical applications for neuroinflammatory disorders.

References

Comprehensive Application Notes and Protocols: Purpurogallin Extraction from Plant Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purpurogallin and Its Significance

This compound (PPG, 1,7,8,9-tetrahydroxy-2H-benzo[7]annulen-2-one) is a benzotropolone-type compound that has garnered significant research interest due to its potent antioxidant properties and diverse bioactivities. This orange-red crystalline solid with molecular formula C₁₁H₈O₅ (220.18 g/mol) is found in various natural sources including nutgalls, oak barks, glacial algae, and tea leaves [1] [2] [3]. This compound demonstrates exceptional free radical scavenging capacity with a relative oxygen-radical absorbance capacity value of 6.01 ± 0.42, making it significantly more potent than many common antioxidants [1]. Its unique seven-membered tropolone ring structure contributes to its redox properties and metal-chelating capabilities, which underlie its various pharmacological activities including anti-inflammatory, anticancer, and neuroprotective effects [1] [4].

The growing pharmaceutical interest in this compound stems from its multifaceted bioactivities. Research has demonstrated its ability to inhibit nitric oxide synthesis and cancer cell growth, prolong cardiocyte survival against oxidants, and specifically inhibit the TLR1/TLR2 activation pathway in immune cells [1] [2]. Recent studies have also explored its potential in Alzheimer's disease research due to its capacity to interact with amyloid-β peptides and metal ions associated with neurological pathology [4]. Furthermore, this compound serves as a simple model compound for studying benzotropolone formation mechanisms relevant to important tea polyphenols like theaflavins [5]. These diverse applications underscore the importance of developing efficient and reproducible extraction and quantification methods for this promising natural product.

Extraction Methodologies and Optimization

Solvent Extraction Methods

Solvent extraction represents the fundamental first step in this compound isolation from plant materials, with efficiency highly dependent on solvent polarity, extraction temperature, and matrix characteristics. Research indicates that acetonitrile extraction (ANE) generally yields higher total this compound content compared to water extraction (WTE) when applied to ground coffee samples, with total PPG content ranging between 635-770 ng/g dw for ANE versus 455-630 ng/g dw for WTE [1]. However, WTE demonstrates better correlation (r = 0.55, p < 0.01) with brewing methods like moka pot brewing (MPB), which only extracts 85-135 ng/g dw, suggesting that water extraction more accurately reflects this compound levels in actual beverages [1]. The autoclave-assisted extraction (121°C, 15 psi for 15 minutes) significantly improves extraction efficiency compared to room temperature methods, likely due to enhanced cell wall disruption and compound solubility at elevated temperatures [1].

The chemical properties of this compound, particularly its hydrophobicity, present challenges for efficient extraction from complex plant matrices. This compound's moderate solubility in polar organic solvents but limited water solubility complicates its extraction from aqueous environments [1] [2]. This has led researchers to employ hybrid extraction approaches such as acetonitrile extraction followed by dilution with water (10:1 v/v) before clean-up, which improves recovery while maintaining compatibility with subsequent purification steps [1]. For specific plant matrices like tea, optimized extraction protocols involve multiple extraction cycles with solvent systems tailored to the particular matrix composition, as the presence of hydrophobic background components can significantly interfere with this compound isolation and quantification [1].

Solid-Phase Extraction (SPE) Cleanup

Solid-phase extraction has emerged as a crucial clean-up technique for this compound purification from complex plant extracts prior to analytical quantification. The hydrophobic nature of this compound and interference from co-extracted compounds necessitate efficient sample clean-up protocols to achieve accurate quantification. The optimized SPE protocol utilizes C18 cartridges conditioned with 3 mL acetonitrile followed by 3 mL water before sample loading [1]. The cartridge is then washed with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) to remove polar compounds, while this compound is eluted with 1 mL of 80% (v/v) acetonitrile in water to avoid co-elution of superhydrophobic compounds [1]. This protocol achieves a recovery rate of 26.6% when combined with acetonitrile extraction, which is significantly higher than the 6.8% recovery achieved with water extraction alone [1].

The critical parameters in SPE optimization include solvent composition, cartridge capacity, and flow rates. Research indicates that elution with 80% acetonitrile in water provides the optimal balance between efficient this compound recovery and minimal interference from highly hydrophobic compounds [1]. The eluent must be passed through a 0.45 µm Nylon membrane filter before LC-MS analysis to prevent particulate matter from damaging instrumentation or compromising separation [1]. For difficult matrices with high pigment or lipid content, additional wash steps with intermediate solvent concentrations (30-50% acetonitrile) may be necessary to remove interfering compounds while retaining this compound on the cartridge, though this must be balanced against potential compound loss [1].

Green Synthesis and Enzymatic Production

Green catalytic approaches for this compound synthesis have gained attention as sustainable alternatives to traditional extraction methods. These methods typically involve enzymatic oxidation of pyrogallol using plant peroxidases or laccase-mimetic copper complexes. Research has demonstrated that extracts from bitter turnip (Brassica rapa) containing peroxidase activity can effectively convert pyrogallol to this compound with yields up to 78% under optimized conditions (pH 6.21) [6]. The method utilizes hydrogen peroxide as an oxidant and can be performed with aerial oxygen, making it environmentally friendly compared to traditional chemical synthesis using potassium iodate or potassium ferricyanide [6]. The optimization of plant extract amount, introduction method, and pH is crucial for maximizing yield in these systems.

The enzymatic synthesis mechanism involves oxidation of pyrogallol to o-quinone intermediates, which subsequently undergo dimerization and rearrangement to form the characteristic benzotropolone ring system of this compound [5] [6]. Recent research has identified that polar solvents facilitate attack on the bridging carboxyl carbon in key intermediates, leading to cleavage of the C2–C3 bond in the presence of strong oxidants, with o-quinone substituting for PG-quinone in the transformation [5]. The bicyclo[3.2.1] octane-type intermediate (BOI) has been identified as a crucial species in the production of benzotropolone derivatives, with its fate determining whether this compound or various ester derivatives are formed [5]. This green synthesis approach offers advantages including mild reaction conditions, reduced environmental impact, and potential for industrial scale-up.

Table 1: Comparison of this compound Extraction and Synthesis Methods

Method Procedure Yield/Recovery Advantages Limitations
Acetonitrile Extraction (ANE) Autoclave at 121°C, 15 psi, 15 min with acetonitrile 635-770 ng/g dw (coffee); 6.8% recovery with SPE Higher extraction efficiency Poor correlation with brewing methods
Water Extraction (WTE) Autoclave at 121°C, 15 psi, 15 min with water 455-630 ng/g dw (coffee); 2.6% recovery with SPE Better correlates with brewing methods (r=0.55, p<0.01) Lower extraction efficiency
Solid-Phase Extraction C18 cartridges, elution with 80% acetonitrile 26.6% recovery (with ANE) Effective sample clean-up; compatible with LC-MS Additional step in workflow
Enzymatic Synthesis Bitter turnip peroxidase, H₂O₂, pH 6.21 Up to 78% from pyrogallol Green chemistry approach; high yield Requires pyrogallol substrate

Quantitative Analysis and Characterization

LC-MS Quantification Protocols

Liquid chromatography-mass spectrometry has emerged as the gold standard for accurate this compound quantification in complex plant extracts. The optimized method utilizes an Agilent 1200 series HPLC system coupled with an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) [1]. The chromatographic separation typically employs reverse-phase C18 columns with gradient elution using water and acetonitrile (both containing 0.1% formic acid) to enhance ionization efficiency and peak shape [1]. The mass spectrometer is operated in negative ion mode for detection of this compound, which exhibits better ionization efficiency in this mode due to its phenolic hydroxyl groups. The limit of detection (LOD) and quantification (LOQ) for this method are 71.8 and 155.6 ng/g dry weight, respectively, providing sufficient sensitivity for most natural product applications [1].

For method validation, key parameters including linearity, precision, accuracy, and robustness must be established. The calibration curve for this compound typically demonstrates excellent linearity (R² > 0.99) across a concentration range of 10-1000 ng/mL [1]. Isotope-labeled internal standards can further improve quantification accuracy, though their limited availability for this compound often necessitates use of structural analogs or external standard calibration. The inter-day and intra-day precision should remain below 15% RSD, with accuracy within 85-115% of the true value for quality control samples [1]. For complex matrices, standard addition methods may be necessary to account for matrix effects that can suppress or enhance ionization efficiency in mass spectrometric detection.

Method Validation Parameters

Rigorous method validation is essential for generating reliable this compound quantification data. The following table summarizes key validation parameters and typical acceptance criteria for analytical methods:

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Experimental Procedure Acceptance Criteria Reported Values
Linearity Analysis of calibration standards at 6 concentrations R² > 0.99 R² = 0.99 [1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 Consistent across replicates 71.8 ng/g dw [1]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 Precision < 20% RSD, accuracy 80-120% 155.6 ng/g dw [1]
Precision (Intra-day) Analysis of 6 replicates at 3 concentrations in one day RSD < 15% < 15% RSD [1]
Precision (Inter-day) Analysis of 6 replicates at 3 concentrations over 3 days RSD < 15% < 15% RSD [1]
Recovery Comparison of extracted vs. spiked samples > 80% for most matrices 26.6% (with SPE) [1]
Matrix Effects Post-extraction spiking vs. neat solutions Signal suppression/enhancement < 20% Not specified

Advanced Applications in Research and Development

Drug Development and Therapeutic Applications

This compound shows significant promise in pharmaceutical development due to its diverse bioactivities and favorable molecular properties. Research has identified this compound as a potent and specific inhibitor of polo-like kinase 1 (PLK1) through binding to its polo-box domain (PBD) with an IC₅₀ of 500 nM [7]. PLK1 represents an important oncology target due to its role in cell cycle progression, and PBD inhibitors offer potential for enhanced selectivity compared to ATP-competitive inhibitors [7]. Additionally, this compound potently inhibits TLR1/TLR2 activation, which plays a crucial role in inflammatory responses and immune regulation [2]. This dual activity against both kinase and immune signaling targets highlights the potential of this compound in multi-target therapeutic approaches for complex diseases.

In neurodegenerative disease research, this compound's structural features make it particularly interesting for Alzheimer's disease applications. The pyrogallol moiety demonstrates ability to scavenge free organic radicals and interact with both amyloid-β (Aβ) peptides and metal ions associated with Alzheimer's pathology [4]. Structure-activity relationship studies have revealed that incorporation of multiple pyrogallol units into macrocyclic scaffolds enhances antioxidant activity and interactions with both Aβ and metal ions, influencing peptide conformation and aggregation in both the absence and presence of metal ions [4]. These findings position this compound as a promising lead compound for neuroprotective agent development and a valuable chemical tool for elucidating the complex pathologies of neurodegenerative conditions.

Cosmetic and Functional Food Applications

The potent antioxidant properties of this compound have sparked interest in its application in cosmetic and functional food products. In the food industry, this compound can be utilized as a natural antioxidant additive to edible oils and fats to retard oxidation, extending shelf-life while meeting consumer demand for clean-label ingredients [1]. Its presence in brewed beverages like coffee and tea contributes to their overall antioxidant capacity, with studies detecting 335-360 ng/g dw in English breakfast tea samples [1]. The high peroxyl radical scavenging activity of this compound makes it particularly effective against lipid peroxidation, which is relevant for both food preservation and anti-aging cosmetic formulations where oxidative damage contributes to product deterioration and skin aging.

Recent advances in biotechnological production have improved the commercial viability of this compound for these applications. The development of efficient whole-cell transformation systems and enzymatic synthesis methods has addressed previous limitations in this compound supply [1] [6]. For cosmetic applications, this compound can be incorporated into various formulations including serums, creams, and lotions at concentrations typically ranging from 0.01-0.1%, where it provides protection against environmental oxidative stress and UV-induced damage. In functional foods, its use as a natural preservative aligns with trends toward clean-label products while potentially providing additional health benefits through its documented bioactivities, though regulatory approval for novel food ingredients requires comprehensive safety assessment.

Experimental Protocols

Standardized Water Extraction Protocol

The following protocol details the optimized water extraction method for this compound from plant materials, validated for coffee, tea, and cocoa samples [1]:

Materials and Reagents:

  • Plant material (ground coffee, tea leaves, or cocoa powder)
  • Deionized water (HPLC grade)
  • Autoclave capable of maintaining 121°C and 15 psi
  • Forced-air oven (100°C capability)
  • Centrifuge with capability of 15,982× g
  • Glass test tubes (18 × 150 mm)
  • Analytical balance
  • Vortex mixer

Procedure:

  • Precisely weigh 1.0 g of plant material into a glass test tube.
  • Add 9.0 mL of deionized water to the tube.
  • Autoclave the sample at 121°C and 15 psi for exactly 15 minutes.
  • Remove the tube from the autoclave and vortex vigorously for 30 seconds.
  • Heat the tube in a forced-air oven at 100°C for 15 minutes.
  • Centrifuge the sample at 15,982× g for 5 minutes at room temperature.
  • Carefully collect the supernatant and store at 4°C for immediate analysis or clean-up.
  • For complex matrices, proceed with solid-phase extraction clean-up before analysis.

Critical Parameters:

  • Particle size: Plant material should be ground to approximately 40 mesh for optimal extraction.
  • Storage: Extracts should be analyzed within 24 hours to prevent degradation.
  • Temperature control: Maintain consistent autoclave and oven temperatures for reproducible results.
Solid-Phase Extraction Clean-up Protocol

This protocol describes the SPE clean-up procedure for this compound extracts prior to LC-MS analysis [1]:

Materials and Reagents:

  • C18 SPE cartridges (Sep-Pak Classic, Waters or equivalent)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Vacuum manifold for SPE processing
  • 0.45 µm Nylon membrane filters

Procedure:

  • Condition the C18 cartridge with 3 mL acetonitrile.
  • Equilibrate with 3 mL water.
  • Dilute the plant extract 10-fold with water (for acetonitrile extracts) or use directly (for water extracts).
  • Load the diluted extract onto the conditioned cartridge.
  • Wash with 3 × 3 mL water to remove polar compounds.
  • Wash with 3 × 3 mL of 20% (v/v) acetonitrile in water.
  • Elute this compound with 1 mL of 80% (v/v) acetonitrile in water.
  • Filter the eluent through a 0.45 µm Nylon membrane before LC-MS analysis.

Critical Parameters:

  • Flow rate: Maintain a flow rate of 1-2 mL/min during all steps.
  • Cartridge conditioning: Ensure complete wetting of the sorbent bed before sample loading.
  • Elution volume: Collect multiple fractions to verify complete elution if necessary.

Visual Workflows and Process Diagrams

This compound Extraction and Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to quantification:

workflow SamplePreparation Sample Preparation (1g plant material + 9mL solvent) Extraction Extraction Method SamplePreparation->Extraction ANE Acetonitrile Extraction (ANE) Extraction->ANE WTE Water Extraction (WTE) Extraction->WTE Enzymatic Enzymatic Synthesis Extraction->Enzymatic Cleanup Solid-Phase Extraction Clean-up (C18) ANE->Cleanup WTE->Cleanup Enzymatic->Cleanup Analysis LC-MS Analysis Cleanup->Analysis Quantification Quantification (LOD: 71.8 ng/g, LOQ: 155.6 ng/g) Analysis->Quantification

Diagram 1: Comprehensive workflow for this compound extraction and analysis from plant materials

Strategic Method Selection Guide

The following decision diagram provides guidance for selecting the appropriate extraction method based on research objectives:

decision Start Research Objective Q1 Primary Need: Maximum Yield vs. Biological Relevance? Start->Q1 Q2 Sample Matrix: Complex vs. Simple? Q1->Q2 Maximum Yield Q3 Analysis Requirements: Sensitivity vs. Speed? Q1->Q3 Rapid Screening M2 Method: WTE Better correlation with brewing methods (r=0.55) Q1->M2 Biological Relevance M1 Method: ANE + SPE Higher yield (635-770 ng/g) Better for purification Q2->M1 Complex Matrix M3 Method: Enzymatic Green synthesis approach High yield (78%) from pyrogallol Q2->M3 Simple Matrix/Pyrogallol Q3->M1 Sensitivity Priority M4 Method: Direct Analysis Minimal sample prep Lower sensitivity Q3->M4 Speed Priority

Diagram 2: Decision guide for selecting appropriate this compound extraction methods based on research objectives

Conclusion and Future Perspectives

The extraction and analysis of this compound from plant materials has seen significant methodological advances, particularly in the areas of extraction efficiency, sample clean-up, and analytical sensitivity. The current protocols enable reliable quantification of this compound across various matrices, facilitating research into its diverse bioactivities and potential applications. The integration of green chemistry principles through enzymatic synthesis methods addresses growing concerns about environmental sustainability in natural product research. Furthermore, the structural insights gained from recent studies on this compound formation mechanisms provide opportunities for rational design of improved extraction and synthesis strategies.

Future methodology development will likely focus on miniaturized extraction techniques to reduce solvent consumption, on-line coupling of extraction and analysis systems for higher throughput, and biosynthetic engineering approaches to enhance this compound production in biological systems. The continuing discovery of new biological activities for this compound, particularly in the areas of kinase inhibition and neuroprotection, will drive demand for more efficient and scalable production methods. Additionally, the application of quality by design (QbD) principles to this compound extraction processes will help optimize and standardize methods for regulatory acceptance and industrial application. As research uncovers new potential health benefits of this compound, the development of robust, reproducible extraction and analysis protocols will remain fundamental to translating these discoveries into practical applications.

References

improving purpurogallin solubility in biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Quantifying Purpurogallin Solubility

The table below summarizes key quantitative findings from a study that developed a method to detect and quantify this compound (PPG) in brewed beverages. The data on extraction efficiency and achieved concentrations can serve as benchmarks for your assays [1].

Parameter Description / Value Significance for Solubility
Detection Limit 71.8 ng/g (dry weight) [1] Assay sensitivity; lower limit for reliable measurement.
Quantification Limit 155.6 ng/g (dry weight) [1] Threshold for precise and accurate concentration measurement.

| Extraction Recovery | Water Extraction (WTE): ~2.6% Acetonitrile Extraction (ANE): ~6.8% Solid-Phase Extraction (SPE): ~26.6% [1] | SPE is critical for purifying and concentrating PPG, drastically improving detection. | | Total PPG in Coffee | Water Extraction (WTE): 455–630 ng/g Acetonitrile Extraction (ANE): 635–770 ng/g Moka Pot Brewing (MPB): 85–135 ng/g [1] | ANE yields the highest absolute amounts, making it suitable for maximizing solute. |

Experimental Protocol: Sample Preparation & Quantification

Here is the detailed methodology for sample preparation and analysis, which you can adapt into a step-by-step troubleshooting guide. This protocol is based on the approach that demonstrated the highest recovery rates [1].

Crude Extract Preparation

Researchers compared three methods. You can recommend testing multiple approaches to find the optimal one for a specific biological matrix.

  • Acetonitrile Extraction (ANE)
    • Mix 1 g of your sample with 9 mL of acetonitrile in a glass test tube.
    • Autoclave the mixture at 121°C and 15 psi for 15 minutes.
    • Add 3 mL more acetonitrile, vortex vigorously, and heat at 100°C for 15 minutes in a forced-air oven.
    • Add another 1 mL of acetonitrile, vortex, then collect and centrifuge the liquid at ~16,000 × g for 5 minutes.
    • Collect the supernatant and store at 4°C. Dilute this AN extract 10 times (v/v) with water before SPE.
  • Water Extraction (WTE)
    • Follow the ANE protocol, but replace acetonitrile with water. No dilution is required before SPE.
  • Moka Pot Brewing (MPB)
    • Brew 5 g of ground sample with 50 mL of water in a 1-cup stovetop moka pot.
    • Collect the brew and centrifuge at a high speed (e.g., 38,759 × g) for 5 minutes. Collect the supernatant for analysis.
Sample Clean-up via Solid-Phase Extraction (SPE)

This step is crucial for removing hydrophobic background components that interfere with detection.

  • Use a C18 cartridge (e.g., Sep-Pak Classic C18).
  • Conditioning: Pass 3 mL of acetonitrile through the cartridge, followed by 3 mL of water.
  • Loading: Load your prepared extract directly onto the conditioned cartridge.
  • Washing: Wash with water (3 × 3 mL) followed by 20% (v/v) acetonitrile in water (3 × 3 mL) to remove polar compounds.
  • Elution: Elute the purified PPG with 1 mL of 80% (v/v) acetonitrile in water. This concentration avoids eluting super-hydrophobic contaminants.
  • Filtration: Pass the eluent through a 0.45 µm Nylon membrane filter before LC-MS analysis.
Detection & Quantification via LC-MS
  • Apparatus: Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Confirmatory Note: The study confirmed that PPG was significant in brewed coffee and that this method made its quantification possible for industrial applications and future research [1].

Solubility Enhancement Strategies for Assay Design

Since direct data on enhancing this compound's solubility is sparse, you can guide users toward techniques proven effective for structurally similar, poorly water-soluble polyphenols like curcumin. The following diagram illustrates a logical workflow for systematically tackling solubility issues.

G Start Start: Poor this compound Solubility Step1 Define Assay Goal & Constraints Start->Step1 Step2 Select Initial Method Step1->Step2 Method1 Method: Co-Solvents (e.g., Acetonitrile) Step2->Method1 Method2 Method: Surfactants (e.g., Pluronic F-127) Step2->Method2 Step3 Evaluate Solubility Step4 Problem Solved? Step3->Step4 Step5 Proceed with Assay Step4->Step5 Yes Step6 Try Advanced Formulations Step4->Step6 No Method3 Method: Complexation (e.g., Cyclodextrins) Step6->Method3 Method4 Method: Nano-Formulations (Lipid Nanoparticles) Step6->Method4 Method1->Step3 Method2->Step3 Method3->Step3 Method4->Step3

The table below outlines these techniques, their mechanisms, and practical considerations for implementation based on studies of other polyphenols [2] [3].

Strategy Mechanism of Action Technical Considerations & Examples
Co-solvents Changes polarity of the aqueous medium to favor dissolution. Used in the cited protocol (Acetonitrile). Other options: ethanol, PEG, DMSO. Assess biocompatibility with your assay [1] [3].
Surfactants Form micelles that encapsulate hydrophobic molecules. Example: Pluronic F-127 showed moderate improvement (75-88% dissolution) for curcumin. Concentration is critical to avoid cytotoxicity [2].
Inclusion Complexes Hydrophobic cavity of a molecule (e.g., cyclodextrin) hosts the guest drug. Cyclodextrin-complexation achieved >90% dissolution for curcumin. Highly effective for improving apparent solubility of polyphenols [2].
Nano-formulations Increase surface area and alter pharmacokinetics. Lipid nanoparticles are a key method. Nano-formulations and solid dispersions with PVP also showed >90% dissolution for curcumin [2] [3].

Suggested FAQs for Your Support Center

Based on the search results, here are potential frequently asked questions you can include:

  • Q: Why is this compound so difficult to work with in aqueous biological assays?

    • A: this compound is a hydrophobic phenolic compound. Its low solubility in water leads to low concentration gradients, poor absorption, and interference from other hydrophobic components in the sample, making detection and quantification challenging [1] [3].
  • Q: What is the most effective way to quantify this compound in a complex sample?

    • A: The most effective method involves a combination of acetonitrile extraction (ANE) for high yield, followed by Solid-Phase Extraction (SPE) with a C18 cartridge for purification, and final quantification using LC-MS. This integrated approach significantly improves recovery and accurate measurement [1].
  • Q: Are there general strategies for improving the solubility of polyphenolic compounds like this compound?

    • A: Yes, strategies successful with similar compounds like curcumin are promising. These include forming inclusion complexes with cyclodextrins, using surfactant-based systems, creating solid dispersions with hydrophilic polymers (e.g., PVP), and developing nano-formulations such as lipid nanoparticles [2] [3].

References

optimizing purpurogallin synthesis yield with bitter turnip extract

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Synthesis Parameters & Results

The following table summarizes the core conditions and outcomes of the optimized green synthesis method as reported in the research [1] [2].

Parameter Description / Value
Catalyst Peroxidases in bitter turnip extract
Oxidant Hydrogen peroxide (H₂O₂)
Substrate Pyrogallol
Key Factor Amount of extract, method of introduction, and pH
Reported Yield 78% after optimization

Based on the general reaction described, the synthesis can be visualized with the following workflow:

G Pyrogallol Pyrogallol Reaction Reaction Pyrogallol->Reaction Turnip_Extract Turnip_Extract Turnip_Extract->Reaction Catalyst H2O2 H2O2 H2O2->Reaction Oxidant This compound This compound Reaction->this compound

Troubleshooting Common Experimental Issues

Here are some specific issues you might encounter and how to address them based on the catalytic approach.

Problem Possible Cause Suggested Solution
Low yield (<78%) Suboptimal pH level Systematically test and adjust pH; it is a critical variable [1].
Low yield (<78%) Incorrect amount of plant extract Optimize the concentration of the turnip extract [1].
Low yield (<78%) Inefficient method of introducing reagents Review and optimize the order and method of adding the extract and oxidant [1].
Impure product Complex reaction mixture The optimized method is reported to yield pure this compound, suggesting the procedure includes a straightforward purification step [1].

Detailed Experimental Protocol

The research provides a high-level overview of the method. You would need to adapt and optimize the following general protocol for your specific lab conditions [1] [2].

  • Preparation of Turnip Extract: Obtain an extract from bitter turnip that contains the active peroxidase enzymes. The specific preparation method (e.g., buffer, homogenization, filtration) would need to be established.
  • Reaction Setup: In a suitable reaction vessel, combine your substrate, pyrogallol, with the prepared turnip extract.
  • Initiation of Oxidation: Introduce hydrogen peroxide to the mixture to initiate the oxidative coupling reaction.
  • pH Control: Maintain the reaction mixture at the optimized pH identified in the study.
  • Reaction Monitoring: Allow the reaction to proceed, monitoring for completion (e.g., by TLC or HPLC).
  • Product Isolation: Once complete, isolate the This compound. The study indicates that the product obtained is pure, but standard techniques like filtration, extraction, or crystallization would be used.

References

overcoming purpurogallin low recovery in SPE extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is a typical SPE recovery rate for Purpurogallin, and what method is used?

    • A1: A dedicated analytical method for PPG in brewed beverages using C18 SPE cartridges reported a recovery rate of 26.6% [1]. This highlights that low recovery for PPG is a recognized challenge and provides a benchmark. The method involves conditioning the C18 cartridge with acetonitrile and water, loading the sample, washing with water and 20% acetonitrile, and finally eluting with 80% acetonitrile in water [1].
  • Q2: What are the most common reasons for low recovery in SPE?

    • A2: Low recovery can stem from issues at any step of the SPE process. Common reasons include incorrect sorbent selection, inadequate conditioning or equilibration, sample overloading, ineffective washing steps that remove the analyte, and incomplete or inefficient elution [2] [3].
  • Q3: My sample matrix is complex (e.g., coffee). How can I improve selectivity?

    • A3: For complex matrices like brewed coffee, a robust sample clean-up is crucial. The cited method for PPG uses a washing step with 20% (v/v) acetonitrile in water after sample loading to remove polar interfering compounds, before eluting PPG with a stronger solvent [1]. Ensuring your wash solvent is strong enough to remove impurities but weak enough to retain PPG is key.

Troubleshooting Low Recovery: Key Parameters

The table below summarizes potential issues and solutions based on specific SPE parameters, drawing from both general principles and PPG-specific research.

Parameter Potential Issue Recommended Solution
Sorbent Selection C18 phase may not offer optimal retention for PPG. Consider a sorbent with alternative selectivity if C18 fails; PPG has been successfully extracted using C18, but other phases may be explored [1].
Conditioning & Equilibration Inadequate conditioning leads to poor retention. Condition with 3 mL acetonitrile followed by 3 mL water. Do not let the cartridge run dry before sample loading [1] [3].
Sample Loading Sample pH or matrix reduces retention. For C18, ensure PPG is in its neutral form. Adjust sample pH accordingly during pre-treatment [3] [4].
Washing Washing solvent is too strong, prematurely eluting PPG. Use a weak organic wash (e.g., 20% acetonitrile in water) to remove interferents without displacing PPG [1].
Elution Elution solvent is too weak or volume is insufficient. Use a stronger elution solvent. For PPG, 1 mL of 80% (v/v) acetonitrile in water has been used successfully. Let it sit in the cartridge briefly before applying pressure [1] [3].

Experimental Protocol: SPE for this compound

Here is a detailed methodology for the extraction of PPG from brewed beverages, as cited in the literature [1]. You can use this as a validated starting point for your experiments.

1. Solid Phase Extraction (SPE)

  • Sorbent: Sep-Pak Classic C18 cartridge.
  • Conditioning: Condition the cartridge with 3 mL of acetonitrile, followed by 3 mL of water.
  • Sample Loading: Load the prepared sample extract onto the conditioned cartridge.
  • Washing: Wash the cartridge with water (3 × 3 mL), followed by 20% (v/v) acetonitrile in water (3 × 3 mL) to remove polar compounds.
  • Elution: Elute the target analyte (PPG) with 1 mL of 80% (v/v) acetonitrile in water. The eluent should be passed through a 0.45 µm Nylon membrane filter prior to LC-MS analysis [1].

2. LC-MS Analysis

  • The SPE eluents are analyzed using an LC-MS system. The cited study used an Agilent 1200 series HPLC coupled with an Agilent 6410 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source [1].

Systematic Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process to diagnose and resolve low PPG recovery in your SPE experiments.

Start Start: Low PPG Recovery Step1 Check Elution Fraction Start->Step1 Step2 Analyze Other Fractions Step1->Step2 PPG not in Elution End Problem Resolved Step1->End PPG in Elution Step3A PPG found in Load or Wash? Step2->Step3A Step3B PPG not found in any fraction? Step2->Step3B Step4A Issue: Poor Retention or Strong Wash Step3A->Step4A Step4B Issue: Incomplete Elution or Strong Sorbent Step3B->Step4B Step5A Solutions: • Weaken wash solvent • Ensure sample pH is neutral • Check conditioning Step4A->Step5A Step5B Solutions: • Strengthen elution solvent • Increase elution volume • Let eluent sit on cartridge Step4B->Step5B Step5A->End Step5B->End

References

comparing purpurogallin extraction efficiency water vs acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Efficiency & Method Comparison

The table below summarizes key quantitative data from a study that developed a method for purpurogallin (PPG) quantification in brewed beverages [1] [2].

Aspect Water Extraction (WTE) Acetonitrile Extraction (ANE)
Extraction Recovery 2.6% [1] 6.8% [1]
PPG in Ground Coffee 455–630 ng/g dw [1] 635–770 ng/g dw [1]
Correlation with Moka Pot Brewing r = 0.55 (p < 0.01) [1] r = 0.43 (p < 0.01) [1]
Recommended Use Best method for determining PPG in brewed beverages [1] Higher absolute yield, but poorer correlation with actual brewing [1]

> Key Technical Note: The overall recovery rate for the Solid Phase Extraction (SPE) clean-up step used in this study was 26.6%. The limits of detection (LOD) and quantification (LOQ) for the complete method (SPE + LC-MS) were 71.8 and 155.6 ng/g dry weight, respectively [1].

Detailed Experimental Protocols

Here are the detailed methodologies for the key sample preparation procedures as described in the research.

Protocol 1: Water Extraction (WTE)

This method is designed to simulate hot water brewing and is recommended for studies on brewed beverages [1] [2].

  • Preparation: Place 1 g of ground sample (coffee, tea, or cocoa) into an 18 × 150 mm glass test tube.
  • Extraction: Add 9 mL of HPLC-grade water to the tube.
  • Heating: Autoclave the tube at 121°C and 15 psi for 15 minutes.
  • Secondary Heating: Vortex the tube vigorously, then heat it in a forced-air oven at 100°C for 15 minutes.
  • Clarification: Collect the liquid and centrifuge at 15,982× g for 5 minutes.
  • Storage: Collect the supernatant and store at 4°C before SPE clean-up.
Protocol 2: Acetonitrile Extraction (ANE)

This method uses an organic solvent for more aggressive extraction, resulting in higher reported yields [1] [2].

  • Preparation: Place 1 g of ground sample into an 18 × 150 mm glass test tube.
  • Extraction: Add 9 mL of HPLC-grade acetonitrile (AN) to the tube.
  • Heating: Autoclave the tube at 121°C and 15 psi for 15 minutes.
  • Solvent Addition & Heating: Add 3 mL of fresh acetonitrile, vortex vigorously, and heat in a forced-air oven at 100°C for 15 minutes.
  • Final Mixing: Add 1 mL of acetonitrile and mix by vortexing.
  • Clarification: Collect the liquid and centrifuge at 15,982× g for 5 minutes.
  • Dilution: Collect the supernatant and dilute it 10 times (v/v) with water before SPE clean-up.
Protocol 3: Solid Phase Extraction (SPE) Clean-up

This clean-up step is crucial for removing hydrophobic background interferences before LC-MS analysis [1] [2].

  • Conditioning: Condition a Sep-Pak Classic C18 cartridge with 3 mL of acetonitrile, followed by 3 mL of water.
  • Loading: Load the prepared extract (from WTE or the diluted ANE) onto the conditioned cartridge.
  • Washing: Wash the cartridge with:
    • Water: 3 × 3 mL
    • 20% (v/v) Acetonitrile in Water: 3 × 3 mL
  • Elution: Elute the purified PPG with 1 mL of 80% (v/v) acetonitrile in water.
  • Filtration: Filter the eluent through a 0.45 µm Nylon membrane filter prior to LC-MS analysis.

The following workflow diagram outlines the key decision points and steps in the extraction and analysis process.

cluster_choice Choose Extraction Method Based on Goal: cluster_protocol Shared Core Protocol Start Start: Sample Preparation A Acetonitrile (ANE) Higher absolute yield Start->A For Max Yield B Water (WTE) Better correlation with brewing Start->B For Brewing Relevance P1 1. Weigh 1g sample A->P1 B->P1 P2 2. Add solvent (9 mL) P1->P2 P3 3. Autoclave (121°C, 15 min) P2->P3 P4 4. Oven Heat (100°C, 15 min) P3->P4 P5 5. Centrifuge (15,982× g, 5 min) P4->P5 P6 6. Collect Supernatant P5->P6 ANE_Specific ANE Only: Dilute 10x with Water P6->ANE_Specific WTE_Specific WTE Ready for SPE P6->WTE_Specific SPE SPE Clean-up (C18 Cartridge) ANE_Specific->SPE WTE_Specific->SPE LCMS LC-MS Analysis SPE->LCMS

Frequently Asked Questions & Troubleshooting

Q1: My extraction recovery seems lower than reported. What could be the issue? The absolute recovery rates for these methods are low (2.6-6.8%), which is acknowledged in the source research [1]. The SPE step itself has a 26.6% recovery [1]. Focus on achieving consistent and reproducible results rather than a 100% yield. Ensure all heating steps (autoclave and oven) are performed precisely, and that the centrifugation speed and time are adequate for a clear supernatant.

Q2: Why is water extraction recommended even though acetonitrile gives a higher yield? The recommendation is based on the goal of the analysis. If the objective is to understand the PPG content in a coffee or tea beverage as it is typically consumed (brewed with water), then WTE provides a more accurate and relevant quantification, as shown by its stronger correlation with actual moka pot brewing results [1]. ANE may overestimate the extractable PPG that is relevant to beverage consumption.

Q3: How critical is the SPE clean-up step before LC-MS analysis? It is highly critical. The research emphasizes that PPG is difficult to detect in food samples due to interference from other hydrophobic compounds [1] [2]. The SPE step is essential to remove these background components, ensuring a cleaner sample and reducing matrix effects that can impact the sensitivity and accuracy of the LC-MS results.

References

purpurogallin stability in solution and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Purpurogallin Storage and Stability Guide

The table below consolidates key storage and stability information for this compound.

Form Recommended Storage Temperature Estimated Stability Solubility & Handling Notes
Powder (Solid) -20°C [1] Up to 24 months [2] -
Stock Solution in DMSO -80°C [1] Up to 6 months [1] Soluble to at least 100 mg/mL (454.17 mM) in DMSO [1]. Solutions are hygroscopic; use newly opened DMSO [1].
Stock Solution in DMSO -20°C [1] Up to 1 month [1]
Working Solution - Use on the same day [2] Prepare stock solutions as aliquots in tightly sealed vials to prevent inactivation from repeated freeze-thaw cycles [1].

Experimental Protocols for Handling Solutions

Here are methodologies for preparing and using this compound solutions based on published research.

Protocol 1: Preparing a Solution for In Vivo Studies

This protocol yields a clear solution of ≥ 2.08 mg/mL (9.45 mM) [1].

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL [1].
  • Mix solvents: Add 100 µL of the DMSO stock solution to 400 µL PEG300 and mix evenly [1].
  • Add surfactant: Add 50 µL Tween-80 and mix evenly [1].
  • Dilute: Add 450 µL of saline to adjust the volume to 1 mL [1].
Protocol 2: An Alternative for In Vivo Studies

This is another method for preparing a working solution for animal experiments [1].

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL [1].
  • Dilute: Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix evenly [1].

Workflow for this compound Storage and Handling

The following diagram illustrates the decision-making process for storing and handling this compound based on the recommended protocols:

purpurogallin_workflow Start Start: this compound Protocol SolidForm Is the compound in solid form? Start->SolidForm StoreSolid Store powder at -20°C Stable for up to 24 months SolidForm->StoreSolid Yes MakeSolution Prepare stock solution in DMSO (100 mg/mL) SolidForm->MakeSolution No StoreSolid->MakeSolution When needed Aliquot Aliquot into tightly sealed vials MakeSolution->Aliquot LongTerm Store at -80°C Stable for up to 6 months Aliquot->LongTerm ShortTerm Store at -20°C Stable for up to 1 month Aliquot->ShortTerm Thaw Thaw an aliquot for use LongTerm->Thaw ShortTerm->Thaw WorkingSol Prepare working solution Thaw->WorkingSol SameDay Use working solution on the same day WorkingSol->SameDay Discard Discard leftover solution Do not refreeze SameDay->Discard

Troubleshooting and FAQs

Q1: Why is my this compound solution precipitating? this compound is a hydrophobic compound [3]. Precipitation can occur if an aqueous working solution is prepared directly from the powder or if the stock solution is diluted incorrectly. Always prepare a stock solution in 100% DMSO first, then dilute into your aqueous buffer while vortexing to ensure proper mixing.

Q2: Can I re-freeze and re-use my stock solution? It is not recommended. The guidelines strongly advise against repeated freeze-thaw cycles to prevent product inactivation [1]. You should prepare small, single-use aliquots to maintain stability.

Q3: The recovery rate of this compound in my brewed beverage samples is low. What could be the issue? Recovery can be influenced by the extraction method. One study found that acetonitrile extraction (ANE) yielded higher this compound content from ground coffee compared to water extraction (WTE) or moka pot brewing (MPB) [3]. If analyzing complex matrices like beverages, optimizing the solid-phase extraction (SPE) clean-up step is crucial for improving recovery and detection [3].

Important Notes on Available Data

  • Solubility: The primary data indicates high solubility in DMSO [1]. Its hydrophobicity makes it insoluble in water [4], which is a key consideration for designing experiments.
  • Stability in Other Solvents: The provided search results do not contain specific stability data for this compound in solvents other than DMSO.
  • Stability in Buffers: There is no specific data on the stability of this compound in common aqueous buffers (e.g., PBS) over time. The recommendation is to use working solutions immediately.

References

troubleshooting purpurogallin quantification in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Purpurogallin Quantification

Q: Why is it difficult to quantify this compound (PPG) in brewed beverages like coffee and tea, and what is the recommended solution?

The Challenge: Directly quantifying PPG is challenging due to its hydrophobicity and the presence of numerous other hydrophobic compounds in the sample matrix. These background components can severely interfere with analysis, making accurate detection and quantification unreliable [1].

The Solution: A method using Solid Phase Extraction (SPE) for sample clean-up, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS). SPE helps isolate PPG from interfering substances, while LC-MS provides specific and sensitive detection [1] [2].

Detailed Protocol: SPE and LC-MS for PPG

Here is the optimized methodology for quantifying PPG in beverages like coffee, tea, and cocoa [1]:

  • Sample Preparation (Extraction) Choose one of the following methods to prepare your crude extract:

    • Water Extraction (WTE): Recommended as it best simulates actual brewing conditions. Autoclave 1 g of sample with 9 mL of water at 121°C for 15 minutes. Vortex, heat at 100°C for another 15 minutes, then centrifuge and collect the supernatant [1].
    • Acetonitrile Extraction (ANE): Can yield higher absolute PPG content but correlates less well with brewed coffee. Use the same procedure as WTE but replace water with acetonitrile [1].
    • Moka Pot Brewing (MPB): Represents a real-world consumption method but yields lower PPG concentrations. Brew 5 g of ground coffee with 50 mL of water in a moka pot, then centrifuge and collect the supernatant [1].
  • Sample Clean-Up (Solid Phase Extraction) This step is critical for removing interfering compounds.

    • Use a C18 SPE cartridge (e.g., Sep-Pak Classic C18).
    • Condition the cartridge with 3 mL of acetonitrile, followed by 3 mL of water.
    • Load the prepared extract onto the cartridge.
    • Wash with 3 × 3 mL of water to remove polar compounds, then with 3 × 3 mL of 20% (v/v) acetonitrile in water.
    • Elute PPG with 1 mL of 80% (v/v) acetonitrile in water. This specific concentration helps avoid co-eluting highly hydrophobic contaminants.
    • Pass the eluent through a 0.45 µm nylon membrane filter before LC-MS analysis [1].
  • Analysis (Liquid Chromatography-Mass Spectrometry) Analyze the filtered SPE eluent using an LC-MS system. The mass spectrometer provides specific detection based on PPG's mass-to-charge ratio (m/z), which is 217.15 g/mol [1].

Performance Data and Method Comparison

The table below summarizes the key performance metrics and a comparison of different extraction methods based on the published study [1].

Aspect Details / Values
Method Detection Limit 71.8 ng/g dry weight (dw)
Method Quantification Limit 155.6 ng/g dry weight (dw)
SPE Recovery Rate 26.6%

Comparison of Extraction Methods for Ground Coffee (PPG content in ng/g dw):

Extraction Method PPG Concentration Range Recovery Rate Correlation with MPB
Acetonitrile (ANE) 635 - 770 6.8% r = 0.43
Water (WTE) 455 - 630 2.6% r = 0.55
Moka Pot (MPB) 85 - 135

Key Interpretation: While ANE gives higher concentration values, Water Extraction (WTE) is recommended because it shows a better correlation with the real-world Moka Pot Brewing (MPB) method, making its predictions more reliable for actual beverage consumption [1].

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the recommended Water Extraction method:

Start Sample (1g coffee/tea) WTE Water Extraction (WTE) Autoclave 121°C, 15 min Start->WTE Centrifuge Centrifugation 15,982× g, 5 min WTE->Centrifuge SPE Solid Phase Extraction (C18 Cartridge) Centrifuge->SPE Wash Wash Steps: - Water (3x3mL) - 20% AN in Water (3x3mL) SPE->Wash Elute Elute PPG with 80% AN in Water Wash->Elute Filter Membrane Filtration 0.45 µm Nylon Elute->Filter LCMS LC-MS Analysis Filter->LCMS

This compound Quantification Workflow

Key Troubleshooting Insights

  • Low Recovery Rates: The SPE recovery rate for this method is 26.6% [1]. This is a critical value to account for in your calculations. Always use a calibration curve prepared with PPG standard that has undergone the same SPE process to correct for this inherent recovery.
  • Choosing the Right Extraction: If your goal is to predict PPG levels in a typically brewed cup of coffee, Water Extraction (WTE) is the most accurate preparation method, despite its lower absolute recovery compared to acetonitrile extraction [1].
  • Detection in Other Matrices: This method has successfully quantified PPG in English breakfast tea but found no detectable levels in the cocoa samples tested [1]. Be aware that the matrix can significantly influence the outcome.

References

optimizing purpurogallin catalytic oxidation conditions pH

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Methods for Purpurogallin Synthesis

The synthesis of this compound from pyrogallol can be achieved through different catalytic oxidation methods. The optimal pH is highly dependent on the catalyst used.

The table below summarizes two green catalytic approaches:

Catalytic Method Optimal pH Oxidant Reported Yield Key Features / Notes
Plant Peroxidases (e.g., from Bitter Turnip) [1] 6.21 [1] Hydrogen Peroxide (H₂O₂) [1] 78% [1] A green chemistry method; pH is critical for optimizing yield [1].
Copper Complex (Laccase Model) [1] Information not specified in search results Air (Oxygen) [1] Information not specified in search results A green chemistry method using aerobic oxidation [1].

Detailed Experimental Protocol: Plant Peroxidase Method

This protocol is based on the method that achieved a 78% yield using bitter turnip extract [1].

  • Reaction Setup:
    • Prepare a solution of pyrogallol in a suitable buffer.
    • Add the plant extract (e.g., from bitter turnip) containing peroxidase activity to the reaction mixture.
    • Initiate the oxidation by adding hydrogen peroxide (H₂O₂) while stirring. The specific amount of extract and method of H₂O₂ introduction should be optimized [1].
  • Key Parameter Optimization:
    • pH: Carefully adjust and maintain the pH of the reaction mixture to 6.21 for maximum yield [1].
    • Turnip Extract Volume: The amount of extract significantly impacts the yield, which has been shown to vary from 11% to 25% based on concentration before full optimization [1].
  • Reaction Workflow:

Start Start Reaction Setup A Prepare Pyrogallol Solution Start->A B Add Bitter Turnip Extract A->B C Initiate Oxidation with H₂O₂ B->C D Optimize Key Parameters C->D E pH = 6.21 D->E F Extract Volume D->F G Run Reaction E->G F->G H Obtain this compound G->H

Troubleshooting Common Issues

Here are solutions to common problems encountered during this compound synthesis, particularly with peroxidase-based methods.

  • Problem: Low or Inconsistent Yield

    • Potential Cause: The pH of the reaction mixture is not optimally controlled.
    • Solution: Precisely calibrate your pH meter and use an adequate buffer system to maintain the optimal pH of 6.21 throughout the reaction. Re-check the pH after adding all components [1].
    • Potential Cause: Inactivation of the Horseradish Peroxidase (HRP) enzyme due to high concentrations of hydrogen peroxide (H₂O₂).
    • Solution: Avoid a single, large bolus of H₂O₂. Instead, consider adding it gradually or at a controlled rate to keep the concentration low and prevent enzyme inactivation [2].
  • Problem: Reaction Does Not Proceed

    • Potential Cause: The peroxidase enzyme in the plant extract has low activity or has degraded.
    • Solution: Ensure the plant extract is fresh and has been properly stored. You may need to test the activity of a new batch of extract or adjust the volume used [1].
    • Potential Cause: The oxidant is not present or is depleted.
    • Solution: Verify that H₂O₂ is fresh and has been added to the reaction. For the copper complex method, ensure adequate aeration or oxygen supply [1].

Analytical Method for Quantification

Accurate quantification is essential for evaluating the success of your synthesis. A robust method using Solid-Phase Extraction (SPE) and Liquid Chromatography-Mass Spectrometry (LC-MS) has been developed for brewed beverages and can be adapted for reaction mixtures [3].

  • Sample Clean-up: Use a C18 Solid-Phase Extraction (SPE) cartridge. The cartridge is conditioned with acetonitrile and water. After loading the sample, polar compounds are washed away with water and 20% acetonitrile. This compound is then eluted with 80% acetonitrile [3].
  • Analysis: Analyze the SPE eluent using LC-MS. The limit of detection for this method is reported as 71.8 ng/g [3].

References

improving purpurogallin detection sensitivity in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common questions researchers face when trying to improve detection sensitivity.

Question Expert Recommendation & Rationale Reference
How to determine if sensitivity issues are from sample prep or the MS instrument? Run a standard, such as a HeLa protein digest. Good results indicate sample prep is the issue; poor performance points to instrument problems. [1]
What are key parameters to optimize for broad mass range sensitivity? Adjust key instrument parameters: lower the ADC offset (e.g., to 40), set the preamplifier filter bandwidth to "Medium", and fine-tune ion source voltages. [2]
Sample was lost or degraded during processing. How to prevent this? Monitor each step by Western Blot. Use protease inhibitor cocktails (EDTA-free, with PMSF) in all prep buffers, and maintain low temperatures (4°C to -80°C). [3]
My peptides seem to escape detection. What could be wrong? Unsuitable peptide sizes from suboptimal digestion. Adjust digestion time or try a different protease (e.g., double digestion with two different enzymes). [3]
The LC-MS system is not identifying many proteins. How to optimize? For a complex sample on a 75µm column, optimal settings can include a flow rate of ~0.2 µL/min and a longer elution gradient (e.g., 160 min for a 1µg sample). [4]
How can data processing improve signal detection? Apply exponential baseline subtraction and use integrative down-sampling techniques to enhance the signal-to-noise ratio for heavier masses. [2]

Experimental Protocol: A Pathway to Enhanced Sensitivity

This workflow diagram integrates optimization strategies from sample preparation to data processing to systematically improve detection sensitivity.

G Start Start: Sample Preparation SP1 Use HPLC-grade water and filter tips Start->SP1 SP2 Add protease inhibitors (EDTA-free, PMSF) SP1->SP2 SP3 Keep samples at low temperature (4°C to -80°C) SP2->SP3 SP4 Monitor steps with Western Blot/Coomassie SP3->SP4 LC Liquid Chromatography (LC) Optimization SP4->LC LC1 Check column loading (~1 µg on a 75µm column) LC->LC1 LC2 Optimize flow rate (~0.2 µL/min) LC1->LC2 LC3 Adjust elution gradient (e.g., 160 min for 1 µg) LC2->LC3 MS Mass Spectrometry (MS) Instrument Tuning LC3->MS MS1 Calibrate instrument with standard calibrants MS->MS1 MS2 Optimize ion source voltages (e.g., Source 2: 23.0 kV) MS1->MS2 MS3 Adjust detector settings: ADC Offset (e.g., 40), Preamplifier Filter (Medium) MS2->MS3 DP Data Processing for Enhancement MS3->DP DP1 Apply exponential baseline subtraction DP->DP1 DP2 Use integrative down-sampling DP1->DP2 End Enhanced Sensitivity & Detection DP2->End

The accompanying methodology for each stage is as follows:

Sample Preparation
  • Use Pure Materials: Work with HPLC-grade water and use filter tips to avoid keratin and polymer contaminants that interfere with detection [3].
  • Inhibit Degradation: Add a broad-spectrum, EDTA-free protease inhibitor cocktail (with PMSF recommended) to all buffers during sample preparation to prevent protein degradation. Remember to remove these inhibitors before trypsinization [3].
  • Maintain Cold Chain: Keep protein samples at 4°C during processing and store at -20°C to -80°C to preserve stability [3].
  • Verify Step-by-Step: Routinely take a small sample at each preparation step and verify the presence of your target by Western Blot or Coomassie staining to identify any stage where the sample is being lost or degraded [3].
Liquid Chromatography (LC) Optimization
  • Column Loading: Avoid overloading. A 75 µm internal diameter reverse-phase column can be nearly saturated with about 1 µg of a complex peptide sample. Overloading can broaden peaks and reduce resolution [4].
  • Flow Rate: An optimal flow rate of around 0.2 µL/min is often independent of loading amount and is crucial for achieving good separation before the sample enters the mass spectrometer [4].
  • Elution Gradient: The optimal gradient length depends on sample amount. For a 1 µg load of a complex mixture, a longer gradient (e.g., 160 minutes) allows for better separation of peptides, reducing ion suppression and improving individual peptide detection [4].
Mass Spectrometry (MS) Instrument Tuning
  • System Calibration: Regularly calibrate the mass spectrometer using commercial calibration solutions to ensure mass accuracy [1].
  • Detector Tuning for High Mass: To enhance sensitivity for heavier masses, key detector parameters need adjustment from their defaults [2]:
    • Reduce the ADC offset (e.g., from 50 to 40).
    • Set the preamplifier filter bandwidth to "Medium".
    • Fine-tune voltages, such as lowering ion source 2 (e.g., to 23.0 kV).
Data Processing
  • Baseline Subtraction: Model and subtract the baseline trend as a decaying exponential plus a constant offset to correct for instrumental noise and drift, which is especially important over a broad mass range [2].
  • Down-Sampling: Apply integrative quadratic down-sampling. This technique accounts for the natural broadening of TOF peaks at higher masses by down-sampling the data with a time step that follows a quadratic function of time, thereby increasing the signal-to-noise ratio for high-mass signals [2].

References

purpurogallin MEK1/2 inhibition specificity vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Purpurogallin

The primary evidence for this compound's activity comes from a study on Esophageal Squamous Cell Carcinoma (ESCC).

  • Mechanism of Action: The study concluded that this compound exerts its antitumor effects by targeting MEK1/2, which led to the reduced phosphorylation of their downstream effectors, ERK1/2. This, in turn, decreased the levels of cell cycle proteins Cyclin D1 and CDK6, arresting the cell cycle at the G1 phase [1].
  • Experimental Workflow: The methodology to identify and validate this target involved several standard techniques in molecular biology, as illustrated below.

G Start Start: Drug Screening Step1 In vitro Cell-based Assays Start->Step1 Step2 Molecular Docking (Prediction) Step1->Step2 Identifies MEK1/2 as potential target Step3 Biochemical Binding Assays Step2->Step3 Pull-down Assay & CETSA (Confirms direct binding) Step4 Functional Kinase Assay Step3->Step4 In vitro Kinase Assay (Confirms functional inhibition) Step5 Validation in Cells Step4->Step5 Western Blot/IF (Shows reduced p-ERK1/2) Conclusion Conclusion: MEK1/2 Inhibitor Step5->Conclusion

The Landscape of MEK1/2 Inhibitors

This compound is one of many compounds investigated for MEK1/2 inhibition. Clinical-grade MEK1/2 inhibitors are ATP-noncompetitive, which often grants them high specificity [2]. The table below lists several well-characterized MEK1/2 inhibitors for context.

Inhibitor Name Clinical Status Key Characteristics
Ulixertinib (BVD-523) Clinical Trials An ERK1/2 inhibitor, acting downstream of MEK1/2 [3].
Trametinib FDA-Approved A potent and selective ATP-noncompetitive MEK1/2 inhibitor [2] [4].
Binimetinib FDA-Approved MEK1/2 inhibitor used in recurrent low-grade serous ovarian cancer [4].
PD0325901 Preclinical/Research A well-known research tool for potent MEK1/2 inhibition [5].
Zapnometinib Clinical Trials MEK1/2 inhibitor also being evaluated for antiviral applications [6].

Research Considerations and Gaps

For your work in comparative analysis, the following points are crucial:

  • Specificity Data is Lacking: While this compound is shown to inhibit MEK1/2, the available studies do not include profiling against a large kinase panel to definitively rule out activity against other kinases [1] [7].
  • Focus on Natural Product Discovery: this compound's primary significance in recent literature is as a natural compound identified through screening efforts that mimics the effects of knocking down an RNA modification-related gene (CBP20) [7]. Its characterization as a MEK1/2 inhibitor appears to be a specific finding within a larger research context.
  • Comparative Protocols: To build a rigorous comparison guide, you would need to propose standardized assays. A robust method for assessing MEK1/2 inhibition involves measuring the phosphorylation levels of ERK1/2 (the direct substrate) in cells after stimulation, a method validated for clinical drug development [6].

References

comparing purpurogallin antioxidant capacity with ascorbic acid trolox

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Capacity

The table below summarizes key experimental findings from comparative studies.

Assay/Model Purpurogallin (PPG) Results Ascorbic Acid (Asc) & Trolox (TX) Results Citation
Cultured Corneal Endothelial Cell Protection (Oxyradical damage) Cell survival prolonged to 18.6 ± 1.4 min (at 1.0 mM) Less effective at delaying cell necrosis at equimolar concentrations to PPG (p < 0.01) [1]
Cultured Corneal Endothelial Cell Protection (Superoxide radicals from menadione) Cell necrosis at 47.2 ± 1.0 min (at 1.0 mM) TX and Asc were significantly less effective at corresponding concentrations (p < 0.01) [1]
Xanthine Oxidase (XO) Inhibition (Enzyme activity assay) IC₅₀ = (5.60 ± 0.13) × 10⁻⁶ mol.L⁻¹ (reversible, mixed-type inhibition) Allopurinol (clinical drug) IC₅₀ = (8.36 ± 0.25) × 10⁻⁶ mol.L⁻¹ (provided for reference) [2]
Oxygen-Radical Absorbance Capacity (ORAC) Relative ORAC value = 6.01 ± 0.42 (high peroxyl radical scavenging activity) Not provided in search results; Trolox is typically the standard calibrator (assigned a value of 1.0) in ORAC assays [3]

Detailed Experimental Protocols

To evaluate the credibility of the data and support experimental replication, here are the methodologies from the key studies cited.

Cell-Based Cytoprotection Assay

This protocol is based on the 1995 study on cultured rabbit corneal endothelial cells (RCEC) [1].

  • Cell Culture: Confluent cultures of RCEC were used.
  • Oxidative Stress Induction: Cells were exposed to oxyradicals generated by two systems:
    • System 1: Hypoxanthine (HX) and Xanthine Oxidase (XO).
    • System 2: Menadione, which generates superoxide radicals non-enzymatically.
  • Antioxidant Treatment: PPG, Trolox, and ascorbate were added to the culture medium at various concentrations (e.g., 0.25 mM and 1.0 mM).
  • Outcome Measurement: The primary endpoint was the time until cell necrosis, observed via phase contrast microscopy and confirmed by transmission electron microscopy.
Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on the 2020 study that investigated the inhibitory mechanism of PPG on XO [2].

  • Enzyme and Substrate: XO from bovine milk was used with xanthine as the substrate.
  • Activity Measurement: The formation of uric acid from xanthine was monitored (typically by measuring absorbance at 295 nm) to determine enzyme activity.
  • Inhibition Testing: Various concentrations of PPG or allopurinol (a positive control drug) were added to the reaction system.
  • IC₅₀ Calculation: The concentration of inhibitor required to reduce XO activity by 50% (IC₅₀) was calculated from the dose-response data.
  • Kinetics and Mechanism: The inhibition type (e.g., competitive, mixed) was determined using Lineweaver-Burk plots. Further analysis using fluorescence titrations, circular dichroism, and molecular docking provided insights into the binding mechanism.

Mechanisms of Action

The superior activity of this compound can be attributed to its unique mechanisms:

  • Potent Xanthine Oxidase Inhibition: this compound acts as a mixed-type inhibitor, binding directly into the active site cavity of XO. This binding is primarily driven by hydrogen bonds and van der Waals forces, which spontaneously form a stable complex, preventing the enzyme from producing uric acid and reactive oxygen species [2]. The following diagram illustrates this pathway and its physiological significance.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Catalyzes Uric_Acid Uric_Acid Xanthine->Uric_Acid XO Catalyzes ROS ROS Xanthine->ROS XO Generates Gout Gout Uric_Acid->Gout Oxidative_Damage Oxidative_Damage ROS->Oxidative_Damage XO_Enzyme XO_Enzyme PPG PPG PPG->XO_Enzyme Inhibits

  • Broad Radical Scavenging: this compound effectively scavenges a wide range of free radicals, including superoxide anions and peroxyl radicals [1] [3]. Its benzotropolone structure confers a high peroxyl radical scavenging activity, as reflected in its high ORAC value [3].

Important Research Considerations

When interpreting these results, you should be aware of the following context:

  • Model System Variability: Antioxidant efficacy is highly dependent on the experimental system. A compound that is highly effective in a cell-based assay [1] or at inhibiting a specific enzyme [2] may not show the same potency in a different chemical assay or in vivo.
  • Presence in Food Sources: this compound is a natural antioxidant found in brewed beverages. Analytical studies have detected it in commercial coffee and English breakfast tea samples, though at low concentrations (e.g., 85-770 ng/g in coffee) [3]. This suggests dietary intake is possible, but therapeutic doses would likely require supplementation.
  • Trolox and Ascorbic Acid as Standards: Trolox and ascorbic acid are water-soluble antioxidants, and their performance can vary based on the system's environment. For instance, in some emulsion models, ascorbic acid can even exhibit pro-oxidant effects [4]. They remain vital as benchmark compounds for validating experimental assays.

References

purpurogallin anti-inflammatory effects vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-inflammatory Profiles

Compound Class / Type Primary Anti-inflammatory Mechanism Key Experimental Findings / Molecular Targets

| Purpurogallin (PG) | Natural Phenol | Antioxidant; inhibition of MAPK and caspase signaling pathways. | • ↓ROS in HaCaT keratinocytes [1]. • ↓phospho-p38, phospho-JNK, phospho-ERK [1]. • ↓Caspase-3, Caspase-9, PARP cleavage [1]. • ↓Apoptosis induced by UVB/PM2.5 [1]. | | Standard NSAIDs (e.g., Ibuprofen, Indomethacin) | Cyclooxygenase (COX) Inhibitors | Inhibition of COX-1 and/or COX-2 enzymes, reducing prostaglandin synthesis [2]. | • Targets: COX-1, COX-2 [2]. • Network pharmacology suggests some NSAIDs (Indomethacin, Rofecoxib) may also act via RAS/MAPK signaling pathways (e.g., MAPK8, MAPK10, BAD) [3]. | | Unfractionated Heparin (UFH) | Glycosaminoglycan | Multi-target; inhibits NF-κB and MAPK signaling pathways [4]. | • ↓phospho-IκB-α, ↓NF-κB nuclear translocation [4]. • ↓phospho-ERK1/2, JNK, p38 MAPK [4]. • ↓IL-6, IL-8 production in endothelial cells [4]. |

The following diagram illustrates the distinct and shared signaling pathways through which this compound and standard drugs exert their anti-inflammatory effects, based on the experimental data from the search results.

G UVB_PM25 UVB / PM2.5 (External Stress) OxidativeStress Oxidative Stress (ROS Production) UVB_PM25->OxidativeStress LPS LPS (Inflammatory Stimulus) NFkBPathway NF-κB Pathway Activation LPS->NFkBPathway MAPKPathway MAPK Pathway Activation (p38, JNK, ERK) LPS->MAPKPathway Apoptosis Apoptosis (Caspase-3/9, PARP) OxidativeStress->Apoptosis CytokineRelease Pro-inflammatory Cytokine Release (IL-6, IL-8) NFkBPathway->CytokineRelease MAPKPathway->Apoptosis MAPKPathway->CytokineRelease PGAction This compound (PG) Action (Inhibition) PGAction->OxidativeStress Suppresses PGAction->MAPKPathway Inhibits PGAction->Apoptosis Reduces NSAIDAction NSAID Action (COX Inhibition) NSAIDAction->CytokineRelease Reduces (via Prostaglandins) HeparinAction Heparin Action (Multi-target Inhibition) HeparinAction->NFkBPathway Inhibits HeparinAction->MAPKPathway Inhibits HeparinAction->CytokineRelease Reduces

Experimental Protocol Details

For the key findings cited above, here are the experimental methodologies used.

  • Cell-based Assays for this compound [1]:

    • Cell Line: Human HaCaT keratinocytes.
    • Induction of Inflammation/Oxidative Stress: UVB radiation (30 mJ/cm²) and/or PM2.5 (50 μg/ml).
    • Viability Measurement: MTT assay.
    • ROS Detection: Using fluorescent probe DCF-DA, analyzed by spectrofluorometry, confocal microscopy, and flow cytometry.
    • Apoptosis Analysis: Examination of protein levels by western blot (Caspase-3, Caspase-9, PARP cleavage, Bcl-2, Bax).
    • Pathway Analysis: Western blot to detect phosphorylation levels of p38, JNK, and ERK.
  • Cell-based Assays for Heparin [4]:

    • Cell Line: Human Pulmonary Microvascular Endothelial Cells (HPMECs).
    • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli (10 μg/ml).
    • Cytokine Measurement: ELISA for IL-6 and IL-8 in cell supernatants.
    • Pathway Analysis: Western blot for phosphorylated proteins (IκB-α, STAT3, ERK1/2, JNK, p38 MAPK). NF-κB nuclear translocation was assessed via immunofluorescence and DNA binding assays.
  • Network Pharmacology for NSAIDs [3]:

    • Method: Computational approach using public databases (Similarity Ensemble Approach, Swiss Target Prediction) to identify drug-protein targets.
    • Analysis: Protein-protein interaction networks (STRING) and KEGG pathway enrichment to predict signaling pathways.
    • Validation: Molecular docking to simulate binding affinity between NSAIDs and target proteins (e.g., MAPK8, MAPK10).

Research Implications and Gaps

The data shows that this compound operates through a mechanism distinct from classic NSAIDs. While NSAIDs primarily block COX enzymes, this compound appears to function more like a broad-spectrum cytoprotective agent by targeting oxidative stress and downstream MAPK signaling, similar to the multifaceted action of heparin [4] [1].

A true, direct comparison is a key research gap. Future studies would need to:

  • Test this compound and standard drugs side-by-side in the same experimental models (e.g., in LPS-stimulated endothelial cells or macrophages).
  • Include a wider range of standard drugs, including biologics, for a more complete perspective.
  • Move beyond cellular models to in vivo studies to confirm efficacy and safety profiles.

References

purpurogallin anticancer efficacy comparison conventional chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Purpurogallin Anticancer Activity vs. Conventional Chemotherapeutics

Aspect This compound & Derivatives Conventional Chemotherapeutics (e.g., 5-FU, Cisplatin) Key Experimental Findings & Context
Direct Cytotoxicity / Antiproliferative Effect Moderate activity; often requires higher concentrations or combination therapy [1] [2] High, dose-dependent cytotoxicity; standard as monotherapy [3] [4] This compound-carboxylic acid (PCA) + 5-FU: Synergistically inhibited liver cancer cell proliferation in vitro (Cell Counting Kit-8 assay) [1]. Pyrogallol (precursor) + Cisplatin: Showed synergistic (CI<1) growth inhibition in ovarian cancer cells (MTT assay) [2].
Primary Molecular Targets & Mechanisms Targeted pathway inhibition; chemosensitization via efflux pump inhibition [5] [1] [6] Broad action on rapidly dividing cells; targets DNA/RNA synthesis or integrity [3] Targets: PLK1 Polo-Box Domain (PBD) inhibitor [6], mimics CBP20 knockdown effects [5], inhibits ABCG2 drug efflux pump (equilibrium dissociation constant KD = 1.84 µM) [1].
Role in Combination Therapy Strong chemosensitizer; reverses multidrug resistance [1] Typically the primary chemotherapeutic agent in combinations [3] PCA + 5-FU: Enhanced G1 phase cell cycle arrest, reduced colony & spheroid formation in liver cancer cells. ABCG2 silencing abrogated this synergy, confirming target [1].
Reported IC₅₀ / Effective Concentrations Low µM range for specific targets; varies by cell line and derivative [1] [7] Varies widely; often in nM to low µM range [3] This compound inhibits PLK1 PBD with IC₅₀ of 500 nM [7]. This compound-carboxylic acid inhibits ABCG2 protease activity with IC₅₀ of 3.09 µM [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • Cell Viability and Synergy Assays (CCK-8/MTT):

    • Procedure: Cells are cultured and treated with a range of drug concentrations, both alone and in combination. After incubation, a water-soluble tetrazolium salt (CCK-8) or MTT is added. Metabolically active cells convert this into a formazan dye, quantified by measuring optical absorbance.
    • Synergy Analysis: The Combination Index (CI) is calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1] [2].
  • Target Binding Affinity (Surface Plasmon Resonance - SPR):

    • Procedure: The target protein (e.g., ABCG2) is immobilized on a sensor chip. This compound is passed over the chip in the mobile phase. The association and dissociation rates are measured in real-time.
    • Output: The equilibrium dissociation constant (KD) is determined, quantifying binding affinity. A lower KD indicates stronger binding [1].
  • Enzymatic Activity Assay:

    • Procedure: Purified target protein is incubated with this compound. The reaction is initiated by adding a substrate or cofactor (e.g., ATP for ABCG2). Changes in a detectable signal (e.g., fluorescence) are monitored.
    • Output: The concentration that inhibits 50% of enzymatic activity (IC₅₀) is calculated [1].
  • Functional Drug Efflux Assay (Rhodamine 123 Exclusion):

    • Procedure: Cancer cells are treated with this compound and then incubated with Rhodamine 123, a fluorescent substrate for efflux pumps like ABCG2. Cells are analyzed by flow cytometry.
    • Output: A decrease in fluorescence intensity indicates that this compound is inhibiting the pump's activity, leading to intracellular dye accumulation [1].

Mechanisms and Signaling Pathways

The anticancer potential of this compound is linked to its ability to modulate specific cancer-related pathways and processes, as illustrated below.

G cluster_0 Molecular Targets cluster_1 Cellular Consequences cluster_2 Anticancer Outcomes PPG This compound (PPG) PLK1 PLK1 Polo-Box Domain (PBD) PPG->PLK1 Inhibits CBP20 RNA m7G Binding Protein (CBP20) PPG->CBP20 Mimics knockdown ABCG2 Drug Efflux Pump (ABCG2) PPG->ABCG2 Inhibits MitoticDisruption Mitotic Disruption (Failed centrosome maturation, spindle defects) PLK1->MitoticDisruption Leads to CellCycleArrest Cell Cycle Arrest (G1-S phase) CBP20->CellCycleArrest Leads to ChemoSensitization Chemosensitization (Increased intracellular drug accumulation) ABCG2->ChemoSensitization Leads to Apoptosis Induction of Apoptosis MitoticDisruption->Apoptosis Results in InhibitedProliferation Inhibited Proliferation & Tumor Growth CellCycleArrest->InhibitedProliferation Results in ChemoSensitization->Apoptosis Potentiates ChemoSensitization->InhibitedProliferation Potentiates

Research Status and Conclusion

To summarize the developmental status of this compound:

  • Current Research Stage: The evidence for this compound's anticancer activity is currently at the preclinical stage, supported by in vitro studies [5] [1] [6]. Clinical data in humans is not yet available.
  • Key Advantages: Its potential lies in its targeted action and ability to overcome drug resistance [1] [6], addressing significant limitations of conventional chemotherapy [3].
  • Outlook: this compound represents a promising template for future drug development, particularly as a chemosensitizer or a targeted therapeutic agent. Further research is needed to advance it toward clinical application.

References

A Framework for Validating Purpurogallin's Molecular Targets

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for purpurogallin is not available in the search results, the following table outlines the core experiments needed for a comprehensive validation guide. You would populate this framework with your own experimental results.

Validation Stage Key Experimental Assays Primary Readouts & Metrics Purpose in Validation
Initial Target Engagement Cellular Thermal Shift Assay (CETSA); Drug Affinity Responsive Target Stability (DARTS) Shift in protein melting temperature (ΔTm); Protection from proteolysis Confirm compound binds to intended protein target in a cellular or native context [1].
Binding Affinity & Kinetics Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC) Equilibrium Dissociation Constant (KD); Enthalpy (ΔH) & Entropy (ΔS) changes Quantify binding strength and characterize the thermodynamic nature of interaction.
Functional Activity Enzyme Inhibition/Activation Assays; Reporter Gene Assays Half-maximal Inhibitory/Effective Concentration (IC50/EC50) Measure downstream biological consequences of target engagement.
Cellular Target Engagement Cellular Activity Assays; Phenotypic Screening (e.g., Cell Viability, Apoptosis) Target modulation at cellular level (e.g., phosphorylation); Phenotypic outcome (e.g., GI50) Demonstrate functional effect in a relevant disease model [2].
Selectivity Profiling Selectivity Panels (e.g., kinase panels); Proteome-Wide Profiling (e.g., kinome tree) Selectivity Score (e.g., # of off-targets with <10x potency vs. primary target) Identify and quantify off-target interactions to ensure probe specificity [1].

Detailed Experimental Protocols

The following protocols are generalized from established methodologies for validating small-molecule interactions [1] [2] [3].

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Core Principle: Measure real-time biomolecular interactions by detecting changes in refractive index on a sensor chip.
  • Step-by-Step Workflow:
    • Ligand Immobilization: Covalently immobilize the purified target protein on a CMS sensor chip using standard amine-coupling chemistry.
    • Analyte Preparation: Serially dilute this compound in running buffer (e.g., HBS-EP).
    • Binding Kinetics: Inject this compound at various concentrations over the chip surface at a flow rate of 30 µL/min.
    • Data Regeneration: Allow for association and dissociation phases, then regenerate the chip surface with a mild glycine solution (pH 2.0).
    • Data Analysis: Subtract the response from a reference flow cell. Fit the resulting sensorgrams to a 1:1 binding model to calculate the association (ka) and dissociation (kd) rate constants, and derive the equilibrium dissociation constant (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA) for Cellular Target Engagement
  • Core Principle: Evaluate drug-target engagement in a cellular context by measuring ligand-induced thermal stabilization of the target protein.
  • Step-by-Step Workflow:
    • Cell Treatment: Treat relevant cell lines (e.g., HepG2, Huh7) with this compound or vehicle control (e.g., DMSO) for a predetermined time [2].
    • Heat Denaturation: Aliquot the cell suspension, heat each aliquot at different temperatures (e.g., from 37°C to 67°C) for 3 minutes, then cool to room temperature.
    • Cell Lysis & Clarification: Lyse the cells and centrifuge to separate soluble protein from aggregates.
    • Protein Quantification: Analyze the soluble protein fraction by Western blotting or a quantitative immunoassay (e.g., AlphaLISA) to determine the melting curve of the target protein.
    • Data Analysis: Plot the remaining soluble protein against temperature. A rightward shift in the melting curve (increased Tm) for the drug-treated sample indicates stabilization due to target engagement.

Experimental Workflow and Signaling Pathway Analysis

To help visualize the complete validation process and the potential cellular effects, the following diagrams use Graphviz to map out the workflows.

Diagram 1: Multi-Stage Target Validation Workflow

This chart outlines the sequential stages of a rigorous target validation process, from initial screening to final confirmation [1] [3].

ValidationWorkflow Multi-Stage Target Validation Workflow Start In Silico Screening & Target Prediction Engage In Vitro Binding & Target Engagement Start->Engage Identifies Putative Targets Func Functional Activity & Cellular Assays Engage->Func Confirms Direct Binding Select Selectivity & Off-Target Profiling Func->Select Quantifies Potency & Efficacy Confirm Mechanistic Confirmation in Disease Models Select->Confirm Ensures Specificity

Diagram 2: Analysis of a Putative Signaling Pathway

This diagram illustrates how a compound like this compound might modulate key signaling pathways involved in cell proliferation and survival, based on common anti-cancer mechanisms [2].

SignalingPathway Analysis of a Putative Signaling Pathway Compound This compound TKR Receptor Tyrosine Kinase (RTK) Compound->TKR Inhibits CDK1 CDK1 Compound->CDK1 Inhibits CCNB1 Cyclin B1 (CCNB1) Compound->CCNB1 Downregulates PI3K PI3K TKR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Induction mTOR->Apoptosis Leads to G2_M_Arrest G2/M Cell Cycle Arrest mTOR->G2_M_Arrest Leads to CDK1->Apoptosis Leads to CDK1->G2_M_Arrest Leads to CCNB1->Apoptosis Leads to CCNB1->G2_M_Arrest Leads to

How to Proceed with Your Research

Given the lack of specific public data, I suggest the following path forward to create your guide:

  • Conduct Key Experiments: Use the framework and protocols above to generate the primary data for this compound. Focus on SPR and CETSA for binding confirmation, and cell-based assays to link target engagement to phenotypic outcomes like cell cycle arrest or apoptosis [2].
  • Establish a Selectivity Profile: To objectively compare this compound to other compounds, profiling its activity against a panel of related targets (e.g., a kinase panel) is essential. This will allow you to calculate a meaningful selectivity score [1].
  • Contextualize Your Findings: When you have your data, compare this compound's potency (IC50, KD), selectivity, and cellular activity against published data for known inhibitors of the same targets.

References

purpurogallin cytotoxicity profile comparison similar natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Purpurogallin's Cytotoxicity and Mechanisms of Action

This compound is a benzotropolone-containing natural compound found in the nut gall of Quercus spp. Its cytotoxic effects are often selective, targeting specific pathways in abnormal or overactive cells.

The table below summarizes the key experimental findings on its cytotoxicity and mechanisms:

Cell Line / Model Observed Cytotoxic / Inhibitory Effects Key Mechanisms Elucidated Reference Experimental Models

| Bone Marrow-Derived Macrophages (BMMs) | Inhibition of RANKL-induced osteoclast differentiation; no cytotoxicity at effective doses (up to 10 μM) [1]. | Downregulation of c-Fos and NFATc1; suppression of osteoclast marker genes (Acp5, Ctsk, Dcstamp); upregulation of negative regulators Irf8 and Bcl6 [1]. | • Cell Viability: MTT assay [1]. • Differentiation: TRAP staining [1]. • Gene/Protein Expression: Real-time PCR, Western blot [1]. | | BV2 Microglial Cells | Inhibition of LPS-induced neuroinflammation; no cytotoxicity at effective doses (up to 20 μM) [2]. | Suppression of NF-κB (inhibits IκB degradation and p65 translocation) and MAPK signaling pathways; reduced production of NO, PGE2, IL-1β, and TNF-α [2]. | • Cell Viability: MTT assay [2]. • Inflammatory Mediators: Griess assay (NO), ELISA (PGE2, cytokines) [2]. • Pathway Analysis: Western blot [2]. | | In vitro Enzyme Assays | Inhibition of Glutathione S-transferase (GST) activity, among other enzymes [3]. | Direct interaction and inhibition of enzyme function [3]. | • Enzyme Activity: Spectrophotometric assays using substrates like CDNB [3]. |

This pathway diagram summarizes the key mechanistic actions of this compound identified in these studies:

Comparative Cytotoxicity Profiles of Natural Compounds

The table below places this compound in context with other well-studied phenolic natural compounds, highlighting differences in their cytotoxic mechanisms and potential therapeutic applications.

Compound Reported Cytotoxic Mechanisms Key Experimental Evidence & Models Therapeutic Potential & Notes

| This compound | Selective inhibition of transcription factors (c-Fos, NFATc1); suppression of NF-κB/MAPK pathways; enzyme inhibition (GST) [1] [3] [2]. | • MTT assay (BMMs, BV2) [1] [2]. • TRAP staining (osteoclasts) [1]. • Western blot / PCR (mechanistic studies) [1] [2]. | Potential for bone loss diseases and neuroinflammation with a selective action profile [1] [2]. | | Cyanidin (Anthocyanidin) | Induction of cell cycle arrest; promotion of mitochondrial apoptosis; modulation of MAPK, caspase-3, and p38 pathways [4]. | • MTT assay (various cancer cell lines) [4]. • Flow cytometry (cell cycle, apoptosis) [4]. • Western blot (protein expression) [4]. | Broad anticancer potential against breast, liver, lung, and other cancers [4]. | | Epigallocatechin-3-gallate (EGCG) | Inactivation of STAT3; sequestration of NF-κB p65; inhibition of HIF-1α/VEGF; induction of heme oxygenase-1; dose-dependent hepatotoxicity [5] [6]. | • MTT/WST assays (various cancer cells) [5]. • Western blot (signaling pathways) [5]. • Isolated rat hepatocytes (mitochondrial membrane potential collapse, ROS) [6]. | Potent anticancer and radioprotective effects, but hepatotoxicity is a significant concern at higher doses [5] [6]. | | Quercetin | Induction of apoptosis via modulation of PI3K/Akt and Fas/FADD pathways; cell cycle arrest [5] [7]. | • MTT assay (various cancer cell lines) [7]. • Flow cytometry (apoptosis) [5]. • Confocal microscopy (cellular internalization of bioconjugates) [7]. | Cytotoxicity can be amplified by bioconjugation. Effects may be differential in cancer vs. normal cells [5] [7]. | | Ellagic Acid | Inhibition of DNA topoisomerases; induction of cell cycle arrest and apoptosis; inhibition of GST and antiplasmodial activity [3]. | • Enzyme inhibition assays (GST, Thioredoxin Reductase) [3]. • Anti-plasmodial activity assays [3]. | Known for cancer chemopreventive properties. Derivatives show enhanced antiplasmodial activity [3]. |

Overview of Key Experimental Protocols

The experimental data cited in this guide rely on standardized and widely accepted methodologies in cell biology and pharmacology.

  • Cell Viability Assays (e.g., MTT assay): Used to determine general cytotoxicity of a compound. This colorimetric assay measures the activity of mitochondrial enzymes; a decrease in signal indicates reduced cell viability or proliferation [1] [2].
  • Osteoclast Differentiation Assay (TRAP Staining): Bone marrow macrophages are stimulated with RANKL and M-CSF to differentiate into osteoclasts. The formation of multinucleated, TRAP-positive cells is quantified. Inhibitors like this compound reduce this number [1].
  • Gene Expression Analysis (Real-time PCR): Quantifies the mRNA levels of target genes (e.g., Acp5, c-Fos). Results show how a compound modulates the transcription of genes critical to specific cellular processes [1].
  • Protein Analysis (Western Blot): Detects and quantifies specific proteins (e.g., NFATc1, c-Fos, phosphorylated signaling proteins) to elucidate the molecular mechanisms of a compound's action [1] [2].
  • Enzyme Inhibition Assays: These spectrophotometric assays monitor the activity of purified enzymes (e.g., GST) by measuring the change in absorbance over time when a substrate is converted to a product. Inhibition is seen as a reduced rate of this reaction [3].

Conclusion and Research Implications

  • For researchers investigating bone diseases (e.g., osteoporosis) or neuroinflammatory conditions, this compound presents a compelling candidate due to its selective action.
  • When comparing compounds for therapeutic development, considerations should extend beyond pure potency to include mechanism specificity and safety windows, where this compound shows particular promise.

References

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Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

220.03717335 Da

Monoisotopic Mass

220.03717335 Da

Heavy Atom Count

16

Appearance

red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3Z7U4N28P

MeSH Pharmacological Classification

Antioxidants

Other CAS

569-77-7

Wikipedia

Purpurogallin

Dates

Last modified: 08-15-2023
1: Ku SK, Bae JS. Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo. BMB Rep. 2013 Dec 1. pii: 2493. [Epub ahead of print] PubMed PMID: 24286332.
2: Park HY, Kim TH, Kim CG, Kim GY, Kim CM, Kim ND, Kim BW, Hwang HJ, Choi YH. Purpurogallin exerts anti inflammatory effects in lipopolysaccharide stimulated BV2 microglial cells through the inactivation of the NF κB and MAPK signaling pathways. Int J Mol Med. 2013 Nov;32(5):1171-8. doi: 10.3892/ijmm.2013.1478. Epub 2013 Aug 30. PubMed PMID: 24002379.
3: Ghadiri M, Kariminia HR, Roosta Azad R. Spectrophotometric determination of sulfide based on peroxidase inhibition by detection of purpurogallin formation. Ecotoxicol Environ Saf. 2013 May;91:117-21. doi: 10.1016/j.ecoenv.2013.01.015. Epub 2013 Feb 20. PubMed PMID: 23433554.
4: Kim TH, Ku SK, Lee IC, Bae JS. Anti-inflammatory functions of purpurogallin in LPS-activated human endothelial cells. BMB Rep. 2012 Mar;45(3):200-5. doi: 10.5483/BMBRep.2012.45.3.200. PubMed PMID: 22449709.
5: Remias D, Schwaiger S, Aigner S, Leya T, Stuppner H, Lütz C. Characterization of an UV- and VIS-absorbing, purpurogallin-derived secondary pigment new to algae and highly abundant in Mesotaenium berggrenii (Zygnematophyceae, Chlorophyta), an extremophyte living on glaciers. FEMS Microbiol Ecol. 2012 Mar;79(3):638-48. doi: 10.1111/j.1574-6941.2011.01245.x. Epub 2011 Nov 30. PubMed PMID: 22092588.
6: Huang YL, Tsujita T, Tanaka T, Matsuo Y, Kouno I, Li DP, Nonaka G. Triterpene hexahydroxydiphenoyl esters and a quinic acid purpurogallin carbonyl ester from the leaves of Castanopsis fissa. Phytochemistry. 2011 Nov;72(16):2006-14. doi: 10.1016/j.phytochem.2011.07.007. Epub 2011 Aug 8. PubMed PMID: 21831402.
7: Mahmoud ME, Hafez OF, Osman MM, Yakout AA, Alrefaay A. Hybrid inorganic/organic alumina adsorbents-functionalized-purpurogallin for removal and preconcentration of Cr(III), Fe(III), Cu(II), Cd(II) and Pb(II) from underground water. J Hazard Mater. 2010 Apr 15;176(1-3):906-12. doi: 10.1016/j.jhazmat.2009.11.122. Epub 2009 Nov 27. PubMed PMID: 20031308.
8: Nakano S, Sakamoto K, Takenobu A, Kawashima T. Flow-injection chemiluminescent determination of vanadium(IV) and total vanadium by means of catalysis on the periodate oxidation of purpurogallin. Talanta. 2002 Dec 6;58(6):1263-70. PubMed PMID: 18968864.
9: Miyazaki K, Arai S, Iwamoto T, Takasaki M, Tomoda A. Metabolism of pyrogallol to purpurogallin by human erythrocytic hemoglobin. Tohoku J Exp Med. 2004 Aug;203(4):319-30. PubMed PMID: 15297737.
10: O'Coinceanainn M, Astill C, Baderschneider B. Coordination of aluminium with purpurogallin and theaflavin digallate. J Inorg Biochem. 2003 Sep 1;96(4):463-8. PubMed PMID: 13678812.
11: Abou-Karam M, Shier WT. Inhibition of oncogene product enzyme activity as an approach to cancer chemoprevention. Tyrosine-specific protein kinase inhibition by purpurogallin from Quercus sp. nutgall. Phytother Res. 1999 Jun;13(4):337-40. PubMed PMID: 10404543.
12: Sheu SY, Lai CH, Chiang HC. Inhibition of xanthine oxidase by purpurogallin and silymarin group. Anticancer Res. 1998 Jan-Feb;18(1A):263-7. PubMed PMID: 9568088.
13: Zeng LH, Rootman DS, Burnstein A, Wu J, Wu TW. Morin hydrate: a better protector than purpurogallin of corneal endothelial cell damage induced by xanthine oxidase and SIN-1. Curr Eye Res. 1998 Feb;17(2):149-52. PubMed PMID: 9523092.
14: Inamori Y, Muro C, Sajima E, Katagiri M, Okamoto Y, Tanaka H, Sakagami Y, Tsujibo H. Biological activity of purpurogallin. Biosci Biotechnol Biochem. 1997 May;61(5):890-2. PubMed PMID: 9178568.
15: Wu TW, Zeng LH, Wu J, Fung KP, Weisel RD, Hempel A, Camerman N. Molecular structure and antioxidant specificity of purpurogallin in three types of human cardiovascular cells. Biochem Pharmacol. 1996 Oct 11;52(7):1073-80. PubMed PMID: 8831727.
16: Fung KP, Wu TW, Lui CP. Purpurogallin inhibits DNA synthesis of murine fibrosarcoma L-929 and human U-87 MG glioblastoma cells in vitro. Chemotherapy. 1996 May-Jun;42(3):199-205. PubMed PMID: 8983887.
17: Nozaki O, Ji X, Kricka LJ. New enhancers for the chemiluminescent peroxidase catalysed chemiluminescent oxidation of pyrogallol and purpurogallin. J Biolumin Chemilumin. 1995 May-Jun;10(3):151-6. PubMed PMID: 7676857.
18: Prasad K, Kapoor R, Lee P. Purpurogallin, a scavenger of polymorphonuclear leukocyte-derived oxyradicals. Mol Cell Biochem. 1994 Oct 12;139(1):27-32. PubMed PMID: 7854340.
19: Rootman DS, Bindish R, Zeng LH, Hasany SM, Wu TW. Purpurogallin as a cytoprotector of cultured rabbit corneal endothelium. Can J Ophthalmol. 1994 Oct;29(5):220-3. PubMed PMID: 7859173.
20: Prasad K, Laxdal VA. Evaluation of hydroxyl radical-scavenging property of purpurogallin using high pressure liquid chromatography. Mol Cell Biochem. 1994 Jun 29;135(2):153-8. PubMed PMID: 7838143.

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